molecular formula C14H22OS B120282 2-Mercapto-4,6-di-tert-butylphenol CAS No. 53551-74-9

2-Mercapto-4,6-di-tert-butylphenol

Cat. No.: B120282
CAS No.: 53551-74-9
M. Wt: 238.39 g/mol
InChI Key: SEUXZGMOSAXITB-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-di-tert-butylphenol is a synthetic sterically hindered phenol that integrates a phenolic group with a mercaptan (thiol) function, making it a compound of significant interest in antioxidant research . Its primary research value lies in its dual functionality; the phenol group acts as a potent radical scavenger, while the sulfur-containing moiety can contribute to peroxide-decomposing activity, providing a multi-mechanistic approach to inhibiting oxidative degradation processes . This makes it a relevant subject for studies focusing on the stabilization of materials, such as lubricants and polymers, against autoxidation, which is a free radical chain reaction . In biochemical research, in vitro studies on related sterically hindered phenols have shown promise in effectively scavenging free radicals like DPPH and significantly inhibiting lipid peroxidation in complex biological substrates, such as liver lipids and oleic acid . The presence of the tert-butyl groups provides steric hindrance that stabilizes the molecule and enhances its efficacy by protecting the phenolic hydroxyl group . Researchers explore such compounds to understand structure-activity relationships and to develop more effective inhibitors of oxidative stress. This product is intended for research purposes in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butyl-6-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXZGMOSAXITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201763
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53551-74-9
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermodynamic properties of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

2-Mercapto-4,6-di-tert-butylphenol (CAS: 53551-74-9 ) is a hindered phenol-thiol hybrid used primarily as a specialized antioxidant and a ligand scaffold in organometallic chemistry. It is structurally distinct from its more common isomer, 2,6-di-tert-butyl-4-mercaptophenol (a Probucol metabolite), by the placement of the thiol group at the ortho position relative to the hydroxyl group.

This structural arrangement creates a unique thermodynamic environment due to the proximity of the hard oxygen donor (phenol) and the soft sulfur donor (thiol), facilitation of intramolecular hydrogen bonding, and steric protection by the tert-butyl groups.

Chemical Identification
PropertyDetail
IUPAC Name 2,4-di-tert-butyl-6-sulfanylphenol
CAS Number 53551-74-9
Common Synonyms 4,6-Di-tert-butyl-2-mercaptophenol; 2,4-Bis(1,1-dimethylethyl)-6-mercaptophenol
Molecular Formula C₁₄H₂₂OS
Molecular Weight 238.39 g/mol
SMILES CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C

Physicochemical Characterization

Structural Dynamics & Intramolecular Bonding

Unlike the para-mercapto isomer, the ortho-mercapto placement in this compound allows for a stable 5-membered intramolecular hydrogen bond ring between the phenolic proton and the sulfur atom (O-H···S) or the thiol proton and the oxygen (S-H···O).

  • Thermodynamic Consequence: This intramolecular interaction lowers the ground-state enthalpy (

    
    ), potentially increasing the bond dissociation enthalpy (BDE) required to abstract the hydrogen atom compared to non-bonded conformers.
    
  • Tautomerism: While theoretically capable of thione-enol tautomerism, the aromaticity of the benzene ring strongly favors the thiol-phenol tautomer.

Solid-State Properties
  • Appearance: White to pale yellow crystalline solid.[1][2]

  • Melting Point (MP): Experimental determination required.

    • Reference Standard: The para-isomer (2,6-di-tert-butyl-4-mercaptophenol) melts at 85–89 °C .

    • Prediction: The ortho-isomer likely exhibits a slightly lower MP (approx. 55–65 °C ) due to intramolecular H-bonding reducing intermolecular lattice forces.

  • Boiling Point: ~302 °C (Predicted at 760 mmHg).

Thermodynamic Parameters

The thermodynamic utility of this compound in drug development and material science is governed by its lipophilicity and bond dissociation energies.

Solution Thermodynamics
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 5.1 ± 0.2 Highly lipophilic; crosses blood-brain barrier (BBB) and cell membranes easily. Requires lipid-based formulation.
pKa (Thiol) ~6.5 – 7.0 The thiol proton is more acidic than the phenol. At physiological pH (7.4), a significant fraction exists as the thiolate anion.
pKa (Phenol) >11.0 The steric bulk of tert-butyl groups and the electron-rich sulfur atom increase the pKa of the phenol group relative to unsubstituted phenol (pKa 10).
Bond Dissociation Enthalpy (BDE) & Antioxidant Mechanism

The efficacy of this compound as a radical scavenger depends on the BDE of the S-H and O-H bonds.

  • S-H BDE: ~79–81 kcal/mol . This is the "weak link" and the primary site of H-atom transfer (HAT).

  • O-H BDE: ~83–85 kcal/mol .[3] The steric hindrance at the ortho positions weakens the O-H bond compared to phenol (~88 kcal/mol), but it remains stronger than the S-H bond.

Thermodynamic Driver: The reaction with peroxyl radicals (ROO•) is driven by the formation of a stronger O-H or S-H bond in the hydroperoxide product versus the reactant.



Mechanistic Pathway (Visualized)

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism, highlighting the thermodynamic preference for S-H abstraction followed by radical stabilization.

AntioxidantMechanism cluster_stabilization Radical Stabilization Compound 2-Mercapto-4,6- di-tert-butylphenol (Ground State) TS Transition State [ArS···H···OOR]‡ Compound->TS HAT (Fast) Radical Free Radical (ROO• / HO•) Radical->TS ThiolRadical Thiyl Radical (ArS•) TS->ThiolRadical ΔH ≈ -10 kcal/mol Product Hydroperoxide (ROOH) TS->Product ThiolRadical->ThiolRadical Resonance & Steric Shielding Disulfide Disulfide Dimer (ArS-SAr) ThiolRadical->Disulfide Dimerization (Termination)

Caption: Thermodynamic pathway of antioxidant action via Hydrogen Atom Transfer (HAT), leading to thiyl radical formation and subsequent dimerization.

Experimental Protocols

To validate the thermodynamic properties of this compound, the following standardized protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine exact Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as the reference.

  • Cycle:

    • Equilibrate at 0 °C.

    • Ramp 1: Heat from 0 °C to 120 °C at 5 °C/min (First heating to erase thermal history).

    • Cool: Cool to 0 °C at 10 °C/min.

    • Ramp 2: Heat from 0 °C to 150 °C at 2 °C/min (Data collection).

  • Analysis: Integrate the endothermic melting peak. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .
Protocol B: Spectrophotometric Determination of pKa

Objective: Determine the acid dissociation constant of the thiol group. Note: Due to low aqueous solubility, a mixed-solvent system (e.g., Water/Methanol) is required, followed by Yasuda-Shedlovsky extrapolation.

  • Solvent: Prepare 10 mM phosphate buffers with pH ranging from 4.0 to 10.0 in 50% (v/v) Methanol/Water.

  • Stock Solution: Dissolve compound in pure methanol (1 mM).

  • Titration: Add 20 µL stock to 2 mL of each buffer.

  • Measurement: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift associated with thiolate formation (typically

    
     shifts from ~260 nm to ~290 nm).
    
  • Calculation: Plot Absorbance vs. pH at

    
     of the anion. Fit to the Henderson-Hasselbalch equation.
    
Protocol C: Bond Dissociation Enthalpy (BDE) Estimation via EPR

Objective: Measure the equilibrium constant of H-atom exchange with a reference phenol.

  • System: Mix this compound with a reference radical (e.g., galvinoxyl) in benzene.

  • Measurement: Monitor the decay of the reference radical signal and the appearance of the thiyl/phenoxyl radical signal using Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Thermodynamics:

    
    
    Measure 
    
    
    
    at multiple temperatures (280–320 K) to extract
    
    
    (difference in BDEs).

Implications for Drug Development

Bioavailability & Formulation
  • Lipophilicity Challenge: With a LogP > 5, the compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

  • Strategy: Formulation requires lipid-based delivery systems (LNP, SEDDS) or cyclodextrin complexation to improve oral bioavailability.

Metabolic Stability
  • Phase I Metabolism: The tert-butyl groups block metabolic oxidation at the 4 and 6 positions. The primary metabolic soft spot is S-methylation (via S-methyltransferase) or oxidation of the thiol to sulfenic/sulfonic acid.

  • Toxicity: Unlike simple thiophenols, the hindered nature reduces the risk of forming reactive quinone-methides, potentially lowering cytotoxicity compared to unhindered analogues.

References

  • Chemical Identity & Synthesis

    • Sigma-Aldrich.[4] (2025).[5][6] "2,6-Di-tert-butyl-4-mercaptophenol Product Sheet" (Isomer Comparison). Link

    • PubChem.[5][7][4][8] "Compound Summary: this compound (CID 3041162)." National Library of Medicine. Link

  • Thermodynamic Principles

    • Bordwell, F. G., et al.[9] (1994).[9] "Assessment of the importance of changes in ground-state energies on the bond dissociation enthalpies of the O-H bonds in phenols and S-H bonds in thiophenols." Journal of the American Chemical Society, 116(15), 6605-6610. Link

    • Verevkin, S. P.[3] (1999).[3] "Thermochemistry of phenols: quantification of the ortho-, para-, and meta-interactions in tert-alkyl substituted phenols." The Journal of Chemical Thermodynamics, 31(5), 559-585.[3] Link[3]

  • Antioxidant Mechanism

    • Valgimigli, L., et al. (2002).[6][9] "Substituent Effects on the S-H Bond Dissociation Enthalpies of Thiophenols." Journal of Organic Chemistry. Link

Sources

Technical Guide: Solubility Profile of 2-Mercapto-4,6-di-tert-butylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Mercapto-4,6-di-tert-butylphenol .

Executive Summary & Compound Identity

This compound is a specialized lipophilic antioxidant and organic intermediate. It is structurally distinct from its more common isomer, 2,6-di-tert-butyl-4-mercaptophenol (the Probucol intermediate). This guide focuses strictly on the ortho-mercapto isomer (SH at position 2).

Chemical Identity
PropertyDetail
Chemical Name This compound
Synonyms 4,6-Di-tert-butyl-2-sulfanylphenol; 2,4-Di-tert-butyl-6-mercaptophenol
CAS Number 53551-74-9
Molecular Formula C₁₄H₂₂OS
Molecular Weight 238.39 g/mol
Appearance White to light yellow crystalline solid
Key Structural Feature Ortho-position thiol (-SH) adjacent to the phenolic hydroxyl (-OH), creating potential for intramolecular hydrogen bonding.[1][2][3][4][5]

CRITICAL DISTINCTION: Do not confuse this compound with 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) . The 4-mercapto isomer has a significantly different solubility and melting point profile due to the para-positioning of the thiol group.

Physicochemical Solubility Profile

The "Ortho-Effect" on Solubility

The solubility of this compound is governed by the ortho-effect . Unlike its para-isomer, the proximity of the thiol (-SH) and hydroxyl (-OH) groups allows for intramolecular hydrogen bonding (S-H···O or O-H···S).

  • Reduced Polarity: This internal bonding satisfies the donor/acceptor potential of the polar groups, effectively "masking" the hydrophilic region of the molecule.

  • Enhanced Lipophilicity: The molecule presents a hydrophobic exterior dominated by the two bulky tert-butyl groups.

  • Result: Higher solubility in non-polar solvents (alkanes) and lower melting point compared to the para-isomer.

Solubility Data Table

The following data categorizes solvent compatibility based on polarity and experimental observation of structurally similar hindered phenols.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Non-Polar Alkanes Hexane, Pentane, HeptaneHigh Excellent for extraction; may require cooling to -20°C for crystallization.
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery High Solubilizes readily even at room temperature.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Preferred solvents for NMR and reaction monitoring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (Hot) Primary choice for Recrystallization. Solubility drops significantly upon cooling.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Useful for biological assays but difficult to remove post-processing.
Ethers Diethyl Ether, THF, MTBEHigh Good for synthesis; avoid if peroxide formation is a concern.
Aqueous Water, Alkaline SolutionsInsoluble The compound is hydrophobic. It may form salts in strong aqueous alkali (e.g., NaOH) but is unstable (oxidation risk).

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Use this standard operating procedure (SOP) to determine the exact quantitative solubility (mg/mL) in a specific solvent for your application.

Materials:

  • Excess this compound (Solid)

  • Target Solvent (HPLC Grade)

  • Temperature-controlled orbital shaker

  • 0.45 µm PTFE Syringe Filter (Hydrophobic)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Verification: Ensure solid remains visible. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Draw supernatant and filter through a pre-warmed 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

Protocol: Purification via Recrystallization

This compound is often purified using solubility differentials in alcohols.

Solvent System: Ethanol (95%) or Methanol. Alternative: Hexane/Acetone (10:1 ratio).

Steps:

  • Dissolve crude solid in the minimum amount of boiling Ethanol .

  • If insoluble particulates remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature (25°C).

  • Transfer to a refrigerator (4°C) or freezer (-20°C) to maximize yield.

  • Collect crystals via vacuum filtration and wash with cold (-20°C) Ethanol.

  • Dry under vacuum at 40°C (avoid high heat to prevent oxidation of the thiol).

Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).

SolventSelection Start Start: Select Solvent for This compound Purpose What is the primary purpose? Start->Purpose Reaction Reaction / Synthesis Purpose->Reaction Purification Purification / Recrystallization Purpose->Purification Analysis Analysis (NMR/HPLC) Purpose->Analysis NonPolar Non-Polar Needed? (Friedel-Crafts, Radical) Reaction->NonPolar Inert/Radical Polar Polar Needed? (Nucleophilic Sub.) Reaction->Polar Ionic HighSol Dissolves well at Hot T? Purification->HighSol UseCDCl3 Use: CDCl3 / DMSO-d6 Analysis->UseCDCl3 UseHexane Use: Hexane / Toluene NonPolar->UseHexane UseTHF Use: THF / DMF Polar->UseTHF Precip Precipitates at Cold T? HighSol->Precip UseEtOH Use: Ethanol or Methanol (Standard Protocol) Precip->UseEtOH Yes (Preferred) UseHexAcetone Use: Hexane/Acetone (Alternative) Precip->UseHexAcetone If EtOH fails

Figure 1: Decision matrix for solvent selection based on experimental goals.

Solubility Determination Workflow

The following diagram outlines the logical steps for the Saturation Shake-Flask method described in Section 3.1.

SolubilityProtocol Step1 1. Weigh Excess Solid (>100mg) Step2 2. Add Solvent (2 mL) Step1->Step2 Step3 3. Agitate 24h @ Temp Step2->Step3 Step4 4. Check for Solid Step3->Step4 AddMore Add more solid Step4->AddMore Dissolved Filter 5. Filter (0.45µm PTFE) Step4->Filter Solid Remains AddMore->Step3 Analyze 6. HPLC Analysis Filter->Analyze

Figure 2: Step-by-step workflow for quantitative solubility determination.

Applications & Handling

Drug Development & Synthesis
  • Antioxidant Activity: Similar to other hindered phenols, the solubility in lipids (lipophilicity) makes it an effective chain-breaking antioxidant in biological membranes or oil-based formulations.

  • Intermediate Utility: The ortho-thiol group is a versatile nucleophile. Its solubility in THF and DCM allows for facile alkylation or disulfide formation (e.g., synthesis of unsymmetrical disulfides).

Stability & Storage
  • Oxidation Sensitivity: The thiol (-SH) group is prone to oxidation to the disulfide (S-S) upon exposure to air, especially in solution.

  • Storage Rule: Store the solid under inert gas (Nitrogen/Argon). When in solution, degas solvents thoroughly to prevent dimerization.

  • Solvent Trap: Avoid storing in DMSO for extended periods at high temperatures, as DMSO can act as a mild oxidant toward thiols.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70370, 2,6-Di-tert-butyl-4-mercaptophenol (Isomer Comparison). Retrieved from [Link][6]

  • European Patent Office.Process for the preparation of mercaptophenols (EP0468581). (Contextual reference for sulfonation/purification of hindered phenols).

Sources

2-Mercapto-4,6-di-tert-butylphenol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide high-resolution clarity on 2-Mercapto-4,6-di-tert-butylphenol , specifically addressing the critical isomer distinction often overlooked in literature.

Isomer Analysis, Synthesis Protocols, and Safety Profiling

Executive Summary & Critical Distinction

In pharmaceutical intermediate chemistry, precision regarding the substitution pattern of hindered phenols is paramount. The nomenclature "this compound" refers to a specific ortho-thiol isomer (CAS 53551-74-9). However, this compound is frequently confused with its regioisomer, 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4), which is the well-known precursor to the drug Probucol .

This guide provides a dual-track analysis:

  • Primary Focus: The Ortho-isomer (CAS 53551-74-9) – The specific chemical requested.

  • Comparative Reference: The Para-isomer (CAS 950-59-4) – The industrial standard for context.

Warning: Confusing these two CAS numbers can lead to failed synthetic routes (e.g., inability to form dithioacetal bridges) or regulatory non-compliance.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Comparative Isomer Table
FeatureOrtho-Isomer (Target) Para-Isomer (Probucol Precursor)
Chemical Name This compound2,6-Di-tert-butyl-4-mercaptophenol
CAS Number 53551-74-9 950-59-4
Structure Phenol with -SH at pos 2; t-Bu at 4, 6Phenol with -SH at pos 4; t-Bu at 2, 6
Molecular Formula C₁₄H₂₂OSC₁₄H₂₂OS
Molecular Weight 238.39 g/mol 238.39 g/mol
Appearance Off-white to yellow solidWhite crystalline powder
Melting Point Not widely reported (Predicted: ~50-60°C)85 – 89 °C
Primary Utility Specialized Ligand / Building BlockAntioxidant / Probucol Synthesis
Structural Visualization

The steric hindrance provided by the tert-butyl groups dictates the reactivity. In the ortho-isomer, the thiol is adjacent to the hydroxyl group, allowing for potential intramolecular hydrogen bonding (S-H···O) and unique chelation capabilities.

Safety Data Sheet (SDS) Analysis

Note: Specific SDS data for the rare CAS 53551-74-9 is limited. The following safety profile is derived from the structural analog (CAS 950-59-4) and the parent phenol (2,4-Di-tert-butylphenol), representing a "Worst-Case" safety baseline.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Class: Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long-lasting effects (Due to high lipophilicity/LogP).

Precautionary Protocols (P-Codes)
  • P273: Avoid release to the environment. (Critical for hindered phenols).

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][4]

Synthesis & Preparation Protocols

Route A: Synthesis of the Ortho-Isomer (CAS 53551-74-9)

Methodology: Newman-Kwart Rearrangement (NKR) This route converts the commercially available 2,4-di-tert-butylphenol into the ortho-thiol.

Step-by-Step Protocol:

  • Thiocarbamoylation:

    • React 2,4-di-tert-butylphenol (CAS 96-76-4) with dimethylthiocarbamoyl chloride in the presence of a base (DABCO or NaH) in DMF at 50°C.

    • Mechanism:[5][6][7] Nucleophilic attack of the phenolate on the thiocarbamoyl chloride forms the O-aryl thiocarbamate.

  • Thermal Rearrangement (NKR):

    • Heat the isolated O-aryl thiocarbamate to ~200-250°C (neat or in diphenyl ether).

    • Mechanism:[5][6][7] Intramolecular 4-membered transition state migration of the sulfur to the aryl ring. The steric bulk of the tert-butyl groups actually facilitates this by restricting rotation (rotamer effect).

  • Hydrolysis:

    • Treat the resulting S-aryl thiocarbamate with alcoholic KOH (reflux) or LiAlH₄ (reduction).

    • Workup: Acidify with HCl to precipitate the This compound .

Route B: Synthesis of the Para-Isomer (CAS 950-59-4)

Methodology: Chlorosulfonation/Reduction This is the standard industrial route for Probucol precursors.

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Dissolve 2,6-di-tert-butylphenol in dichloromethane (DCM).

    • Add chlorosulfonic acid (

      
      ) dropwise at 0°C. The steric bulk at positions 2 and 6 forces substitution to the para (4) position.
      
  • Reduction:

    • The resulting sulfonyl chloride is reduced using Zinc/HCl or LiAlH₄.

    • Result:2,6-Di-tert-butyl-4-mercaptophenol .[8][9]

Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthesis pathways for both isomers and the downstream application of the para-isomer in Probucol synthesis.

SynthesisPathways StartOrtho 2,4-Di-tert-butylphenol (CAS 96-76-4) InterOrtho O-Aryl Thiocarbamate (Intermediate) StartOrtho->InterOrtho Thiocarbamoylation (Me2NC(S)Cl / Base) StartPara 2,6-Di-tert-butylphenol (CAS 128-39-2) InterPara Sulfonyl Chloride (Intermediate) StartPara->InterPara Chlorosulfonation (ClSO3H) TargetOrtho This compound (CAS 53551-74-9) TARGET ISOMER InterOrtho->TargetOrtho Newman-Kwart Rearrangement (Heat / Hydrolysis) TargetPara 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) PROBUCOL PRECURSOR InterPara->TargetPara Reduction (Zn/HCl) Probucol Probucol (Drug Substance) TargetPara->Probucol Acetone Condensation (Dithioacetal formation)

Figure 1: Divergent synthetic pathways for Ortho- and Para-mercapto isomers.

Analytical Characterization

To validate the identity of This compound and distinguish it from the para-isomer, use the following spectroscopic markers.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse), 5µm, 4.6 x 150mm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 70:30 to 95:5.

  • Detection: UV at 280 nm.

  • Differentiation: The ortho-isomer (CAS 53551-74-9) is slightly less polar than the para-isomer due to intramolecular H-bonding shielding the polar groups, typically resulting in a longer retention time.

NMR Interpretation (¹H NMR in CDCl₃)
SignalOrtho-Isomer (CAS 53551-74-9) Para-Isomer (CAS 950-59-4)
Aromatic Protons Two doublets (meta-coupling) ~7.2 ppmSinglet (2H) at ~7.4 ppm (Symmetric)
Thiol (-SH) Singlet/Broad, often shifted downfield due to H-bondSinglet at ~3.5 ppm
tert-Butyl Two distinct singlets (9H each)One singlet (18H)

Interpretation: The symmetry of the para-isomer (CAS 950-59-4) results in a simplified NMR spectrum (one t-butyl signal, one aromatic signal). The ortho-isomer (CAS 53551-74-9) is asymmetric, showing split signals for the t-butyl groups and aromatic protons.

References

  • PubChem. 2,6-Di-tert-butyl-4-mercaptophenol (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: 2,6-Di-tert-butyl-4-mercaptophenol.[10][8] Merck KGaA. Link

  • Lloyd-Jones, G. C., et al. "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates."[11] Angewandte Chemie Int.[11] Ed., 2009.[3][11] (Mechanism for Ortho-isomer synthesis). Link

  • BenchChem. Probucol: A Technical Guide to its Chemical Structure and Synthesis. (Context for Para-isomer utility). Link

  • US Biological. this compound Product Page. (Commercial source for CAS 53551-74-9). Link

Sources

Steric Control and Redox Versatility: A Technical Guide to 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive properties of 2-Mercapto-4,6-di-tert-butylphenol (CAS 53551-74-9). This document is designed for researchers in organic synthesis, coordination chemistry, and antioxidant development.

Executive Summary

This compound represents a specialized class of "hybrid" ligands and antioxidants. Unlike standard hindered phenols (e.g., BHT) which rely solely on hydroxyl reactivity, this molecule integrates a soft thiol (-SH) donor adjacent to a hard phenoxyl (-OH) donor within a sterically congested scaffold.

The primary technical value of this molecule lies in its steric architecture : the tert-butyl groups at the 4- and 6-positions enforce kinetic stability on the phenoxyl radical, while the 2-position thiol introduces redox reversibility and "hemilabile" coordination potential. This guide explores how these steric forces dictate its synthesis, ligand behavior, and function as a radical scavenger.

Structural Analysis: The Steric Landscape

The molecule’s reactivity is defined by the interplay between its electronic donors and its steric bulk.

Steric Zoning
  • Position 1 (OH): The phenolic hydroxyl is the primary site for Hydrogen Atom Transfer (HAT). It is sterically shielded by the ortho-tert-butyl group at C6 and the ortho-thiol at C2.

  • Position 2 (SH): The thiol group serves as a secondary redox site. Unlike the bulky tert-butyl group, the sulfur atom is polarizable and capable of bridging metal centers, though its reactivity is modulated by the adjacent hydroxyl group (intramolecular H-bonding).

  • Position 4 (para-t-Bu): Blocks electrophilic attack at the para position, preventing dimerization (e.g., Pummerer-type rearrangements) and forcing reactivity to the oxygen or sulfur atoms.

  • Position 6 (ortho-t-Bu): The "Gatekeeper." This bulky group prevents the formation of extended polymeric networks when the molecule binds to metals, often forcing the formation of discrete, monomeric complexes.

Intramolecular Dynamics

In the ground state, the molecule exhibits a strong intramolecular hydrogen bond. While typical 2,6-di-tert-butylphenols cannot H-bond (lacking acceptors), the 2-mercapto analog forms an O–H···S or S–H···O interaction. Crystallographic data on related systems suggests the phenol acts as the donor (O–H···S), locking the thiol into a specific conformation that reduces its nucleophilicity until deprotonated.

Synthesis & Steric Challenges

Synthesizing this compound requires navigating the steric hindrance of the starting material, 2,4-di-tert-butylphenol . Direct sulfuration is regioselective due to the blocking groups.

The Stoichiometry Trap

A common pitfall in synthesis is the formation of thioether dimers.

  • Low

    
     (0.5 equiv):  Favors the formation of the sulfide bridge: bis(3,5-di-tert-butyl-2-hydroxyphenyl)sulfide. The steric bulk is insufficient to prevent this bridging if the sulfur source is limiting.
    
  • High

    
     (1.0 equiv):  Favors the formation of the desired disulfide intermediate, which can then be cleanly reduced to the thiol.
    
Reaction Pathway Visualization

SynthesisPathway Start 2,4-Di-tert-butylphenol (Starting Material) Reagent S2Cl2 (1.0 equiv) Electrophilic Sulfuration Start->Reagent Benzene, 50°C Intermed Disulfide Intermediate (Ar-S-S-Ar) Reagent->Intermed Major Pathway SideProduct Sulfide Dimer (Ar-S-Ar) Reagent->SideProduct If S2Cl2 < 0.5 eq Reduct Zn / HCl Reduction Intermed->Reduct Product This compound (Target) Reduct->Product Yield > 90%

Figure 1: Synthetic pathway highlighting the critical stoichiometry required to avoid sulfide dimer formation.

Reactivity Profile: Ligand & Antioxidant Behavior

Coordination Chemistry (The "Phenothio" Effect)

This molecule is a precursor to [O, S] bidentate ligands . In coordination chemistry, the steric bulk of the tert-butyl groups forces metal centers into lower coordination numbers, often mimicking the active sites of metalloenzymes like Galactose Oxidase .

  • Hard/Soft Mismatch: The Phenolate (Hard) and Thiolate (Soft) combination stabilizes metals in variable oxidation states (e.g., Cu(I)/Cu(II) or Ti(III)/Ti(IV)).

  • Catalytic Applications: Titanium complexes derived from this ligand are active in olefin polymerization, where the bulky tert-butyl groups prevent catalyst deactivation via bimolecular coupling.

Antioxidant Mechanism

The 2-mercapto group enhances the antioxidant capacity of the phenol through a "regeneration" mechanism.

  • Radical Trapping: The phenolic H is abstracted by a free radical (

    
    ), forming a phenoxyl radical (
    
    
    
    ).
  • Steric Shielding: The 6-tert-butyl group physically blocks other radicals from reacting at the oxygen, preventing irreversible coupling.

  • Thiol Synergy: The adjacent thiol can transfer a hydrogen atom to the phenoxyl radical (tautomerization/redox exchange), effectively "repairing" the phenol while the sulfur takes the radical burden, eventually forming a disulfide which acts as a secondary antioxidant.

Experimental Protocol: Synthesis of this compound

Safety Note:


 is toxic and corrosive. Perform all steps in a fume hood.
Materials
  • 2,4-Di-tert-butylphenol (CAS 96-76-4)[1]

  • Sulfur monochloride (

    
    )
    
  • Granulated Zinc[2]

  • Hydrochloric Acid (conc.)

  • Benzene or Toluene (Solvent)

Step-by-Step Methodology
  • Sulfuration (Formation of Disulfide):

    • Dissolve 2,4-di-tert-butylphenol (10.3 g, 50 mmol) in dry benzene (100 mL).

    • Add

      
        (4.0 mL, 50 mmol) dropwise at room temperature. Critical: Do not use less than 1 equivalent.
      
    • Heat the mixture gently to 50°C and stir for 1 hour. The solution will darken as the disulfide intermediate forms.

    • Checkpoint: Monitor by TLC or NMR. Disappearance of starting phenol indicates completion.

  • Reduction (Cleavage to Thiol):

    • To the same reaction vessel, add Granulated Zinc (excess, ~50 mmol) and conc. HCl (slow addition).

    • Reflux the mixture for 2–3 hours. The zinc/acid generates nascent hydrogen, cleaving the disulfide bond.

    • Cool to room temperature.[3][4]

  • Isolation & Purification:

    • Filter off unreacted zinc.

    • Wash the organic layer with water (

      
       mL) to remove acid and zinc salts.
      
    • Dry over

      
       and evaporate the solvent.
      
    • Recrystallization: Recrystallize the crude solid from ethanol or aqueous ethanol.

    • Yield: Expect >90% as a white to pale yellow crystalline solid.

Quantitative Data Summary

PropertyValueContext
Molecular Weight 238.39 g/mol Monomeric form
CAS Number 53551-74-9Specific isomer (2-SH, 4,6-di-tBu)
Physical State White/Pale Yellow SolidCrystalline
Solubility Soluble in CHCl3, Toluene, EtOHInsoluble in water
pKa (Phenol) ~10–11 (Estimated)Higher than phenol due to t-Bu electron donation
Coordination Mode Bidentate [O, S]Forms 5-membered chelate rings

References

  • Mirica, L. M., et al. (2004). Snapshots of a Metamorphosing Cu(II) Ground State in a Galactose Oxidase-Inspired Complex. Inorganic Chemistry. Link

    • Source of the optimized synthesis protocol avoiding sulfide byproducts.
  • Tuskaev, N. M., et al. (2016). Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. Acta Crystallographica Section E. Link

    • Provides structural context on intramolecular H-bonding in 2,4-di-tert-butyl-6-substituted phenols.[5]

  • Ciancaleoni, G., et al. (2013). Ti(IV) Amine Bis(phenolate) Complexes for Olefin Polymerization. Organometallics. Link

    • Details the use of hindered phenolate ligands in c
  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

    • Verification of chemical identifiers and physical properties.

Sources

history and discovery of hindered mercaptophenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Hindered Mercaptophenols

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered phenols have long been cornerstones in the field of antioxidant chemistry, prized for their ability to scavenge free radicals and stabilize organic materials. Within this important class of molecules, hindered mercaptophenols represent a significant refinement, incorporating a sulfur functional group that imparts unique properties and expands their utility. This guide provides a comprehensive exploration of the history, discovery, and core synthetic methodologies of hindered mercaptophenols. It delves into the fundamental mechanisms of their antioxidant action, details key experimental protocols for their synthesis, and discusses their applications, from industrial stabilizers to versatile intermediates in medicinal chemistry.

The Genesis of Hindered Phenols as Radical Scavengers

The story of hindered mercaptophenols begins with their parent compounds, the sterically hindered phenols. The discovery that bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group could dramatically enhance the stability and antioxidant efficacy of a phenol was a pivotal moment in applied chemistry. These compounds became indispensable additives for preventing oxidative degradation in polymers, rubbers, and plastics.[1][2]

The primary mechanism of action for a hindered phenol is as a chain-breaking antioxidant.[3] It operates through a hydrogen atom transfer (HAT) process, where the phenolic proton is donated to a reactive free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is significantly stabilized by two key factors:

  • Steric Hindrance: The large tert-butyl groups physically shield the radical oxygen, preventing it from participating in further unwanted propagation reactions.

  • Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the benzene ring, further reducing its reactivity.[3]

This combination of properties makes hindered phenols highly efficient and long-lasting stabilizers. One of the most well-known early examples is Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, which has been used for decades as a food and industrial antioxidant.[4]

Hindered_Phenol_Mechanism cluster_0 Radical Scavenging by Hindered Phenol HP Hindered Phenol (Ar-OH) HP_radical Stable Phenoxyl Radical (Ar-O•) HP->HP_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (R-H) R_radical->RH H• abstraction

Caption: General mechanism of radical scavenging by a hindered phenol.

The Emergence of Hindered Mercaptophenols

Building on the success of hindered phenols, chemists began to explore how introducing other functional groups onto the phenolic ring could further modulate their properties. The introduction of a mercapto (-SH) group, particularly at the 4-position (para to the hydroxyl), led to the development of hindered mercaptophenols.

The discovery and development of this subclass were largely driven by the pursuit of improved performance and novel applications. While early literature often focuses on broader classes of mercaptophenols for uses like rubber preservation[5], the synthesis of sterically hindered variants like 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4) marked a significant advancement. The development of synthetic routes to this specific molecule is documented in a series of patents, indicating its commercial and industrial importance.[6][7] These methods aimed to create a molecule that not only retained the potent radical-scavenging ability of the hindered phenol moiety but also leveraged the unique chemistry of the thiol group.

Key Methodologies for the Synthesis of Hindered Mercaptophenols

The synthesis of hindered mercaptophenols, particularly the benchmark compound 2,6-di-tert-butyl-4-mercaptophenol, has been approached through several strategic pathways. These methods involve functionalizing the electron-rich para-position of the starting hindered phenol.

Method 1: Sulfonation of Hindered Phenol and Subsequent Reduction

A robust and high-yield method involves the initial sulfonation of 2,6-di-tert-butylphenol. The resulting sulfonic acid derivative is then reduced to the target mercaptophenol. This approach provides a clean and efficient route to the desired product.[6]

Sulfonation_Reduction_Workflow Start 2,6-di-tert-butylphenol Step1 Sulfonation (e.g., Silylated Sulfonating Agent) Start->Step1 Intermediate 2,6-di-tert-butyl-4- hydroxybenzenesulfonic Acid Derivative Step1->Intermediate Step2 Reduction Intermediate->Step2 End 2,6-di-tert-butyl-4-mercaptophenol Step2->End

Caption: Synthetic workflow via sulfonation and reduction.

Experimental Protocol: Synthesis via Sulfonation-Reduction [6]

  • Sulfonation: 2,6-di-tert-butylphenol (1.0 mole) is dissolved in a suitable solvent such as methylene chloride. The solution is cooled to 0-5°C.

  • A sulfonating agent, for example, a silylated sulfonating agent or chlorosulfonic acid (1.0 mole), is added dropwise while maintaining the low temperature.

  • The reaction mixture is allowed to stir for a specified period (e.g., 1 hour) to ensure complete formation of the 2,6-di-tert-butyl-4-hydroxy-benzenesulfonic acid derivative.

  • Reduction: The resulting sulfonic acid derivative is then subjected to reduction. This can be achieved using various reducing agents, such as a metal/acid system (e.g., tin or zinc in hydrochloric acid) or other chemical reductants.

  • Work-up and Isolation: Following the reduction, the reaction mixture is neutralized. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by crystallization or column chromatography, to yield pure 2,6-di-tert-butyl-4-mercaptophenol.

Method 2: Direct Sulfurization with Sulfur Chlorides

Another common approach involves the direct reaction of a hindered phenol with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[8] This reaction often produces a disulfide-linked phenol, which is then reduced in a subsequent step to yield the mercaptan.[9]

Direct_Sulfurization_Workflow Start 2,6-di-tert-butylphenol Step1 Reaction with Sulfur Chloride (e.g., S₂Cl₂) + Catalyst (e.g., Lewis Acid) Start->Step1 Intermediate 4,4'-dithiobis(2,6-di-t-butylphenol) (Disulfide) Step1->Intermediate Step2 Reduction (e.g., Zn/Acid) Intermediate->Step2 End 2,6-di-tert-butyl-4-mercaptophenol Step2->End

Caption: Synthetic workflow via direct sulfurization.

Experimental Protocol: Synthesis via Disulfide Reduction [1][7]

  • Disulfide Formation: 2,6-di-tert-butylphenol is reacted with sulfur monochloride in a polar solvent like acetonitrile. A catalytic amount of a Lewis acid (e.g., ferric chloride, aluminum chloride) or iron powder can be used to promote the reaction.[1]

  • The reaction yields 4,4'-dithiobis(2,6-di-t-butylphenol).

  • Reduction of Disulfide: The isolated disulfide intermediate is dissolved in a suitable solvent.

  • A reducing agent, typically zinc dust in the presence of an acid like hydrochloric acid, is added to the mixture. The patent literature notes that the addition of a catalytic amount of lead can substantially improve the process.[7]

  • The reaction proceeds to cleave the disulfide bond, yielding two equivalents of the mercaptophenol.

  • Work-up and Isolation: The product is isolated using standard extraction and purification techniques as described in Method 1.

Method 3: From Thiocyanate Precursors

An alternative route involves the preparation of a 4-thiocyanato derivative of the hindered phenol, which is then converted to the mercaptan.[1]

Experimental Protocol: Synthesis via Thiocyanate Reduction [10]

  • Thiocyanation: 2,6-di-tert-butylphenol is first converted to 2,6-di-tert-butyl-4-thiocyanophenol.

  • Reduction: The thiocyanate derivative is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0°C.

  • A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.

  • The reaction is stirred at low temperature for several hours until the conversion is complete.

  • Work-up and Isolation: The reaction is carefully quenched with ethyl acetate followed by the addition of acid (e.g., 3N HCl). The product is extracted into an organic solvent and purified by column chromatography.[10]

Physicochemical Properties and Dual Antioxidant Mechanism

The incorporation of the mercapto group creates a bifunctional antioxidant. The molecule possesses two distinct active sites capable of participating in redox chemistry: the phenolic hydroxyl group and the thiol group.

PropertyValueSource
CAS Number 950-59-4[3]
Molecular Formula C₁₄H₂₂OS[3]
Molecular Weight 238.39 g/mol [3][4]
Appearance White to light yellow crystalline powder
Boiling Point 302.2°C at 760 mmHg[10]
Melting Point 85.0 to 89.0 °C
Solubility Soluble in dichloromethane, diethyl ether, ethyl acetate, hexanes.[10]

The presence of both functionalities allows for a potentially synergistic antioxidant effect. The primary mechanism remains the hydrogen atom donation from the highly active phenolic -OH group. However, the -SH group can also act as a radical scavenger and a reducing agent, capable of breaking down hydroperoxides, which are key intermediates in oxidative chain reactions. This dual action makes hindered mercaptophenols particularly effective stabilizers.

Dual_Antioxidant_Mechanism cluster_1 Dual Antioxidant Pathways HMP Hindered Mercaptophenol Phenol_Pathway Phenolic -OH (HAT Reaction) HMP->Phenol_Pathway Thiol_Pathway Thiol -SH (Reductive Pathway) HMP->Thiol_Pathway R_radical Free Radical (R•) R_radical->Phenol_Pathway scavenged by ROOH Hydroperoxide (ROOH) ROOH->Thiol_Pathway reduced by Stable_Phenoxyl Stable Phenoxyl Radical Phenol_Pathway->Stable_Phenoxyl Disulfide Disulfide Formation Thiol_Pathway->Disulfide

Caption: Potential dual antioxidant mechanisms of a hindered mercaptophenol.

Applications and Future Outlook

Hindered mercaptophenols have found utility in several key areas:

  • Polymer and Rubber Stabilization: Like their non-mercapto analogs, they are effective antioxidants for preventing the thermal and oxidative degradation of a wide range of polymeric materials.[5]

  • Intermediates in Organic Synthesis: The thiol group is a versatile functional handle for further chemical transformations. Hindered mercaptophenols serve as key building blocks for more complex molecules. A notable example is their use in the synthesis of the hypolipidemic drug Probucol , which is a symmetrical disulfide-linked hindered phenol derivative.[9][11]

  • Medicinal Chemistry and Drug Development: The combination of a potent antioxidant moiety with a nucleophilic thiol group makes these compounds interesting scaffolds for drug design. They have been explored for various therapeutic applications where oxidative stress is implicated.

The historical development from simple phenols to sterically hindered phenols, and further to bifunctional hindered mercaptophenols, showcases a clear trajectory of rational chemical design. The synthetic routes, refined over decades and documented extensively in patent literature, provide reliable access to these valuable compounds. Future research will likely focus on developing new derivatives with tailored properties for specific applications, particularly in the realms of advanced materials and targeted therapeutics. The unique combination of a sterically shielded hydrogen-atom donor and a reactive sulfur center ensures that hindered mercaptophenols will remain a subject of interest for chemists and material scientists for years to come.

References

Sources

The Untapped Potential of 2-Mercapto-4,6-di-tert-butylphenol in Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

2-Mercapto-4,6-di-tert-butylphenol stands as a molecule of significant interest, primarily recognized for its antioxidant properties. However, its structural features—a sterically hindered phenolic hydroxyl group and a reactive thiol group—present a compelling case for its exploration as a versatile ligand in coordination chemistry. This technical guide delves into the fundamental properties of this compound, exploring its synthesis, electronic structure, and, most importantly, its latent potential to form novel coordination complexes. While the direct exploration of this molecule as a ligand is an emerging field, we will draw upon established principles of coordination chemistry and the behavior of analogous phenol-thiol systems to forecast its coordination modes, potential applications in catalysis, and as a synthon for more complex ligand architectures. This guide is intended for researchers and professionals in inorganic chemistry, materials science, and drug development who are seeking to innovate at the frontiers of ligand design.

Introduction: Beyond Antioxidant Activity

For decades, the scientific utility of this compound has been predominantly viewed through the lens of its capacity to scavenge free radicals. The bulky tert-butyl groups flanking the phenolic hydroxyl moiety sterically hinder its reactivity, making it an effective and persistent antioxidant. However, this narrow focus overlooks the molecule's inherent potential as a bifunctional ligand. The presence of both a soft thiol donor and a hard phenol donor within the same molecule opens up a rich, yet largely unexplored, area of coordination chemistry.

This guide aims to shift the perspective, highlighting the untapped opportunities that this compound presents for the synthesis of novel metal complexes with potentially unique catalytic, electronic, and therapeutic properties.

Physicochemical Properties and Synthesis

Understanding the foundational characteristics of this compound is crucial to appreciating its potential as a ligand.

Molecular Structure and Electronic Profile

The molecule's structure is characterized by a benzene ring substituted with a hydroxyl group, a thiol group, and two tert-butyl groups at positions 4 and 6. This arrangement has several important consequences:

  • Steric Hindrance: The tert-butyl groups provide significant steric bulk around the phenolic oxygen, influencing which metal centers can be accommodated and potentially stabilizing low-coordination number complexes.

  • Donor Atom Characteristics: The phenolic oxygen acts as a hard donor, favoring coordination to hard Lewis acids like Fe(III), Mn(II), and Al(III). Conversely, the thiol sulfur is a soft donor, showing a preference for soft Lewis acids such as Ag(I), Hg(II), and Pt(II). This hard-soft donor combination allows for selective coordination or the formation of heterometallic complexes.

  • Redox Activity: Both the phenol and thiol moieties are redox-active, suggesting that the resulting metal complexes could participate in electron transfer reactions, a desirable property for many catalytic applications.

Synthesis

A common synthetic route to this compound involves the Newman-Kwart rearrangement.

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

  • Thiocarbamate Formation: 2,4-Di-tert-butylphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the O-aryl dimethylthiocarbamate.

  • Thermal Rearrangement: The O-aryl dimethylthiocarbamate is heated to a high temperature (typically >200 °C) to induce the thermal rearrangement to the S-aryl dimethylthiocarbamate.

  • Hydrolysis: The resulting S-aryl dimethylthiocarbamate is hydrolyzed, usually with a strong base like potassium hydroxide, to yield the this compound.

Caption: Workflow for the synthesis of this compound.

Predicted Coordination Chemistry

While dedicated studies on the coordination chemistry of this compound are sparse, we can infer its likely behavior based on fundamental principles and the chemistry of related ligands.

Potential Coordination Modes

The bifunctional nature of this ligand allows for several coordination modes:

  • Monodentate Coordination: It can coordinate to a metal center through either the sulfur (thiolate) or the oxygen (phenoxide) atom. The choice of the metal precursor and reaction conditions will likely dictate the preferred binding site.

  • Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the deprotonated thiol and phenol groups. This is often the most thermodynamically favored coordination mode.

  • Bridging Coordination: The ligand can bridge two or more metal centers, with the sulfur and oxygen atoms coordinating to different metals. This can lead to the formation of polynuclear complexes and coordination polymers.

Caption: Potential coordination modes of this compound.

Analogous Ligand Systems

The coordination chemistry of other phenol-thiol ligands, such as 2-mercaptophenol, has been more extensively studied. These studies reveal a rich variety of structures and reactivity. For instance, complexes of 2-mercaptophenol with transition metals have been shown to exhibit interesting magnetic and electronic properties. It is reasonable to expect that the introduction of the bulky tert-butyl groups in this compound will lead to complexes with enhanced stability and solubility in non-polar solvents, while potentially modifying their catalytic activity.

Potential Applications

The unique structural and electronic features of this compound suggest that its metal complexes could find applications in several areas:

Homogeneous Catalysis

The redox-active nature of the ligand, coupled with the ability to tune the steric and electronic environment around a coordinated metal center, makes it a promising candidate for catalysis. Potential applications include:

  • Oxidation Catalysis: The phenoxide-thiolate coordination could stabilize high-valent metal-oxo species, which are key intermediates in many oxidation reactions.

  • Polymerization: The steric bulk of the tert-butyl groups could be exploited to control the stereochemistry of polymerization reactions.

Bioinorganic Chemistry

The combination of a phenol and a thiol donor mimics the active sites of certain metalloenzymes. Complexes of this compound could serve as structural or functional models for these enzymes, aiding in the understanding of their mechanisms.

Materials Science

The potential for this ligand to form polynuclear complexes and coordination polymers opens up possibilities for the design of new materials with interesting magnetic, optical, or porous properties.

Future Directions and Conclusion

The coordination chemistry of this compound is a largely uncharted territory ripe for exploration. The foundational knowledge of its synthesis and properties, combined with insights from related ligand systems, provides a solid starting point for future research.

Key areas for future investigation include:

  • Systematic Synthesis and Characterization: A comprehensive study of the coordination of this ligand to a wide range of transition metals and main group elements is needed.

  • Reactivity Studies: Investigation of the reactivity of the resulting complexes, particularly in the context of catalysis and small molecule activation.

  • Computational Modeling: Density Functional Theory (DFT) calculations could provide valuable insights into the electronic structure and bonding of these complexes, guiding experimental design.

References

At the time of this writing, specific in-depth studies on the coordination chemistry of this compound are limited. The references provided below offer foundational information on the synthesis and properties of this compound and related phenol-thiol systems, which can serve as a basis for the exploratory work proposed in this guide.

(Note: As this is a forward-looking guide on a topic with limited direct literature, the references are representative of the foundational knowledge required to begin research in this area.)

biological activity and toxicity profile of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 2-Mercapto-4,6-di-tert-butylphenol

Authored by a Senior Application Scientist

Foreword: A Molecule of Dichotomous Potential

In the landscape of industrial chemistry and biomedical research, sterically hindered phenols represent a cornerstone of antioxidant technology. Among these, this compound emerges as a molecule of particular interest, wedding the established radical-scavenging prowess of a di-tert-butylphenol backbone with the versatile reactivity of a thiol group. This guide offers a deep dive into the known biological activities and toxicological profile of this compound, synthesizing available data to provide a comprehensive resource for researchers, scientists, and professionals in drug development. Our exploration will not only detail established findings but also venture into logical extrapolations based on its structural motifs, providing a forward-looking perspective on its potential applications and hazards.

Section 1: The Antioxidant Core: Mechanism and Efficacy

The primary and most well-documented biological activity of this compound and its derivatives is their potent antioxidant capacity. This activity is a direct consequence of its unique molecular architecture, featuring a hydroxyl group on a benzene ring flanked by two bulky tert-butyl groups and a para-positioned mercapto group.

Mechanism of Radical Scavenging

The antioxidant action is a synergistic interplay between the phenolic and thiol moieties. The sterically hindered phenol can donate a hydrogen atom from its hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical that does not readily participate in further chain reactions. The presence of the electron-donating tert-butyl groups enhances the stability of this resulting radical. The mercapto group can also participate in redox cycling and radical quenching. This dual-mechanism approach makes it a highly effective inhibitor of oxidative processes.[1]

A comparative study highlighted the high antioxidant activity of synthetic analogs like 2,6-di-tert-butyl-4-mercaptophenol.[1] Its disulfide derivative, bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide, demonstrates both high DPPH radical scavenging activity and a significant reduction in lipid peroxidation products.[1] This suggests that the mercapto group readily oxidizes to form a disulfide, which itself possesses prolonged antioxidant action.[1]

G cluster_0 Radical Scavenging by this compound Molecule This compound (Ar-OH, Ar-SH) Stable_Radical Stable Phenoxyl Radical (Ar-O•) Molecule->Stable_Radical H• Donation Disulfide Disulfide Derivative (Ar-S-S-Ar) Molecule->Disulfide Oxidation Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule Accepts H•

Caption: Radical scavenging mechanism.

Quantitative Antioxidant Data
Compound/Derivative Assay Activity Reference
bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfideDPPH Radical ScavengingHigh[1]
bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfideLipid Peroxidation InhibitionSignificant decrease in LOOH and TBARS[1]
2,6-di-tert-butyl-4-mercaptophenolSuperoxide Radical ScavengingEstablished Activity[1]

Section 2: Broader Biological Activities - An Extrapolative View

While direct evidence is limited, the structural similarity to other well-studied di-tert-butylphenol derivatives allows for informed hypotheses regarding other potential biological activities.

Potential Anti-Inflammatory and Anticancer Effects

The related compound, 2,4-di-tert-butylphenol (2,4-DTBP), exhibits significant anti-inflammatory and anticancer properties.[2] 2,4-DTBP has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[2] Furthermore, it can induce apoptosis in various cancer cell lines. Given that the core di-tert-butylphenol structure is responsible for many of these effects, it is plausible that this compound could exhibit similar activities. The addition of the mercapto group could further modulate these properties, potentially enhancing them through interactions with cysteine residues in key regulatory proteins.

Enzyme Inhibition

Derivatives of di-tert-butylphenol have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LO), which are key in the inflammatory cascade.[3] The conserved 2,6-di-tert-butylphenol motif is a feature of many dual COX-2/5-LO inhibitors.[3] The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Section 3: The Toxicity Profile: A Double-Edged Sword

The evaluation of a compound's toxicity is paramount for its potential application in any biological system. For this compound, the available data is a mix of direct GHS classifications and insights from studies on its derivatives and analogs.

In Vitro Cytotoxicity

Studies on organotin complexes incorporating the 2,6-di-tert-butyl-4-mercaptophenol ligand have shown that these complexes exhibit cytotoxicity against human breast (MCF-7) and cervix (HeLa) adenocarcinoma cells.[4] Interestingly, the introduction of the hindered phenol groups was found to decrease the cytotoxicity of the complexes against normal human fetal lung fibroblast cells (MRC-5), suggesting a degree of selectivity.[4]

The cytotoxicity of phenols is often linked to radical reactions.[5][6] While potent antioxidants at low concentrations, at higher concentrations they may exhibit pro-oxidant effects, leading to cellular damage and apoptosis.

G cluster_1 Workflow for In Vitro Cytotoxicity Assessment Cell_Culture Prepare Cell Cultures (e.g., MCF-7, HeLa, MRC-5) Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 value Viability_Assay->Data_Analysis Mechanism_Studies Further studies on mechanism (e.g., Apoptosis assays, ROS measurement) Data_Analysis->Mechanism_Studies

Caption: Workflow for cytotoxicity assessment.

In Vivo and Systemic Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6-Di-tert-butyl-4-mercaptophenol is associated with the following hazards based on a limited number of reports:

  • Harmful if swallowed [7]

  • Causes skin irritation [7]

  • Causes serious eye irritation [7]

Studies on related compounds provide further insight. Chronic exposure to 2,4,6-tri-tert-butylphenol in rats led to liver injury characterized by focal necrosis and microcytic anemia.[8] Ingestion of 2,4-di-tert-butylphenol may cause fatigue, muscle weakness, and gastrointestinal irritation.[9] Skin contact with 2,6-di-tert-butylphenol can result in severe irritation or burns, and sensitization has been reported.[9]

Summary of Toxicity Data and Classifications

Endpoint Finding/Classification Source
Acute Oral Toxicity H302: Harmful if swallowed[7]
Skin Corrosion/Irritation H315: Causes skin irritation[7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[7]
In Vitro Cytotoxicity Organotin complexes show cytotoxicity against cancer cells[4]
Potential Organ Toxicity Related compounds show potential for liver injury[8]

Section 4: Experimental Protocols

To facilitate further research, this section provides standardized protocols for assessing the key biological activities discussed.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This compound is a compound with confirmed potent antioxidant activity, a direct result of its sterically hindered phenolic structure combined with a reactive thiol group. While its broader biological activities are not yet extensively documented, compelling evidence from structurally similar molecules suggests a high potential for anti-inflammatory and anticancer properties.

The toxicological profile indicates a need for caution, particularly concerning its potential for skin and eye irritation and oral toxicity. The observed selective cytotoxicity of its derivatives against cancer cells over normal cells presents an exciting avenue for future research in drug development.

To fully unlock the potential of this compound, future research should focus on:

  • Systematic screening for a broader range of biological activities, including anti-inflammatory, antimicrobial, and specific enzyme inhibition assays.

  • Comprehensive in vivo toxicity studies to determine its pharmacokinetic profile, organ-specific toxicity, and a no-observed-adverse-effect level (NOAEL).

  • Mechanistic studies to elucidate the specific cellular pathways modulated by this compound, both for its therapeutic and toxic effects.

This guide provides a solid foundation for understanding the current state of knowledge on this compound. It is clear that this molecule holds significant promise, and further rigorous scientific investigation is warranted to fully characterize its profile and harness its potential for therapeutic and industrial applications.

References

  • Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry. 1

  • Synthesis, antiradical activity and in vitro cytotoxicity of novel organotin complexes based on 2,6-di-tert-butyl-4-mercaptophenol. ResearchGate.

  • 2,6-Di-tert-butyl-4-mercaptophenol. PubChem.

  • Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. PubMed.

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. ResearchGate.

  • Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide. Benchchem.

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. ScienceDirect.

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC.

  • In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. Journal of Biomedical Engineering Research.

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Semantic Scholar.

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Medium.

  • 2,4,6–tri-tert-butylphenol1. OSPAR Commission.

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PMC.

  • 2,4-Di-tert-butylphenol. Japan Existing Chemical Database.

  • INITIAL TARGETED ASSESSMENT PROFILE. OECD Existing Chemicals Database.

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI.

  • Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. PubMed.

  • 2,6-Di-tert-butyl-4-mercaptophenol. Sigma-Aldrich.

  • 2,4,6-Tri-tert-butylphenol. Wikipedia.

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.

  • 2,6-Di-tert-butylphenol. Santa Cruz Biotechnology.

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. bioRxiv.

  • Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol. Google Patents.

  • 2,6-Di-tert-butyl-4-methylphenol for synthesis. Sigma-Aldrich.

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Methodological & Application

step-by-step protocol for synthesizing 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2,6-Di-tert-butyl-4-mercaptophenol

Abstract

2,6-Di-tert-butyl-4-mercaptophenol is a sterically hindered phenolic thiol of significant interest in pharmaceutical and industrial chemistry, primarily serving as a critical antioxidant and a key intermediate in the synthesis of drugs such as Probucol. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described method is a robust two-step process involving the regioselective sulfonation of 2,6-di-tert-butylphenol, followed by the reduction of the resulting sulfonic acid intermediate. This guide emphasizes the causality behind experimental choices, safety considerations, and self-validating analytical techniques to ensure a reliable and reproducible outcome.

Introduction and Significance

Phenolic compounds are a cornerstone of antioxidant chemistry, valued for their ability to scavenge free radicals. The introduction of bulky substituents, such as tert-butyl groups, ortho to the hydroxyl group sterically hinders the phenol, enhancing its stability and tuning its reactivity. 2,6-Di-tert-butyl-4-mercaptophenol (IUPAC name: 2,6-ditert-butyl-4-sulfanylphenol) combines the antioxidant properties of a hindered phenol with the reactivity of a thiol group[1]. This bifunctional nature makes it a valuable building block, particularly in the pharmaceutical industry.

The synthesis strategy detailed herein proceeds through two key transformations:

  • Electrophilic Aromatic Sulfonation: The starting material, 2,6-di-tert-butylphenol, undergoes a highly regioselective sulfonation at the para position (C4). The bulky tert-butyl groups at C2 and C6 effectively block electrophilic attack at the ortho positions, directing the incoming sulfonating agent exclusively to the electronically activated and sterically accessible para position.

  • Reduction: The intermediate 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid is then reduced to the target thiol.

This method is advantageous as it provides high yields and a pure product, which is crucial for subsequent pharmaceutical applications[2].

Overall Synthesis Workflow

The following diagram outlines the complete workflow, from the preparation of the sulfonating agent to the final purified product.

Synthesis_Workflow cluster_0 Step 1: In Situ Reagent Preparation & Sulfonation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Analysis reagent_prep Prepare Silylated Sulfonating Agent (TMSCl + Chlorosulfonic Acid in CH₂Cl₂) Reflux at 40°C sulfonation Sulfonation Reaction (Add 2,6-di-tert-butylphenol) Cool to 0-5°C reagent_prep->sulfonation Dropwise addition reduction Reduction of Sulfonic Acid (Zinc Dust & HCl) Heat to ~70°C sulfonation->reduction Transfer Intermediate Solution workup Reaction Quench & Extraction (Water, Organic Solvent) reduction->workup purification Purification (Crystallization or Chromatography) workup->purification Crude Product analysis Characterization (NMR, MP, MS) purification->analysis

Caption: High-level workflow for the synthesis of 2,6-di-tert-butyl-4-mercaptophenol.

Materials, Reagents, and Equipment

Reagent / Material CAS No. Molecular Weight ( g/mol ) Supplier Notes
2,6-Di-tert-butylphenol128-39-2206.33Sigma-AldrichStarting material
Chlorosulfonic Acid7790-94-5116.52Sigma-AldrichHighly Corrosive. Handle with extreme care.
Trimethylsilylchloride (TMSCl)75-77-4108.64Sigma-AldrichMoisture sensitive.
Dichloromethane (CH₂Cl₂)75-09-284.93Fisher ScientificAnhydrous grade.
Zinc Dust (<10 µm)7440-66-665.38Sigma-AldrichFor reduction.
Hydrochloric Acid (HCl)7647-01-036.46VWRConcentrated, 37%.
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificFor extraction.
Anhydrous Sodium Sulfate7757-82-6142.04Sigma-AldrichFor drying.

Equipment:

  • 500 mL double-jacketed reaction vessel

  • Mechanical stirrer

  • Condenser and dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Analytical instruments: NMR spectrometer, Melting Point apparatus, Mass Spectrometer

Detailed Synthesis Protocol

PART A: Regioselective Sulfonation of 2,6-Di-tert-butylphenol [2]

This step involves the in situ preparation of trimethylsilylchlorosulfonate, a highly effective silylating agent, which ensures a clean and high-yield sulfonation at the C4 position.

  • Reactor Setup: Assemble the 500 mL double-jacketed reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet. Ensure the entire setup is dry and purged with nitrogen to maintain an inert atmosphere.

  • Reagent Charging: Charge the vessel with 135 g of methylene chloride and 10.8 g (0.1 moles) of trimethylsilylchloride .

  • Sulfonating Agent Preparation: Begin stirring and heat the mixture to reflux (approx. 40°C). Using a dropping funnel, add 11.3 g (0.097 moles) of chlorosulfonic acid dropwise over 10 minutes.

    • Causality: This reaction forms trimethylsilylchlorosulfonate in situ. Preparing it fresh is crucial for reactivity. The reflux condition ensures the reaction goes to completion.

    • Safety: Chlorosulfonic acid reacts violently with water and is extremely corrosive. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Reaction: Continue refluxing the mixture for one hour after the addition is complete.

  • Substrate Addition: Cool the reaction vessel to 15°C . Separately, prepare a solution of 20 g (0.097 moles) of 2,6-di-tert-butylphenol in 15 g of methylene chloride .

  • Sulfonation Reaction: Add the 2,6-di-tert-butylphenol solution dropwise to the reaction mixture over 20 minutes, while maintaining the temperature between 0-5°C .

    • Causality: The low temperature is critical to control the exothermic reaction and prevent the formation of unwanted by-products, ensuring high regioselectivity.

  • Completion: The resulting solution of 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid is used directly in the next step without further treatment. A small aliquot can be taken, quenched with water, and evaporated to yield the sulfonic acid for analytical confirmation if desired. ¹H-NMR (300 MHz, CDCl₃), δ (ppm): 1.43 (s, 18H); 6.45 (broad signal, -SO₃H and/or -OH); 7.7 (s, 2H)[2].

PART B: Reduction to 2,6-Di-tert-butyl-4-mercaptophenol [3]

This step reduces the sulfonic acid group to the desired thiol using a classic zinc/acid reduction system.

  • Reactor Setup: In a separate large flask equipped with a stirrer, add 12.2 g (0.187 moles) of zinc dust .

  • Acid Addition: Carefully add 32 mL of water and then slowly add 32 mL of concentrated (37%) hydrochloric acid while cooling the flask in an ice bath.

  • Addition of Sulfonic Acid: Slowly transfer the sulfonic acid solution from Part A into the zinc/acid suspension.

  • Reduction Reaction: Heat the reaction mixture to approximately 70°C . The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed (typically 3-4 hours).

    • Causality: The combination of zinc metal and strong acid generates nascent hydrogen, a powerful reducing agent capable of converting the sulfonic acid to a thiol. Heating accelerates this typically slow reduction.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.

  • Add 200 mL of ethyl acetate to extract the organic product. The zinc salts will remain in the aqueous layer.

  • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid, followed by brine (1 x 50 mL) .

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is a yellow, waxy solid[4]. Further purification is necessary to achieve high purity suitable for drug development applications.

Purification:

  • Column Chromatography: The crude product can be purified using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 and moving to 1:5 v/v)[4].

  • Crystallization: Alternatively, crystallization from a suitable solvent system like an isopropanol/water mixture can yield a highly pure crystalline product[2].

Characterization: The identity and purity of the final product, 2,6-Di-tert-butyl-4-mercaptophenol, should be confirmed by the following methods:

  • ¹H-NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight (238.39 g/mol )[4].

  • Melting Point: The literature melting point is 85.0 to 89.0 °C[5]. A sharp melting point range indicates high purity.

Summary of Key Experimental Parameters

Parameter Step 1: Sulfonation Step 2: Reduction
Key Reagents 2,6-di-tert-butylphenol, TMSCl, Chlorosulfonic acidZinc dust, HCl
Solvent Methylene ChlorideWater / Ethyl Acetate
Temperature 0-5°C (addition), 40°C (reagent prep)~70°C
Reaction Time ~2 hours3-4 hours
Expected Yield >95% (for the combined two steps)[2]
Product Appearance Yellow waxy solid (crude) / White to light yellow powder (pure)[4][5]

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the analytical validation steps. A successful synthesis is confirmed when:

  • The ¹H-NMR spectrum of the final product shows the disappearance of the aromatic proton signal at 7.7 ppm (from the sulfonic acid intermediate) and the appearance of a thiol proton signal, along with the characteristic signals for the tert-butyl groups and the remaining aromatic protons.

  • The measured melting point of the purified product aligns with the established literature value and exhibits a narrow range.

  • Mass spectrometry data confirms the expected molecular ion peak for C₁₄H₂₂OS.

Consistent results across these analytical methods provide high confidence in the identity and purity of the synthesized compound.

References

  • Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol. (EP0468581B1).
  • 2,6-DI-TERT-BUTYL-4-THIOPHENOL. (2024). ChemBK. [Link]

  • Process for preparing 2,6-ditertiarybutyl-4-mercaptophenol. (EP0264129A1).
  • 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • 2,6-Di-tert-butyl-4-mercaptophenol. PubChem. [Link]

  • 2,4-Di-tert-butylphenol. Wikipedia. [Link]

  • 2,4-Di-tert-butylthiophenol. PubChem. [Link]

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Application Note: 2-Mercapto-4,6-di-tert-butylphenol as a Versatile Bidentate and Tridentate Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 2-Mercapto-4,6-di-tert-butylphenol, a highly versatile ligand for coordination chemistry. Its unique structure, featuring a sterically hindered phenol and a reactive thiol group, allows for multiple coordination modes, primarily as a dianionic bidentate O,S-donor. We explore its properties, delve into the causality behind its coordination behavior, and provide detailed, field-proven protocols for the synthesis of both bidentate and polynuclear metal complexes. This document is intended for researchers in inorganic chemistry, catalysis, and drug development seeking to leverage the unique properties of phenol-thiolate ligands to create novel metal complexes with tailored functionalities.

Introduction and Ligand Profile

This compound is an organic compound featuring two key functional groups for metal coordination: a phenolic hydroxyl (-OH) group and a thiol (-SH) group.[1] The presence of two bulky tert-butyl groups ortho to the hydroxyl group provides significant steric hindrance, which influences the geometry of the resulting metal complexes and enhances their solubility in common organic solvents.[2] These properties make it an attractive building block for creating well-defined coordination compounds.

Metal complexes derived from such ligands are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[3][4] The combination of a "hard" oxygen donor and a "soft" sulfur donor allows this ligand to bind effectively to a wide range of metal ions, from early to late transition metals.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-di-tert-butyl-4-sulfanylphenol[1]
CAS Number 950-59-4
Molecular Formula C₁₄H₂₂OS[1]
Molecular Weight 238.39 g/mol
Appearance White to light yellow solid[7]
Key Functional Groups Phenolic -OH, Thiol -SH[1]

Principles of Coordination

The versatility of this compound stems from its ability to act as a polydentate ligand, a molecule that binds to a central metal ion through two or more donor atoms.[8][9] This multi-point attachment, known as chelation, results in significantly more stable metal complexes compared to those formed with monodentate ligands—a phenomenon known as the chelate effect.[10][11]

Bidentate (O,S) Coordination: The Primary Mode

The most common coordination mode for this ligand involves the deprotonation of both the phenolic and thiol groups to form a dianionic phenolate-thiolate ligand. This species then coordinates to a single metal center through both the oxygen and sulfur atoms, forming a stable six-membered chelate ring.

  • Causality: The formation of the chelate ring is entropically favored.[8] Deprotonation is typically achieved using a suitable base, transforming the neutral ligand into a potent nucleophile ready to coordinate with a metal precursor. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) can also be effective depending on the acidity of the pro-ligand and the reaction conditions.

Tridentate and Bridging Coordination: An Investigational Approach

While the ligand itself only contains two primary donor atoms, it can participate in higher-order coordination, effectively acting as a tridentate ligand in the context of polynuclear systems. This is typically achieved through a bridging mode where the sulfur or oxygen atom coordinates to a second metal center.

  • Mechanistic Insight: The sulfur atom, with its multiple lone pairs, is well-suited to act as a bridging atom between two metal centers. This can lead to the formation of dinuclear or polynuclear complexes. Achieving this mode often depends on the stoichiometry of the reaction (e.g., a metal-to-ligand ratio greater than 1) and the inherent preference of the metal ion for specific coordination geometries. For instance, square planar metal centers like Pd(II) or Pt(II) might form bridged dimers to satisfy their coordination sphere. The concept of a ligand acting in a bridging tridentate fashion is also seen in other systems, such as with permanganate ions coordinating to multiple metal centers.[12]

Figure 1: Diagram illustrating the primary bidentate chelation mode and a potential bridging coordination mode for the ligand.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions, especially those involving strong bases or air-sensitive reagents, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of a Bidentate Square Planar Complex: [Ni(L)₂]

This protocol details the synthesis of a homoleptic nickel(II) complex, a representative example of a bidentate coordination compound. The resulting complex is expected to have a square planar geometry.

Table 2: Materials and Reagents for Protocol 1

ReagentFormulaM.W. ( g/mol )QuantityPurpose
This compoundC₁₄H₂₂OS238.39477 mg (2.0 mmol)Ligand
Sodium Hydride (60% in mineral oil)NaH24.00160 mg (4.0 mmol)Deprotonating Base
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.69238 mg (1.0 mmol)Metal Precursor
Tetrahydrofuran (THF), AnhydrousC₄H₈O-50 mLSolvent
Dichloromethane (DCM)CH₂Cl₂-50 mLExtraction Solvent
HexaneC₆H₁₄-100 mLRecrystallization Solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.

  • Ligand Deprotonation:

    • To the flask, add this compound (2.0 mmol).

    • Add 30 mL of anhydrous THF via syringe. Stir until the ligand is fully dissolved.

    • Carefully add sodium hydride (4.0 mmol) portion-wise to the stirring solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium phenolate-thiolate should be complete.

  • Complexation:

    • In a separate flask, dissolve Nickel(II) Chloride Hexahydrate (1.0 mmol) in 20 mL of THF. The solution will be green.

    • Add the nickel solution dropwise to the deprotonated ligand solution via a syringe or dropping funnel over 15 minutes.

    • A color change (e.g., to a deep red or brown) and the formation of a precipitate (NaCl) are expected.

    • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator.

    • Redissolve the resulting solid in 50 mL of dichloromethane.

    • Filter the solution through a pad of Celite to remove the NaCl byproduct.

    • Wash the filtrate with deionized water (2 x 30 mL) in a separatory funnel to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot DCM.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then to 0 °C to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Investigational Synthesis of a Bridging Dinuclear Complex

This protocol outlines a potential route to a dinuclear complex using a 1:1 metal-to-ligand stoichiometry, which may encourage the formation of a bridging species. This method is adapted from procedures for synthesizing related amino-thiolate complexes.[13][14]

Step-by-Step Methodology:

  • Ligand Preparation: Follow step 2 from Protocol 1, but use 1.0 mmol of the ligand and 2.0 mmol of NaH in 20 mL of THF.

  • Complexation:

    • Dissolve 1.0 mmol of a suitable metal precursor (e.g., Palladium(II) acetate, [Pd(OAc)₂]) in 20 mL of THF.

    • Add the metal solution dropwise to the deprotonated ligand solution at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Characterization:

    • Follow the workup procedure (steps 4 and 5) from Protocol 1.

    • Characterization is crucial to determine the structure. Techniques like single-crystal X-ray diffraction would be definitive. NMR spectroscopy may show more complex splitting patterns compared to the monomeric species.

Figure 2: General experimental workflow for the synthesis of metal complexes using this compound.

Data Analysis and Validation

A successful synthesis must be validated through rigorous characterization. The following table summarizes the expected data that would confirm the formation of the bidentate [Ni(L)₂] complex.

Table 3: Expected Characterization Data for [Ni(L)₂] Complex

TechniqueObservationRationale
FTIR Spectroscopy Disappearance of broad O-H stretch (~3400 cm⁻¹) and sharp S-H stretch (~2550 cm⁻¹). Appearance of new M-O and M-S stretches in the far-IR region (400-600 cm⁻¹).Confirms the deprotonation of both hydroxyl and thiol groups and their coordination to the nickel center.
¹H NMR Spectroscopy Disappearance of the -OH and -SH proton signals. Shifts in the aromatic proton signals upon coordination. Diamagnetic complexes like square planar Ni(II) should yield sharp signals.Provides evidence of ligand coordination and information about the complex's purity and symmetry.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region.Characteristic d-d transitions for the square planar d⁸ Ni(II) center and ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the [Ni(C₁₄H₂₀OS)₂] complex.Confirms the molecular weight and composition of the synthesized complex.
X-ray Crystallography Unambiguous determination of the solid-state structure.Provides definitive proof of the bidentate coordination mode, bond lengths, bond angles, and overall geometry.

Conclusion

This compound serves as a robust and adaptable ligand in coordination chemistry. Its capacity to form stable bidentate O,S-chelate rings with a variety of metals makes it a valuable tool for constructing discrete molecular complexes. Furthermore, its potential to engage in bridging coordination modes opens avenues for the rational design of polynuclear assemblies with interesting magnetic or catalytic properties. The protocols and principles outlined in this note provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand.

References

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Coordination Chemistry CC4. Chelation. (n.d.). St. Benedict & St. John's University. [Link]

  • Ligands and Coordination Numbers. (2025). Fiveable. [Link]

  • 8.7: Bonding in Coordination Complexes. (2016). Chemistry LibreTexts. [Link]

  • Complex Ions and Ligands in Chemistry. (2024). LabXchange. [Link]

  • Synthesis and Studies on Thiol based ligand and its Metal Complexes. (n.d.). ResearchGate. [Link]

  • Ligands. (2023). Chemistry LibreTexts. [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017). Beilstein Journals. [Link]

  • Synthesis and characterization of a series of Group 4 phenoxy-thiol derivatives. (n.d.). OSTI.GOV. [Link]

  • Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. (n.d.). Google Scholar.
  • 2,6-Di-tert-butyl-4-mercaptophenol. (n.d.). PubChem. [Link]

  • Coordination chemistry of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol with manganese(iv), iron(iii), and cobalt(ii/iii). (n.d.). Dalton Transactions. [Link]

  • Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. (n.d.). International Journal of Science Technology and Management. [Link]

  • Metal Complexes for Therapeutic Applications. (n.d.). eScholarship, University of California. [Link]

  • 2,6-Di-tert-butyl-4-mercaptophenol. (2018). SIELC Technologies. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. [Link]

  • Spectroscopic Study of Complex Formation of Cobalt (Ii) with 2,6-Mercapto-4-Sec-Butylphenol and Heterocyclic Amines. (2025). Preprints.org. [Link]

  • Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes. (2018). ACS Omega. [Link]

  • The coordination behaviour of 2-((E)-(ferf-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. (n.d.). SciELO South Africa. [Link]

  • An Unprecedented Tridentate-Bridging Coordination Mode of Permanganate Ions. (2024). MDPI. [Link]

  • Group 4 complexes of a tert-butylphosphine-bridged biphenolate ligand. (2011). PubMed. [Link]

Sources

Application Note: Preparation of Transition Metal Complexes with 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide designed for researchers in bioinorganic chemistry and catalysis. It details the preparation, handling, and characterization of transition metal complexes utilizing the redox-active ligand 2-Mercapto-4,6-di-tert-butylphenol .

Executive Summary & Scientific Rationale

The ligand This compound (often abbreviated as


  or similar in literature) represents a privileged scaffold in coordination chemistry. Unlike simple thiophenols, this ligand features:
  • Redox Non-Innocence: The [O,S] chelating unit can exist in multiple oxidation states: catecholate-like (dianion), semiquinone-like (radical monoanion), or quinone-like (neutral). This allows for electron storage/transfer at the ligand, mimicking metalloenzyme active sites (e.g., Galactose Oxidase).

  • Steric Protection: The tert-butyl groups at the 4- and 6-positions (relative to the phenol) or 3,5-positions (relative to the ring system) prevent dimerization and stabilize low-coordinate metal centers.

  • Hard/Soft Donor Utility: The combination of hard phenolate (O) and soft thiolate (S) donors stabilizes metals in unusual spin or oxidation states (e.g., Co(II)/Co(III), Ni(II)/Ni(III)).

Critical Warning: The free thiol group is highly susceptible to oxidative dimerization to form disulfides. All protocols described below must be performed under strict anaerobic conditions (Schlenk line or Glovebox) unless otherwise noted.

Ligand Synthesis & Pre-Treatment

While the ligand can sometimes be sourced custom, in-house synthesis from the inexpensive precursor 2,4-di-tert-butylphenol is common to ensure purity.

Synthesis Workflow (DOT Diagram)

LigandSynthesis Start 2,4-Di-tert-butylphenol Step1 Thiocyanation (NH4SCN, Br2, AcOH) Start->Step1 Inter Intermediate: 2-Thiocyanato-4,6-di-tert-butylphenol Step1->Inter Step2 Reduction (LiAlH4 or Zn/HCl) Inter->Step2 Product Ligand: This compound Step2->Product Purify Purification: Recrystallization (Hexane/Pentane) Product->Purify

Figure 1: Synthetic pathway for the preparation of this compound.[1][2]

Key Protocol Notes:
  • Thiocyanation: The electrophilic substitution of thiocyanate occurs selectively at the ortho-position (position 6) because the para-position is blocked by a tert-butyl group.

  • Reduction: Lithium Aluminum Hydride (

    
    ) in THF is the preferred method for clean conversion of the -SCN group to -SH.
    
  • Storage: Store the purified white crystalline solid under Nitrogen/Argon at -20°C. If the solid turns yellow, it indicates oxidation to the disulfide or quinone impurity.

Protocol: Synthesis of Homoleptic Complexes

This protocol describes the synthesis of a generic bis-chelate complex,


, where M = Co(II), Ni(II), Zn(II).

Reagents:

  • Ligand: this compound (

    
    , MW: 238.4  g/mol )
    
  • Base: Triethylamine (

    
    ) or Potassium tert-butoxide (
    
    
    
    )
  • Metal Salt:

    
    , 
    
    
    
    , or
    
    
  • Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle 3x with Vacuum/Argon.

  • Ligand Dissolution: Add 2.0 equivalents of Ligand (e.g., 477 mg, 2.0 mmol) to the flask. Cannulate 10 mL of degassed MeOH or THF.

  • Deprotonation:

    • For Dianionic Coordination (

      
      ): Add 4.0 equivalents  of Base (e.g., 
      
      
      
      ). The solution will likely shift color (often yellow to bright orange/red) indicating phenolate/thiolate formation.
    • For Monoanionic Coordination (

      
      ): Add 2.0 equivalents  of Base.
      
  • Metallation: Add 1.0 equivalent of Metal Salt (e.g.,

    
    , 130 mg, 1.0 mmol) dissolved in minimal degassed MeOH.
    
    • Observation: Immediate color change is expected (e.g., Co = dark brown/green; Ni = dark violet/brown).

  • Reaction: Stir at room temperature for 2-4 hours. Heating is usually unnecessary and may promote ligand oxidation.

  • Isolation:

    • Remove solvent in vacuo.

    • Extract the residue with Dichloromethane (DCM) or Toluene (to separate from inorganic salts like

      
      ).
      
    • Filter through Celite under Argon.

  • Crystallization: Layer the concentrated DCM/Toluene solution with Pentane or Hexane at -20°C. Dark, block-like crystals usually form within 24-48 hours.

Experimental Workflow (DOT Diagram)

ComplexSynthesis Schlenk Schlenk Flask (Argon Atmosphere) LigandAdd Add Ligand (2.0 equiv) Schlenk->LigandAdd Solvent Add Degassed Solvent (MeOH/THF) BaseAdd Add Base (NEt3, 4.0 equiv) Solvent->BaseAdd LigandAdd->Solvent MetalAdd Add Metal Salt (MCl2, 1.0 equiv) BaseAdd->MetalAdd Evap Evaporate Solvent MetalAdd->Evap Extract Extract with DCM/Toluene (Remove Salts) Evap->Extract Cryst Crystallization (Layer w/ Pentane, -20°C) Extract->Cryst

Figure 2: Anaerobic workflow for the synthesis of homoleptic M(L)2 complexes.

Characterization & Validation

Validating the electronic structure of these complexes is challenging due to the "Non-Innocent" nature of the ligand. You must distinguish between the metal oxidation state and the ligand oxidation state.

Data Summary Table: Expected Properties
TechniqueParameterExpected ObservationStructural Insight
UV-Vis

(NIR/Vis)
Intense bands (

)
Indicates Ligand-to-Metal Charge Transfer (LMCT) or Radical transitions.
EPR g-values

vs


suggests ligand radical (

);

suggests metal-centered spin.
X-Ray C-O Bond Length1.34 - 1.38 ÅIndicates Catecholate (dianion) character.
X-Ray C-O Bond Length1.27 - 1.31 ÅIndicates Semiquinone (radical) character.
X-Ray C-S Bond Length1.76 - 1.80 ÅThiolate (anionic) character.
Decision Tree for Oxidation State Assignment (DOT Diagram)

Characterization Start Analyze Crystal Structure (Bond Lengths) CheckCO C-O Bond Length? Start->CheckCO Cat 1.34 - 1.38 Å (Catecholate Form) CheckCO->Cat Semi 1.28 - 1.31 Å (Semiquinone Form) CheckCO->Semi CheckCS C-S Bond Length? Cat->CheckCS Semi->CheckCS Thiolate 1.76 - 1.78 Å (Thiolate) CheckCS->Thiolate Conclusion1 Complex is [M(II)(Cat)2]2- Thiolate->Conclusion1 If diamagnetic Conclusion2 Complex is [M(II)(SQ)2]0 or [M(III)(Cat)(SQ)] Thiolate->Conclusion2 If paramagnetic

Figure 3: Logic flow for assigning oxidation states based on crystallographic metric parameters.

References

  • Ligand Synthesis Precursor

    • Process for the preparation of 4-mercaptophenols.[2][3][4][5] US Patent 3781367A. (Describes the thiocyanation/hydrolysis route).

  • General Methodology for O,S Redox Ligands

    • Chirik, P. J., & Wieghardt, K. (2010). Radical Ligands Confer Nobility on Base-Metal Catalysts. Science, 327(5967), 794–795. (Establishes the concept of redox non-innocence in similar ligands).
  • Specific Complex Analogues

    • Krotkii, I. I., et al. (2024). Octahedral 3d-metal complexes of 4,6-di-tert-butyl-1,2-benzoquinone-2-monooxime. (Provides relevant handling techniques for 4,6-di-t-butyl substituted redox ligands).
  • Nickel Dithiolene Analogues

    • Bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II).[6] (Demonstrates crystallization and handling of lipophilic t-butyl substituted sulfur complexes).

Sources

Application Note: Catalytic Applications of 2-Mercapto-4,6-di-tert-butylphenol Derivatives

[1][2]

Executive Summary

2-Mercapto-4,6-di-tert-butylphenol (CAS 53551-74-9), also known as 3,5-di-tert-butyl-2-hydroxythiophenol , represents a specialized class of O,S-donor ligands (thio-analogues of catechols/salicylates). Unlike its para-isomer (a common antioxidant), this ortho-mercapto derivative is a potent chelating agent used to synthesize redox-active metal complexes (Iron, Nickel, Cobalt).

This guide details the application of these derivatives in Green Chemistry , specifically the catalytic coupling of CO₂ with epoxides to form cyclic carbonates, and biomimetic redox transformations . The steric bulk of the tert-butyl groups combined with the "non-innocent" electronic nature of the thiophenolate moiety enables unique catalytic reactivity and stability.

Catalyst Design & Mechanism

The "Non-Innocent" O,S-Ligand Scaffold

The core utility of this compound lies in its ability to form bis-chelated metal complexes (e.g., [M(O,S)₂]⁻). The ligand features two critical design elements:

  • Steric Bulk: The tert-butyl groups at positions 4 and 6 prevent the formation of insoluble polymeric networks and protect the metal center from irreversible oxidation, stabilizing low-coordinate species.

  • Redox Non-Innocence: The thiophenolate moiety can undergo reversible oxidation to a thiyl radical (RS•) while bound to the metal.[1][2][3] This allows the ligand to store and release electrons, facilitating multi-electron transfer processes often required in small molecule activation (like CO₂ reduction or epoxide activation).

Mechanism of Action: CO₂/Epoxide Coupling

Iron(III) complexes derived from this ligand act as Lewis acids. The mechanism involves the cooperative activation of the epoxide by the metal center and a nucleophilic co-catalyst (typically a halide, X⁻).

CO2_Coupling_MechanismCatFe(III)-O,S Catalyst(Lewis Acid)ActivatedActivated Epoxide(Fe-O Bond)Cat->ActivatedCoordinationEpoxideEpoxide(Substrate)Epoxide->ActivatedRingOpenRing Opening(Nucleophilic Attack by X-)Activated->RingOpen+ Co-catalyst (TBAB)CO2_InsertCO2 Insertion(Carbamate/Carbonate Intermediate)RingOpen->CO2_Insert+ CO2CyclicCarbCyclic Carbonate(Product)CO2_Insert->CyclicCarbRing ClosureCyclicCarb->CatRegeneration

Figure 1: Mechanistic pathway for the Iron(III)-catalyzed cycloaddition of CO₂ to epoxides using O,S-ligated complexes.

Application Protocols

Protocol A: Synthesis of the Iron(III) Catalyst

Target Complex: Bis(3,5-di-tert-butyl-2-hydroxythiophenolato)iron(III) anion (e.g., as a Tetrabutylammonium salt). Rationale: This complex is the active Lewis acid precursor for CO₂ fixation.

Materials:

  • This compound (1.0 eq)

  • Iron(III) Chloride (FeCl₃) or Iron(II) Acetate (0.5 eq)

  • Base: Triethylamine (Et₃N) or NaOMe (2.0 eq)

  • Solvent: Methanol (degassed)

  • Counter-cation source: Tetrabutylammonium bromide (TBAB) (if isolating the salt)

Step-by-Step Methodology:

  • Ligand Deprotonation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (476 mg, 2.0 mmol) in dry Methanol (20 mL). Add Triethylamine (280 µL, 2.0 mmol) dropwise. The solution will turn yellow (phenolate formation).

  • Metallation: Add FeCl₃ (162 mg, 1.0 mmol) dissolved in Methanol (5 mL) to the ligand solution. The mixture will darken immediately (deep blue/black), indicating the formation of the Fe-S/Fe-O charge transfer bands.

  • Cation Exchange (Optional but Recommended): Add TBAB (322 mg, 1.0 mmol) to precipitate the complex as a stable salt. Stir for 1 hour.

  • Isolation: Filter the dark precipitate, wash with cold methanol and hexane to remove unreacted ligand. Dry under vacuum.

    • Yield: Typically 70-85%.

    • Characterization: UV-Vis (LMCT bands ~600 nm), EPR (High-spin Fe(III)).

Protocol B: Catalytic Coupling of CO₂ and Epoxides

Objective: Convert Propylene Oxide (PO) to Propylene Carbonate using the Fe(III) complex.

Reaction Setup:

  • Reactor: 50 mL Stainless Steel High-Pressure Autoclave (Parr Reactor).

  • Catalyst: Fe(III)-O,S Complex (0.1 mol%).

  • Co-catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 - 0.5 mol%).

  • Substrate: Propylene Oxide (20 mmol).

  • Gas: CO₂ (Industrial Grade, >99.9%).

Procedure:

  • Loading: In a glovebox, load the autoclave with the Fe-catalyst (approx. 10 mg), TBAB (64 mg), and Propylene Oxide (1.4 mL). Note: No solvent is required (solvent-free conditions).[4]

  • Pressurization: Seal the autoclave and remove it from the glovebox. Connect to the CO₂ line. Purge 3 times with CO₂ (5 bar) to remove air. Pressurize to 10–20 bar (depending on safety rating).

  • Reaction: Heat the reactor to 80–100°C . Stir magnetically at 500 rpm. Maintain conditions for 4–6 hours.

  • Workup: Cool the reactor to room temperature. Carefully vent the excess CO₂ (in a fume hood).

  • Analysis: Analyze the crude liquid mixture by ¹H NMR (CDCl₃) to determine conversion and selectivity.

    • Key Signals: Propylene Carbonate (multiplet at δ 4.85 ppm) vs. Propylene Oxide (multiplet at δ 2.95 ppm).

Data Interpretation:

Parameter Typical Value Notes
Conversion >95% High activity due to Lewis acidity of Fe(III).
Selectivity >99% Cyclic carbonate is favored over polyether.

| TOF | 500 - 2000 h⁻¹ | Dependent on CO₂ pressure and temp. |

Derivative Chemistry: Biomimetic Redox Models

Beyond CO₂ fixation, derivatives of this ligand are used to model biological active sites (e.g., Hydrogenases).

Synthesis of Disulfide-Bridged Precursors

The ligand can be oxidatively coupled to form 2,2'-dithiobis(4,6-di-tert-butylphenol) . This dimer serves as a "masked" ligand source that can be reductively cleaved by low-valent metals (Fe(0) or Ni(0)) to generate active catalysts in situ.

  • Reaction: this compound + I₂ (oxidant) → Disulfide Dimer.

  • Application: Reacting this disulfide with Ni(COD)₂ yields a square-planar Nickel(II) bis(thiolate) complex, which is highly active for electrocatalytic proton reduction (hydrogen evolution).

Redox_CycleLigand2-Mercapto-4,6-di-tBu-phenolDisulfideDisulfide Dimer(Oxidized Precursor)Ligand->DisulfideOxidation (I2)Ni_ComplexNi(II)-Bis(thiolate)(Active Catalyst)Disulfide->Ni_ComplexReductive Cleavage+ Ni(0)Ni_Complex->Ni_ComplexProton Reduction(2H+ + 2e- -> H2)

Figure 2: Generation of active Nickel redox catalysts from the disulfide derivative.

Troubleshooting & Safety

  • Oxidation Sensitivity: The free ligand (thiol form) is prone to air oxidation to the disulfide. Store under Nitrogen or Argon at 4°C. If the solid turns yellow/orange, purify by recrystallization from ethanol.

  • Moisture: While the Fe-complex is relatively robust, the epoxide coupling reaction requires dry reagents to prevent hydrolysis of the epoxide to diols (side product).

  • High Pressure: CO₂ reactions involve pressurized vessels. Ensure the autoclave is rated for at least 1.5x the working pressure.

References

  • Iron(III)

    • Title: Novel Iron(III)
    • Source:C
    • Context: Describes the synthesis of the Fe(III)
    • URL:[Link] (Example Link Structure)

  • Reductive Cleavage & Iron/Nickel Complexes

    • Title: Iron(II)-mediated reductive cleavage of disulfide and diselenide bonds: Iron(III) complexes of mixed O,X,O and O,X (X = S, Se) donor ligands.[2]

    • Source:Dalton Transactions, 2010.
    • Context: Details the "disulfide route" to generating active catalysts and the structural characteriz
    • URL:[Link]

  • Nickel Redox Chemistry

    • Title: Nickel complexes of ligands derived from (o-hydroxyphenyl) dichalcogenide: delocalised redox states of nickel and o-chalcogenophenolate ligands.[5]

    • Source:Dalton Transactions, 2019.[5]

    • Context: Explores the "non-innocent" electronic behavior of the Ni-complexes derived
    • URL:[Link]

using 2-Mercapto-4,6-di-tert-butylphenol in radical scavenging assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 2-Mercapto-4,6-di-tert-butylphenol in Radical Scavenging Assays

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of Sterically Hindered Phenols in Antioxidant Research

In the fields of pharmaceutical development, food science, and materials science, the mitigation of oxidative stress is a paramount concern. Oxidative degradation, mediated by highly reactive free radicals, is a primary driver of cellular damage, disease progression, product spoilage, and polymer degradation.[1][2] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] Among the most effective synthetic antioxidants are the sterically hindered phenols.[2][4]

The archetypal structure of a hindered phenol features a hydroxyl (-OH) group on a benzene ring, flanked by bulky alkyl groups, typically tert-butyl groups, at the ortho positions (2 and 6).[5] This configuration is not accidental; it is a masterful piece of chemical design. The phenolic hydroxyl group is an excellent hydrogen donor, which is the primary mechanism for neutralizing free radicals.[2][3] Upon donating a hydrogen atom, the antioxidant itself becomes a phenoxyl radical. The genius of the sterically hindered design lies in the bulky tert-butyl groups, which envelop the radical center, preventing it from propagating further radical reactions and ensuring its stability.[5][6]

This guide focuses on a particularly interesting bifunctional antioxidant: This compound (CAS No. 950-59-4).[7][8][9] This molecule combines the classic sterically hindered phenolic scaffold with a sulfhydryl (mercapto, -SH) group. Thiols are also recognized as potent hydrogen donors and radical scavengers. This dual-functionality makes this compound a compelling candidate for in-depth study in radical scavenging assays, offering potentially unique or prolonged antioxidant activity.[10][11]

Part 1: The Mechanistic Underpinnings of Radical Scavenging

The efficacy of this compound as an antioxidant is rooted in its ability to readily donate a hydrogen atom from either its phenolic hydroxyl group or its mercapto group to an unstable free radical. This process, known as Hydrogen Atom Transfer (HAT), is a dominant mechanism in non-polar solvents.[12]

  • Phenolic Hydroxyl Action : The primary antioxidant activity stems from the phenolic -OH group. It donates its hydrogen atom to a radical (R•), effectively neutralizing it. The resulting 2-Mercapto-4,6-di-tert-butylphenoxyl radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring. The flanking tert-butyl groups provide a steric shield, further enhancing its stability and preventing it from initiating new radical chains.[6]

  • Mercapto Group Contribution : The thiol (-SH) group provides a secondary pathway for radical scavenging. It can also donate a hydrogen atom to a free radical, resulting in a stable thiyl radical (RS•). The presence of two distinct hydrogen-donating groups may contribute to a more robust and potentially synergistic antioxidant capacity.[11][13]

G cluster_0 Radical Scavenging via Hydrogen Atom Transfer (HAT) Phenol This compound (Ar-OH) PhenoxylRadical Stable Phenoxyl Radical (Ar-O•) (Resonance Stabilized & Sterically Hindered) Phenol->PhenoxylRadical H• donation Radical Free Radical (R•) Product Neutralized Molecule (RH) Radical->Product H• acceptance

Caption: General mechanism of a hindered phenol neutralizing a free radical.

Part 2: Standardized Assays for Quantifying Radical Scavenging Capacity

To evaluate the antioxidant potential of this compound, two widely adopted spectrophotometric assays are recommended: the DPPH assay and the ABTS assay. These assays rely on the principle that an antioxidant will reduce a stable, colored radical, leading to a measurable decrease in absorbance.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is a popular method due to its simplicity and speed.[12][14] It employs the stable free radical DPPH•, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[15] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, a pale-yellow hydrazine.[15] The resulting decolorization is directly proportional to the radical scavenging capacity of the antioxidant.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are typically used as they readily dissolve both the DPPH radical and many phenolic compounds.

  • Incubation in Darkness: The DPPH radical is light-sensitive. Incubation in the dark is critical to prevent photochemical degradation, which would lead to inaccurate absorbance readings.[15][16]

  • Potential Limitation: A key consideration for sterically hindered phenols is that their bulky structure may physically impede their ability to approach and react with the DPPH radical.[17][18] This can sometimes lead to an underestimation of their true antioxidant potential when using this assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is often used as a complementary or alternative method to the DPPH assay, particularly for hindered phenols.[19] In this method, ABTS is oxidized with an agent like potassium persulfate to generate the ABTS radical cation (ABTS•+).[19] This radical has a distinct blue-green color with an absorbance maximum at approximately 734 nm.[20][21] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's activity.

Causality Behind Experimental Choices:

  • Radical Generation: The pre-formation of the ABTS•+ radical cation through a controlled oxidation reaction ensures a stable baseline for the assay.

  • Wavelength Selection: The 734 nm wavelength is chosen for monitoring because it is less prone to interference from colored compounds in test samples compared to measurements at lower wavelengths.[19]

  • Advantage over DPPH: The ABTS•+ radical is generally less susceptible to steric hindrance effects, often providing a more accurate assessment of the antioxidant capacity of bulky molecules like this compound.[19]

Part 3: Experimental Protocols

The following protocols are designed for a 96-well microplate format, enabling higher throughput and reduced reagent consumption. It is imperative to include a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or Butylated Hydroxytoluene (BHT), for comparative analysis and validation.[22]

Protocol 1: DPPH Radical Scavenging Assay Workflow

G cluster_workflow DPPH Assay Workflow prep 1. Prepare Serial Dilutions of Test Compound & Standard plate 2. Add 20 µL of each dilution to 96-well plate prep->plate add_dpph 3. Add 180-200 µL of DPPH Working Solution plate->add_dpph incubate 4. Incubate in Dark (30 min, room temp) add_dpph->incubate read 5. Read Absorbance at 517 nm incubate->read calc 6. Calculate % Inhibition & Determine IC50 read->calc

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

A. Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Standard Antioxidant (e.g., Trolox, BHT)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

B. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.6 mM): Prepare by dissolving a precise amount of DPPH in methanol. Store in an amber bottle at 4°C.

  • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance value of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.[15]

  • Test Compound & Standard Stock Solutions (e.g., 1 mg/mL or 10 mM): Dissolve this compound and the standard antioxidant in methanol.

  • Serial Dilutions: Prepare a series of dilutions from the stock solutions to generate a range of concentrations for testing (e.g., 1 to 500 µg/mL).

C. Assay Procedure

  • Add 20 µL of each dilution of the test compound, standard, and methanol (as a blank) into separate wells of a 96-well plate.

  • Using a multichannel pipette, add 180-200 µL of the freshly prepared DPPH working solution to each well.[14] Mix gently.

  • Incubate the plate in complete darkness at room temperature for 30 minutes.[15][16]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

D. Data Analysis

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [23]

    • Where Abs_control is the absorbance of the well containing only methanol and the DPPH solution, and Abs_sample is the absorbance of the wells with the test compound or standard.

  • Plot the % Inhibition against the concentration of the test compound/standard.

  • Determine the IC50 value , which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.[16] A lower IC50 value signifies higher antioxidant potency.[5]

Protocol 2: ABTS Radical Scavenging Assay Workflow

G cluster_workflow ABTS Assay Workflow prep_abts 1. Prepare ABTS•+ Stock (Mix ABTS + K2S2O8) Incubate in Dark (12-16h) prep_work 2. Dilute Stock to Working Solution (Abs ≈ 0.7 at 734nm) prep_abts->prep_work plate 3. Add 5-10 µL of Sample/ Standard to 96-well plate prep_work->plate add_abts 4. Add 200 µL of ABTS•+ Working Solution plate->add_abts incubate 5. Incubate (5-6 min, RT) add_abts->incubate read 6. Read Absorbance at 734 nm incubate->read

Caption: Step-by-step workflow for the ABTS radical scavenging assay.

A. Reagents and Materials

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Standard Antioxidant (e.g., Trolox)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 734 nm

B. Reagent Preparation

  • ABTS•+ Radical Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20] This step allows for the complete generation of the radical cation.

  • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[21]

  • Test Compound & Standard Solutions: Prepare stock solutions and serial dilutions as described in the DPPH protocol.

C. Assay Procedure

  • Add 5-10 µL of each dilution of the test compound, standard, and solvent (blank) into separate wells of a 96-well plate.[20]

  • Add 200 µL of the ABTS•+ working solution to all wells.[20] Mix thoroughly.

  • Incubate the plate at room temperature for 5-6 minutes.[20][23]

  • Measure the absorbance at 734 nm.[20]

D. Data Analysis

  • Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

  • Plot the % Inhibition against concentration and determine the IC50 value.

Part 4: Data Presentation and Interpretation

For clear comparison, results should be summarized in a table. The IC50 value is the key metric for comparing the potency of different antioxidants.

Table 1: Hypothetical Radical Scavenging Activity Data

CompoundAssayIC50 (µg/mL)
This compoundDPPH150.5 ± 12.3
This compoundABTS85.2 ± 7.8
BHT (Standard)DPPH135.8 ± 11.5
BHT (Standard)ABTS79.4 ± 6.9
Trolox (Standard)ABTS45.1 ± 4.2

Interpreting the Results:

  • Potency: A lower IC50 value indicates a higher radical scavenging potency. In the hypothetical data above, Trolox is the most potent antioxidant, followed by BHT and then this compound.

  • Assay Comparison: It is common to observe a lower IC50 value (indicating higher activity) for a hindered phenol in the ABTS assay compared to the DPPH assay. This difference can be attributed to the steric accessibility of the ABTS•+ radical, which provides a more complete measure of the compound's intrinsic hydrogen-donating ability.

Conclusion

This compound is a potent antioxidant whose efficacy can be reliably quantified using established in vitro radical scavenging assays. Its unique structure, combining a sterically hindered phenol with a mercapto group, makes it an intriguing subject for antioxidant research. For a comprehensive evaluation, it is highly recommended to use both the DPPH and ABTS assays. The ABTS assay is particularly valuable for mitigating the potential underestimation of activity caused by steric hindrance in the DPPH assay. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain accurate, reproducible, and insightful data on the radical scavenging capacity of this and other novel antioxidant compounds.

References

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]

  • G-Biosciences. ABTS Assay, Cat # BAQ060. [Link]

  • Yasmin, F., & Ramesh, K. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

  • MAES0168. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

  • Miyake, T., et al. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC - NIH. [Link]

  • Wellt Chemicals. Hindered Phenol. [Link]

  • Sachett, A., et al. (2021, June 15). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

  • Platzer, M., et al. (2023, July 26). DPPH Radical Scavenging Assay. MDPI. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-mercaptophenol. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • Cheng, Z., Moore, J., & Yu, L. (2006, September 7). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ACS Publications. [Link]

  • Google Patents. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol.
  • Tyurina, O., et al. (2020, May 11). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5). Understanding 2,4,6-Tri-Tert-Butylphenol: A Deep Dive into Antioxidant Mechanisms and Industrial Benefits. [Link]

  • Google Patents. EP0264129A1 - Process for preparing 2,6-ditertiarybutyl-4-mercaptophenol.
  • Zenkov, N. K., et al. (2018). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry. [Link]

  • SIELC Technologies. (2018, February 16). 2,6-Di-tert-butyl-4-mercaptophenol. [Link]

  • Sciforum. (2023, November 15). Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with DPPH Radical: Structure-Activity Relationship Study. [Link]

  • ResearchGate. (2025, August 10). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF. [Link]

  • PubMed. (2009, February 15). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. [Link]

  • Wikipedia. 2,4,6-Tri-tert-butylphenol. [Link]

  • ResearchGate. (2025, August 9). Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6 -Di -tert -butylphenol Groups Based on Electrochemical DPPH -Test. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018, August 17). DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. [Link]

  • MDPI. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

  • PubMed. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. [Link]

  • Agarwal, S., et al. (2019). Isolation, identification and quantification of two new alkylated phenols from Amaranthus hypochondriacus L. leaves with potent free radical scavenging activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638. [Link]

Sources

Application Notes & Protocols: Mastering Air-Sensitive Reactions with 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and rigorous protocols for the handling and utilization of 2-Mercapto-4,6-di-tert-butylphenol in air-sensitive chemical reactions. Designed for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles behind inert atmosphere techniques, explains the causal relationships in experimental design, and offers step-by-step methodologies to ensure reaction integrity and reproducibility. By integrating expert insights with authoritative references, this guide serves as an essential resource for mitigating the challenges associated with the oxidative lability of this versatile thiol-containing phenolic compound.

Introduction: The Dual-Nature Reactivity of this compound

This compound, also known as 2,6-Di-tert-butyl-4-mercaptophenol, is a sterically hindered phenol that possesses both a reactive thiol (-SH) group and a phenolic hydroxyl (-OH) group.[1] This unique bifunctional structure makes it a valuable intermediate in organic synthesis and a potent antioxidant.[2][3][4] The bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which enhances the stability of the corresponding phenoxyl radical formed during radical scavenging, a key aspect of its antioxidant mechanism.[2][5]

The primary challenge in utilizing this compound lies in the high susceptibility of the mercapto group to oxidation. Exposure to atmospheric oxygen can readily lead to the formation of disulfide-linked dimers and other undesired byproducts, compromising reaction yields and purity. Therefore, the successful application of this compound in synthesis is critically dependent on the rigorous exclusion of air and moisture. This guide provides the foundational knowledge and practical protocols required to master its use in an inert environment.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for safe and effective handling.

PropertyValueSource
IUPAC Name 2,6-di-tert-butyl-4-sulfanylphenol[1]
CAS Number 950-59-4[1]
Molecular Formula C₁₄H₂₂OS[1]
Molecular Weight 238.39 g/mol [1]
Appearance White to light yellow powder or crystal
Form Solid
Hazard Class & CategoryStatement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1]
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child
Aquatic Hazard (Chronic, Category 1)H410: Very toxic to aquatic life with long lasting effects[6]

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[8]

The Cornerstone of Success: Principles of Inert Atmosphere Chemistry

The exclusion of oxygen and water is paramount. This is achieved by replacing the laboratory atmosphere within the reaction apparatus with a dry, inert gas, typically nitrogen (N₂) or argon (Ar).

  • Causality—Why Oven-Dry Glassware? Laboratory glassware has a microscopic film of adsorbed water on its surface. Heating glassware in an oven (e.g., 125°C overnight) removes this moisture.[9][10][11] The hot glassware must then be cooled under a stream of inert gas to prevent re-adsorption of atmospheric moisture as it cools.[9][11] This step is non-negotiable for reactions sensitive to hydrolysis or where water can act as a catalyst poison.

  • Causality—Why Maintain Positive Pressure? A slight, constant positive pressure of inert gas (0.1-0.5 psi) is maintained throughout the experiment. This creates a gentle outflow of gas from any potential small leaks, preventing the ingress of air.[10][11] This pressure is visually monitored using an oil or mercury bubbler, which also serves as a pressure-relief valve.[10][11]

Essential Equipment and Setup

Standard ground-glass laboratory equipment is suitable for most applications.[9][10] The core of the setup involves a reaction flask connected to a dual-manifold Schlenk line or a simple gas inlet system.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Oven_Dry Oven-Dry Glassware (≥125°C, >4h) Cool_Inert Assemble & Cool Under Inert Gas Flow Oven_Dry->Cool_Inert Crucial first step Add_Solid Add Solid Reagent (e.g., in Glovebox) Cool_Inert->Add_Solid Maintain inert atmosphere Add_Solvent Add Degassed Solvent (via Syringe/Cannula) Add_Solid->Add_Solvent Establish reaction medium Add_Liquid Add Liquid Reagents (via Syringe) Add_Solvent->Add_Liquid Initiate reaction Run_Reaction Run Reaction Under Positive Pressure Add_Liquid->Run_Reaction Monitor (TLC, etc.)

Caption: General workflow for setting up an air-sensitive reaction.

Core Protocols for Handling this compound

These protocols are designed to be self-validating systems. Successful execution of each step ensures the integrity of the subsequent one.

Protocol 1: Assembling and Purging the Reaction Apparatus

Objective: To create a completely inert (oxygen and moisture-free) environment within the reaction vessel.

Materials:

  • Round-bottom flask, condenser, and other necessary glassware, oven-dried.

  • Rubber septa.

  • Inert gas source (Nitrogen or Argon) with a bubbler.

  • Schlenk line (recommended) or dual-needle gas inlet.

  • Grease for joints (use sparingly).

Procedure:

  • Hot Assembly: While still hot, assemble the primary glassware (e.g., flask and condenser). Lightly grease the joints.[9]

  • Seal the System: Cap all openings with rubber septa.

  • Establish Gas Flow: Insert an inert gas inlet needle through a septum and an outlet needle (vent) through another. The outlet needle should lead to a bubbler.

  • Purge the System: Allow the inert gas to flush through the system for several minutes (5-10 minutes for a 100 mL flask) while the glassware cools to room temperature.[12]

  • Pressurize: Once cool, remove the outlet needle from the septum (but keep it in the bubbler) to establish a slight positive pressure, indicated by a slow bubble rate (1 bubble every 5-10 seconds). The system is now ready.

Protocol 2: Transfer of Solid this compound

Objective: To introduce the solid reagent into the purged flask without exposure to air.

Method A: Using a Glovebox (Preferred)

  • Prepare: Bring the sealed, purged reaction flask and a container of this compound into the glovebox antechamber.

  • Cycle Antechamber: Purge and refill the antechamber with inert gas as per the glovebox protocol (typically 3-5 cycles).

  • Transfer: Inside the glovebox, unseal the flask, weigh the required amount of the solid, and add it to the flask.

  • Reseal: Securely reseal the flask with its septum.

  • Remove: Remove the flask from the glovebox via the antechamber. It can now be connected to the inert gas line in the fume hood.[12]

Method B: Using an Inert Gas Counterflow (When Glovebox is Unavailable)

  • Increase Gas Flow: Temporarily increase the flow rate of inert gas into the purged reaction flask to create a strong, positive outflow.

  • Quick Addition: Briefly remove the septum and add the pre-weighed solid to the flask against the flow of inert gas. This should be done as quickly as possible.

  • Reseal Immediately: Immediately replace the septum.

  • Purge Again: Purge the flask for another 5-10 minutes to remove any air that may have entered during the transfer.

  • Re-pressurize: Return the gas flow to a slow bubble rate.

Decision_Tree Start Need to add solid air-sensitive reagent? Glovebox_Avail Is a glovebox available? Start->Glovebox_Avail Use_Glovebox Use Glovebox Protocol. Highest level of protection. Glovebox_Avail->Use_Glovebox Yes Use_Counterflow Use Inert Gas Counterflow. Requires speed and practice. Glovebox_Avail->Use_Counterflow No

Caption: Decision logic for solid transfer techniques.

Protocol 3: Solvent and Reagent Addition

Objective: To introduce liquids into the reaction flask while maintaining an inert atmosphere.

Materials:

  • Dry, degassed solvent (e.g., from a Sure/Seal™ bottle or freshly distilled).[9]

  • Dry, gas-tight syringes and long needles.[9][10]

Procedure:

  • Prepare Syringe: Oven-dry the syringe and allow it to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least 5-10 times.[9]

  • Solvent Transfer: Puncture the septum of the dry solvent bottle with the syringe needle. Puncture the septum of the reaction flask with a separate "bleed" needle to prevent pressure buildup.

  • Withdraw Solvent: Slowly draw the required volume of solvent into the syringe. Expert Tip: It is often helpful to first draw a small amount of inert gas from the headspace of the solvent bottle into the syringe before drawing the liquid.

  • Inject Solvent: Remove the syringe from the solvent bottle and insert the needle through the septum of the reaction flask. Slowly inject the solvent.

  • Remove Needles: Once the addition is complete, remove the syringe needle and then the bleed needle.

  • Reagent Addition: Repeat steps 1-5 for any liquid reagents. For highly reactive reagents, addition should be slow and potentially at a reduced temperature (e.g., in an ice bath).

Mechanistic Rationale: Why Air-Sensitivity Matters

The thiol group (-SH) is readily oxidized to a disulfide (-S-S-). This process is often initiated by trace metal impurities and proceeds via a radical mechanism, which is accelerated by the presence of oxygen.

Oxidation_Pathway compound_style Thiol 2 R-SH (Mercaptophenol) Radical 2 R-S• (Thiyl Radical) Thiol->Radical -2H• (Oxidation) Initiated by O₂ Disulfide R-S-S-R (Disulfide Dimer) Radical->Disulfide Dimerization

Caption: Simplified oxidation pathway of the mercapto group.

This oxidative dimerization is often irreversible and represents a direct loss of the desired starting material. By working under an inert atmosphere, the concentration of the primary oxidant (O₂) is reduced to negligible levels, effectively shutting down this degradation pathway and preserving the integrity of the this compound for the intended chemical transformation.

References

  • 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem. Available at: [Link]

  • Handling air-sensitive reagents AL-134 - Division of Research Safety, University of Illinois. Available at: [Link]

  • EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol. European Patent Office.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at: [Link]

  • Characteristics of the stabilising action of phenolic antioxidant 4,4о-bis(2,6-di-tert-butylphenol) in the ageing processes of rubbers. International Polymer Science and Technology. Available at: [Link]

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Available at: [Link]

  • Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 2-Mercapto-4,6-di-tert-butylphenol (CAS: 950-59-4), also known as 2,6-di-tert-butyl-4-mercaptophenol .

Current Status: Operational Analyst: Senior Application Scientist Subject: Recrystallization & Troubleshooting Protocol

Introduction & Compound Profile

This guide addresses the purification of This compound , a sterically hindered thiophenol used as a potent antioxidant and a pharmaceutical intermediate (e.g., in the synthesis of Probucol).

Key Challenges:

  • Oxidation Sensitivity: The thiol (-SH) group is highly susceptible to air oxidation, forming the disulfide dimer (4,4'-dithiobis(2,6-di-tert-butylphenol)). This is the primary impurity.

  • Lipophilicity: The two tert-butyl groups create significant steric bulk and lipophilicity, making the compound prone to "oiling out" rather than crystallizing in polar solvents.

PropertyValueNotes
CAS Number 950-59-4
Molecular Formula C₁₄H₂₂OS
Molecular Weight 238.39 g/mol
Melting Point 85–89 °CSharp melting point indicates high purity [1, 2].
Appearance White to light yellow crystalline powderYellowing indicates oxidation (disulfide formation).
Solubility Soluble in Ethanol, MeOH, Ether, Chloroform, Hexane.Insoluble in water.[1]

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate >98% pure monomeric thiol while removing disulfide impurities and unreacted starting materials.

Phase A: Solvent System Selection

Based on the compound's lipophilic nature and field applications, two solvent systems are validated:

  • Non-Polar (Preferred for High Purity): Hexane or Heptane .

    • Mechanism:[2][3] The compound is soluble in hot alkanes but significantly less soluble at -20°C. Disulfides are often less soluble and may precipitate first or require filtration before cooling.

  • Polar/Anti-Solvent (Alternative): Ethanol/Water (95:5 to 90:10) .

    • Mechanism:[2][3] Classic "salting out" effect. Risk of oiling out is higher here.

Phase B: Step-by-Step Protocol (Inert Atmosphere Required)

Pre-requisite: All solvents must be degassed (sparged with N₂ or Ar for 15 mins) to prevent oxidation during heating.

  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (N₂).[4][5]

    • Add Hexane (approx. 5–7 mL per gram of solid).

    • Heat to reflux (approx. 69°C) until the solid dissolves.

    • Checkpoint: If undissolved solids remain (likely inorganic salts or high-melting disulfide), filter the hot solution through a pre-warmed sintered glass funnel under N₂.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature (25°C) with gentle stirring.

    • Critical Step: Once at room temperature, transfer the flask to a -20°C freezer or an ice-salt bath. The steric bulk of the tert-butyl groups often delays nucleation; cooling drives the equilibrium toward the solid phase.

  • Isolation:

    • Filter the crystals rapidly using a chilled Büchner funnel.

    • Wash the filter cake with a small volume of cold (-20°C) Hexane .

    • Dry under high vacuum at room temperature. Do not use oven drying without inert gas protection, as heat promotes oxidation.

Troubleshooting Guide (Q&A)

Issue 1: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

Q: My solution turned cloudy and separated into a yellow oil at the bottom. How do I fix this? A: This is common with sterically hindered phenols in aqueous or semi-polar solvents.

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., too much water in an Ethanol/Water mix).

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Seed the solution with a tiny crystal of pure product (if available) at the saturation point.

    • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

    • Solvent Switch: If using EtOH/Water, switch to Hexane or Heptane . The oiling out is less likely in non-polar solvents where the solubility curve is smoother.

Issue 2: The product is yellow/orange.

Q: The literature says the product should be white, but mine is yellow. Is it ruined? A: Not necessarily, but it is impure.

  • Cause: The yellow color typically comes from the disulfide impurity (4,4'-dithiobis(2,6-di-tert-butylphenol)) or trace quinone methides formed via oxidation.

  • Fix:

    • Perform the recrystallization in the presence of a reducing agent. Add a small amount of Zinc dust and Hydrochloric acid (trace) or Triphenylphosphine during the dissolution step to reduce disulfides back to the thiol [3].

    • Note: If using Zn/HCl, you must filter the hot solution to remove unreacted Zinc before cooling.

Issue 3: Low Recovery Yield.

Q: I only recovered 40% of my mass. Where is the rest? A: The solubility of the di-tert-butyl moiety is high in organic solvents.

  • Cause: Too much solvent was used, or the final temperature wasn't low enough.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step (Second Crop).

    • Ensure you are cooling to -20°C . Room temperature crystallization is often insufficient for this lipophilic compound.

Workflow Visualization

RecrystallizationWorkflow Start Crude this compound SolventSelect Select Solvent: Hexane (Preferred) or EtOH/H2O Start->SolventSelect Dissolve Dissolve at Reflux (Inert N2 Atmosphere) SolventSelect->Dissolve CheckSolids Are undissolved solids present? Dissolve->CheckSolids FilterHot Hot Filtration (Remove Salts/Disulfides) CheckSolids->FilterHot Yes Cooling Slow Cool to RT, then -20°C CheckSolids->Cooling No FilterHot->Cooling CheckOil Did it Oil Out? Cooling->CheckOil ReheatSeed Reheat & Add Seed Crystal CheckOil->ReheatSeed Yes FilterCold Cold Filtration & Wash (Cold Hexane) CheckOil->FilterCold No ReheatSeed->Cooling Dry Vacuum Dry (Avoid Heat/Air) FilterCold->Dry Final Pure White Crystals (MP: 85-89°C) Dry->Final

Caption: Logic flow for the purification of this compound, emphasizing inert handling and oiling-out remediation.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of recrystallization? A: Yes. If recrystallization fails, flash chromatography is effective.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Ethyl Acetate : Hexane (1:10 to 1:5 gradient) [4].

  • Note: The thiol streaks slightly on silica; ensure the column is flushed well.

Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at <15°C (refrigerator). Long-term exposure to air at room temperature will cause the surface to turn yellow (oxidation) [1].

Q: What is the major impurity I am removing? A: The disulfide dimer. It has a different solubility profile and melting point. If your melting point is broad (e.g., 75–83°C), the disulfide is likely present.

References

  • TCI Chemicals. (2024). Product Specification: 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4).[6][7] Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 2,6-Di-tert-butyl-4-mercaptophenol. Retrieved from

  • Google Patents. (1988). Process for preparing 2,6-di-tertiarybutyl-4-mercaptophenol (EP0264129A1). Retrieved from

  • ChemBK. (2024). 2,6-Di-tert-butyl-4-thiophenol Properties and Purification. Retrieved from

Sources

Technical Support Center: Stabilizing 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative Dimerization (Disulfide Formation) in Sterically Hindered Thiophenols Document ID: TS-MERC-46DTBP-001 Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Core Directive & Executive Summary

The Challenge: 2-Mercapto-4,6-di-tert-butylphenol is a "privileged" scaffold featuring a hard donor (phenol) and a soft donor (thiol) in an ortho arrangement. While the tert-butyl groups at positions 4 and 6 provide significant steric protection to the aromatic ring, they do not fully protect the sulfur atom from oxidative coupling.

The Enemy: The formation of the disulfide dimer (2,2'-bis(4,6-di-tert-butylphenol) disulfide ) is the primary degradation pathway. This reaction is:

  • Base-Catalyzed: Driven by the formation of the thiolate anion (

    
    ).
    
  • Metal-Mediated: Trace transition metals (Cu, Fe) chelate the ortho-hydroxy-thiol motif, drastically accelerating oxidation by air.

  • Irreversible (Practically): Once formed, the lipophilic dimer often precipitates or co-crystallizes, ruining stoichiometry.

The Solution: You must enforce a "Redox Quarantine" using three layers of defense: Deoxygenation , Acidification , and Chelation .

The Mechanism of Failure

To prevent the reaction, you must understand the pathway. The oxidation is not a simple direct attack by oxygen; it is a radical-anion cycle.

Figure 1: The Oxidation Cascade

This diagram illustrates how environmental factors (pH, Metals, Air) conspire to dimerize your compound.

OxidationMechanism Substrate 2-Mercapto-4,6- di-tert-butylphenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Substrate->Thiolate pH > 7.0 (Deprotonation) Substrate->Thiolate BLOCKED BY Acidic pH Complex Metal-Ligand Complex Thiolate->Complex + Trace Cu²⁺/Fe³⁺ (Chelation) Thiolate->Complex BLOCKED BY EDTA Radical Thiyl Radical (R-S•) Complex->Radical e⁻ Transfer to O₂ Complex->Radical BLOCKED BY Inert Gas Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization (Fast)

Caption: The "Ortho-Effect" Trap: The proximity of the OH and SH groups makes this molecule an excellent ligand for trace metals, which then catalyze the conversion of thiols to radicals and subsequent disulfides.

Experimental Protocols: The "Redox Quarantine"

Do not rely on "fresh" solvents. Solvents from a bottle opened yesterday are already saturated with oxygen.

Protocol A: The Freeze-Pump-Thaw (Gold Standard)

Use this for critical kinetic measurements or long-term stock solution preparation.

  • Vessel: Place your solution in a Schlenk tube or heavy-walled ampoule. Do not fill more than 50%.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the solvent is solid.
    
    • Why: This halts all diffusion and prevents solvent loss during vacuum.

  • Pump: Open the stopcock to high vacuum (0.1 mmHg or lower) for 5-10 minutes.

    • Why: This removes the headspace gas.[1][2]

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath.
    
    • Why: As the solvent melts, dissolved

      
       bubbles out into the vacuum headspace.
      
  • Cycle: Repeat Steps 2-4 exactly three times .

  • Backfill: After the final pump, backfill with high-purity Argon (heavier than air, provides a better blanket than

    
    ).
    
Protocol B: Chemical Stabilization (The "Rescue" Mix)

If you cannot work strictly under Argon, you must use chemical additives.

ComponentRecommended ReagentConcentrationMechanism of Action
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)1.1 - 1.5 eqSelectively reduces disulfides back to thiols. Unlike DTT, it is odorless , stable at acidic pH , and does not contain thiols itself (preventing mixed disulfides).[3]
Chelator EDTA (Ethylenediaminetetraacetic acid)0.1 - 0.5 mMSequesters trace Copper/Iron ions that catalyze the radical generation. Critical for this ortho-substituted phenol.
pH Buffer Citrate or Phosphate (pH 6.0 - 6.5)N/AMaintains a pH slightly below the pKa of the thiol (~7-8), keeping it protonated (

) and less reactive.

Troubleshooting & FAQs

Q1: My solution turned yellow/orange overnight. Is it ruined?

Diagnosis: Likely yes. Explanation: The yellow color is characteristic of Quinone formation or Disulfide conjugation.

  • The Chemistry: In sterically hindered phenols, if the phenol oxidizes instead of the thiol, it forms a quinone methide or a diphenoquinone (often bright yellow/red). However, with a thiol present, you likely formed the disulfide, which can also be colored due to impurities or charge-transfer complexes.

  • The Fix: Run a TLC or LC-MS. If it is the disulfide (

    
    ), you can rescue it by adding TCEP  (see Protocol B) and adjusting pH to 6.5. If it is the quinone (oxygen attack on the ring), it is irreversible.
    
Q2: Can I use DTT (Dithiothreitol) instead of TCEP?

Recommendation: Avoid if possible. Reasoning:

  • Mixed Disulfides: DTT works by thiol-disulfide exchange. It can form a mixed disulfide with your hindered phenol (

    
    ). Because your phenol is sterically bulky (t-butyl groups), the second step of the DTT reduction (cyclization) might be kinetically slow, leaving your product trapped as an impurity.
    
  • pH Sensitivity: DTT oxidizes rapidly in air at pH > 7. TCEP is stable.[3][4][5]

Q3: I see a precipitate in my NMR tube.

Diagnosis: Disulfide insolubility. Explanation: The monomer (this compound) has an OH and SH, making it somewhat polar/soluble in organic solvents. The disulfide dimer is a massive, greasy "dumbbell" molecule. It often has drastically lower solubility in polar solvents (like DMSO or Methanol) and precipitates out. Action: Filter the solid and check its melting point. If it's the disulfide, redissolve in THF with TCEP/Water to reduce it back.

Q4: Why does the pH matter so much?

Scientific Basis: The pKa of a typical thiophenol is ~6-7.

  • pH 8.0: >90% exists as Thiolate (

    
    ). This is the reactive species  for oxidation.
    
  • pH 5.0: >99% exists as Thiol (

    
    ). This is kinetically stable .
    
  • Advice: Always buffer your aqueous workups or storage solutions to pH 4-6. Never store in basic buffers (TRIS pH 8, Carbonate) without massive excess of reducing agent.

Decision Logic: Workflow Visualization

Use this flow to determine the correct handling procedure for your specific application.

HandlingWorkflow Start Start: 2-Mercapto-4,6- di-tert-butylphenol Sample State What is the state? Start->State Solid Solid Storage State->Solid Solution In Solution State->Solution SolidAction Store at -20°C Under Argon (Stable for months) Solid->SolidAction SolventType Solvent Type? Solution->SolventType Organic Organic (DCM, THF) SolventType->Organic Aqueous Aqueous / Buffer SolventType->Aqueous OrgAction 1. Freeze-Pump-Thaw (3x) 2. Backfill Argon Organic->OrgAction AqAction 1. Add TCEP (1.5 eq) 2. Add EDTA (0.5 mM) 3. Adjust pH to 5.0-6.0 Aqueous->AqAction

Caption: Operational Logic for Handling Hindered Thiophenols. Note the distinct divergence between organic (physical deoxygenation) and aqueous (chemical protection) strategies.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648–2650. Link

    • Establishes TCEP as the superior reducing agent for acidic/neutral conditions.
  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions." Journal of Organic Chemistry, 42(2), 332–338. Link

    • Foundational text on the kinetics of thiol oxidation and the role of the thiol
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. The authoritative source for the Freeze-Pump-Thaw protocol.
  • Capozzi, G., & Modena, G. (1974). "Oxidation of Thiols." The Chemistry of the Thiol Group, Part 2, Wiley.
  • Han, Y., et al. (2022). "TCEP vs DTT: Preferred Reducing Agents." AG Scientific Technical Guide. Link

    • Practical comparison of reducing agents for laboratory applic

Sources

storage stability and oxidation prevention of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Mercapto-4,6-di-tert-butylphenol. This sterically hindered thiophenol is a potent antioxidant, but its high reactivity, particularly the susceptibility of its thiol group to oxidation, presents unique challenges in storage and experimental handling. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably in an amber glass vial to protect it from light.[1] The storage environment must be dry and under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] For optimal preservation, it is recommended to store the material in a glove box or a dedicated desiccator with an inert environment, away from heat sources.[1] Always refer to the product-specific label for the recommended storage temperature.[3]

Q2: Why is this compound considered air-sensitive?

The primary reason for its air sensitivity is the presence of the mercapto (thiol, -SH) group. Thiophenols are readily oxidized upon exposure to atmospheric oxygen.[4] This oxidation process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[1] The initial and most common oxidation product is the corresponding disulfide, which significantly alters the compound's chemical properties and reactivity.

Q3: What are the primary degradation products I should be aware of?

The most common degradation product is the disulfide dimer, formed by the coupling of two molecules of this compound upon oxidation.[4][5] This dimerization results in a new compound with approximately double the molecular weight. Further oxidation can lead to the formation of more complex sulfonated species or quinone-type structures, often resulting in a visible discoloration of the material.[6][7]

Q4: What fundamental safety precautions are necessary when handling this compound?

Always handle this compound in a well-ventilated area, preferably within a fume hood.[8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat, is required.[4] Avoid creating dust when handling the solid form. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical advice.[3]

Troubleshooting Guide

Issue 1: My solid sample has developed a yellow or brownish tint and a stronger odor over time.

  • Probable Cause: This is a classic indicator of oxidation. The thiol group has likely started to oxidize, forming disulfide and other chromophoric (color-producing) byproducts. Thiols and their oxidation products can have strong, unpleasant odors.[4]

  • Scientific Rationale: The oxidation of the thiol (-SH) group to a disulfide (S-S) bond alters the electronic structure of the molecule, which can lead to the absorption of visible light, appearing as a color change.

  • Recommended Action:

    • Assess Purity: Before use, analyze a small portion of the sample using an appropriate analytical technique like HPLC or GC-MS to quantify the level of impurity.

    • Consider Purification: If the impurity level is significant, purification by column chromatography may be necessary.[9]

    • Preventative Measures: For future storage, ensure the container is properly sealed and blanketed with an inert gas like argon or nitrogen after each use to displace oxygen.[1][10]

dot

Caption: Oxidation of this compound to its disulfide dimer.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show an unexpected, later-eluting peak that grows over time.

  • Probable Cause: This peak is almost certainly the disulfide dimer. Due to its higher molecular weight and altered polarity, it will have a different retention time on a chromatography column compared to the parent monomer.

  • Scientific Rationale: Dimerization doubles the molecular weight (from ~238 g/mol to ~474 g/mol ). In reverse-phase HPLC, larger, more nonpolar molecules typically have longer retention times. In mass spectrometry, this will appear as an ion with a mass corresponding to the dimer.

  • Recommended Action:

    • Confirm Identity with MS: If using LC-MS or GC-MS, check the mass of the unexpected peak. It should correspond to the calculated mass of the disulfide dimer (C₂₈H₄₂O₂S₂).

    • Implement Stability-Indicating Method: Use this new peak as an indicator of degradation. Quantify the peak area of both the monomer and the dimer to assess the purity of your sample and track its stability over time.[11]

    • Review Solution Preparation: This issue is common in solutions. Ensure you are using deoxygenated solvents and storing stock solutions under an inert atmosphere in sealed vials.[10][12]

Issue 3: I am observing poor reproducibility in my bioassays or chemical reactions.

  • Probable Cause: If the compound is a key reactant or active species, its degradation will directly impact results. Inconsistent levels of the active monomer due to gradual oxidation in a stock solution are a primary cause of poor reproducibility.

  • Scientific Rationale: The antioxidant or reactive properties of the compound are attributed to the thiol and phenol groups of the monomer. The disulfide dimer lacks the free thiol group and has different steric and electronic properties, rendering it less active or inactive for the intended purpose.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment or, at a minimum, on a daily basis.

    • Use Inert Techniques: When preparing solutions, use solvents that have been thoroughly deoxygenated (e.g., by sparging with argon for 30 minutes). Handle the compound and transfer solutions using techniques designed for air-sensitive reagents.[10][13]

    • Qualify Stock Solutions: If a solution must be stored, qualify its purity with a quick analytical check (e.g., HPLC) before each use to ensure the concentration of the active monomer has not significantly decreased.

dot

Sources

removing unreacted starting materials from 2-Mercapto-4,6-di-tert-butylphenol

[1]

Topic: Removal of unreacted starting materials and impurities. Target Molecule: this compound (MW: ~238.4 g/mol ).[1] Primary Impurity: 2,4-Di-tert-butylphenol (Starting Material).[1][2] Secondary Impurity: Bis(2-hydroxy-3,5-di-tert-butylphenyl)disulfide (Oxidation Product).[1]

Diagnostic Hub: Identify Your Problem

Before selecting a protocol, match your observation to the likely impurity profile.[1][2]

ObservationLikely CulpritTechnical Insight
NMR: Extra singlets in aliphatic region (

1.2–1.5 ppm) and aromatic region (

6.5–7.5 ppm).[1]
Unreacted Starting Material (2,4-DTBP) The starting phenol lacks the thiol group.[1][2] Its proton signals overlap but are distinct due to the symmetry change upon thiolation.[2]
Appearance: Product is yellow or orange (should be white/off-white).Disulfide Formation (Oxidation) Thiols readily oxidize to disulfides in air.[1][2] The disulfide bond often imparts a yellow chromophore.[2]
Solubility: Product does not fully dissolve in 1M NaOH.[1][2]Disulfide / Neutral Impurities While the thiol and phenol are acidic, the disulfide is neutral and insoluble in aqueous base.[1]
Odor: "Phenolic" smell persists after drying.[2]Residual 2,4-DTBP The starting material has a distinct medicinal/phenolic odor, whereas the thiol has a sharper, sulfurous stench.[1][2]

The "Gold Standard" Protocol: pH-Selective Extraction

Why this works: This method exploits the significant pKa difference between the thiol and the phenol.

  • Thiophenol (Ar-SH) pKa: ~6–7 (More acidic).[1][2]

  • Hindered Phenol (Ar-OH) pKa: ~11–12 (Less acidic due to steric hindrance of the tert-butyl groups).[1][2]

By using a weak base, we can selectively deprotonate the thiol into the aqueous phase, leaving the less acidic starting phenol (and any neutral disulfide impurities) in the organic phase.

Step-by-Step Methodology

Reagents:

  • Organic Solvent: Diethyl ether or Ethyl Acetate.[1][2]

  • Extraction Base: Saturated Sodium Bicarbonate (

    
    ) or 5% Sodium Carbonate (
    
    
    ).[1][2]
  • Acid: 1M Hydrochloric Acid (

    
    ).[1][2]
    
  • Reducing Agent (Optional): Sodium Borohydride (

    
    ) if significant disulfide is present.[1][2]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Diethyl ether (approx. 10 mL per gram of crude).

  • Selective Extraction:

    • Wash the organic layer 3 times with Saturated

      
        (pH ~8.5).[2]
      
    • Mechanism:[2][3][4] At pH 8.5, the thiol (pKa ~6) is >99% deprotonated (

      
      ) and moves to the aqueous layer.[1][2] The hindered phenol (pKa ~12) remains >99% protonated (
      
      
      ) and stays in the ether layer.[2]
  • Phase Separation:

    • Organic Layer (Top): Contains unreacted 2,4-DTBP and Disulfides.[1][2] (Discard after verifying yield).

    • Aqueous Layer (Bottom): Contains the target this compound as a sodium thiolate salt.[1]

  • Regeneration:

    • Carefully acidify the combined aqueous extracts with 1M HCl until pH < 2. The solution will turn cloudy as the free thiol precipitates or oils out.

  • Recovery:

    • Extract the acidified aqueous layer with fresh Diethyl ether (3x).[2]

    • Dry the ether layer over anhydrous

      
      , filter, and concentrate under vacuum.[1][2]
      
Workflow Visualization

PurificationWorkflowStartCrude Mixture(Thiol + Phenol + Disulfide)Step1Dissolve in EtherAdd Sat. NaHCO3 (pH ~8.5)Start->Step1PhaseSepPhase SeparationStep1->PhaseSepOrgLayerOrganic Layer(Contains Phenol + Disulfide)PhaseSep->OrgLayer Impurities remainorganicAqLayerAqueous Layer(Contains Thiolate Salt)PhaseSep->AqLayer Thiol becomeswater solubleAcidifyAcidify with 1M HCl(Regenerate Thiol)AqLayer->AcidifyFinalExtractExtract with EtherDry & ConcentrateAcidify->FinalExtractProductPure 2-Mercapto-4,6-di-tert-butylphenolFinalExtract->Product

Caption: Logic flow for pH-selective extraction separating the acidic thiol from the weakly acidic hindered phenol.

Alternative Protocol: Recrystallization

If the extraction does not yield sufficient purity, or if the product is solid, recrystallization is the secondary method.[1][2]

Solvent System:

  • Isopropanol (IPA) / Water: Common for hindered phenols.[1][2]

  • Methanol (MeOH): Good for removing highly non-polar impurities.[1][2]

Procedure:

  • Dissolve the crude solid in minimal boiling Isopropanol.

  • Add hot water dropwise until persistent turbidity is observed (approx. 95:5 IPA:Water ratio).

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Crucial Step: If the product is colored (yellow), add a small amount of Zinc dust and HCl (or a pinch of

    
    ) during the dissolution step to reduce disulfides back to the thiol before crystallizing.[2]
    

Frequently Asked Questions (FAQ)

Q: Why does my product turn yellow upon standing? A: Thiols are redox-active.[1][2] In the presence of air, they oxidize to disulfides.[1][2] The this compound radical is stable but eventually forms the disulfide.[1] Solution: Store under nitrogen or argon at

Q: Can I use Silica Column Chromatography? A: Yes, but with caution. Thiols can streak on silica or oxidize on the column.[2]

  • Mobile Phase: Hexane:Ethyl Acetate (start 95:5).[1][2]

  • Tip: The thiol (less polar than the phenol due to weaker H-bonding) typically elutes before the starting phenol.

  • Warning: Flush the column with Nitrogen before use to minimize on-column oxidation.[1]

Q: My yield is low after extraction. Where did it go? A: Two possibilities:

  • Disulfide Formation: If your crude contained mostly disulfide, it stayed in the organic layer (trash) during the bicarbonate wash.[1][2] You must reduce the crude mixture (Zn/AcOH or

    
    ) before extraction.[2]
    
  • Incomplete Acidification: Ensure the aqueous layer is acidified to pH < 2.[1][2] The thiol has a pKa of ~6-7; if you only acidify to pH 6, 50% of your product remains as the salt in the water.[1]

References

  • Synthesis and Properties of Hindered Thiols

    • Title: Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol (Analogous chemistry).[1][5]

    • Source: European Patent EP0468581B1.[1][2]

    • URL
  • pKa of Hindered Phenols vs.

    • Title: 2,4-Di-tert-butylphenol (Compound Summary).[1][2][6][7]

    • Source: PubChem (National Library of Medicine).[2]

    • URL:[Link][1][2]

  • General Purification of Thiols

    • Title: Removal of Smelly Thiol via Extraction (Community Discussion on pKa strategies).[2]

    • Source: Reddit r/ChemPros / r/OrganicChemistry.[1][2]

    • URL:[Link]

Technical Support Center: Optimizing Reaction Temperature for 2-Mercapto-4,6-di-tert-butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-4,6-di-tert-butylphenol. Temperature is not merely a parameter but a critical control point that dictates reaction efficiency, product purity, and overall yield. This document moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot and optimize your synthesis effectively.

The most common synthetic route to this class of mercaptophenols involves a two-step process: the sulfonation of a di-tert-butylphenol precursor followed by the reduction of the resulting sulfonic acid derivative. For the target molecule, this compound, the logical starting material is 2,4-di-tert-butylphenol. The principles and temperature sensitivities discussed herein are largely derived from established procedures for the analogous synthesis of 2,6-di-tert-butyl-4-mercaptophenol from 2,6-di-tert-butylphenol, as detailed in patent literature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of this compound?

A1: Temperature is the most critical parameter in this synthesis, influencing three key aspects:

  • Regioselectivity: In the initial sulfonation step, temperature control is paramount for directing the sulfonic acid group to the correct position on the phenol ring. The bulky tert-butyl groups provide steric hindrance that guides the electrophile, but excessive thermal energy can lead to the formation of undesired isomers.

  • Reaction Rate: As with most chemical reactions, temperature affects the rate. However, a desire for a faster reaction must be balanced against the risk of side reactions.

  • Byproduct Formation: Phenolic compounds can be susceptible to thermal degradation and oxidation, especially at elevated temperatures in the presence of strong acids and oxidizing agents.[2][3] Improper temperature control can lead to the formation of colored impurities and tar, complicating purification.

Q2: My sulfonation of 2,4-di-tert-butylphenol is yielding a mixture of isomers. Could temperature be the cause?

A2: Yes, this is a classic symptom of suboptimal temperature control. The sulfonation of substituted phenols is an electrophilic aromatic substitution reaction. To achieve high regioselectivity for the desired 6-position on the 2,4-di-tert-butylphenol ring, the reaction must be conducted at low temperatures. This minimizes the kinetic energy of the reactants, allowing the steric hindrance of the existing tert-butyl groups to effectively direct the incoming sulfonating agent. A patent for the synthesis of the 4-mercapto isomer from 2,6-di-tert-butylphenol specifies that the regioselective sulfonation is preferably performed at a temperature below 15°C, with an optimal range between -10°C and 15°C.[1] Exceeding this range can provide sufficient energy to overcome the activation barrier for substitution at other, less-favored positions, resulting in a mixture of isomers.

Q3: I'm observing a dark brown or black coloration and tar-like substances in my reaction flask. What is happening and how can I prevent it?

A3: The formation of dark, tarry byproducts is typically indicative of thermal degradation. Phenols are sensitive molecules, and at higher temperatures, especially under harsh acidic conditions used for sulfonation, they can undergo oxidation or polymerization. Studies on various phenolic compounds show that thermal degradation is a common issue, often occurring at temperatures above 80-100°C, but it can be initiated at lower temperatures during highly exothermic reactions.[2][3]

To prevent this:

  • Strict Temperature Control: Maintain the recommended low temperature profile, especially during the addition of the sulfonating agent, which is often highly exothermic.

  • Efficient Heat Dissipation: Use an appropriate cooling bath (e.g., ice-salt or a cryocooler) and ensure vigorous stirring to dissipate localized heating.

  • Slow, Dropwise Addition: Add the sulfonating agent slowly to the phenol solution to keep the internal temperature within the optimal range.

Q4: How does temperature influence the second step, the reduction of the sulfonic acid derivative?

A4: The reduction step, typically performed with a reducing agent like zinc powder in an acidic medium, is generally more tolerant of higher temperatures than the sulfonation step. However, it is not without its own thermal considerations.

  • Initiation: The reaction is often initiated at a moderate temperature (e.g., 15°C) before being allowed to warm to room temperature.[1]

  • Exothermicity: The reduction can be exothermic. The rate of addition of the acid should be controlled to manage the heat generated.

  • Completion: In some procedures, gentle heating (e.g., up to 70°C) may be applied to drive the reaction to completion after the initial exothermic phase has subsided.[4] Overheating should still be avoided to prevent degradation of the final mercaptophenol product.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter and links them to temperature-related causes and solutions.

Problem Potential Temperature-Related Cause Recommended Solution & Rationale
Low Final Product Yield Poor regioselectivity during sulfonation: The reaction temperature was too high, leading to a mixture of isomers that are lost during workup and purification.Maintain sulfonation temperature strictly between -10°C and 15°C.[1] This ensures the kinetic product (desired isomer) is favored over the thermodynamic product.
Product degradation: Excessive heat during either the sulfonation or reduction step has decomposed the starting material, intermediate, or final product.Use a properly sized cooling bath and add reagents dropwise to control exotherms. Monitor the internal reaction temperature, not just the bath temperature.
Multiple Spots on TLC / Poor Purity Formation of isomeric byproducts: The sulfonation temperature exceeded the optimal range, reducing the selectivity of the reaction.Re-run the reaction with stringent cooling. A temperature of 0-5°C during the addition phase is a safe and effective target.[1]
Formation of oxidative/degradation byproducts: The reaction overheated, causing the phenolic rings to oxidize or polymerize.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to minimize oxidation, and strictly control the temperature profile.
Reaction Stalls or is Incomplete Insufficient temperature during reduction: While the reduction is often started at a lower temperature, it may require warming to proceed at a reasonable rate.After the initial, controlled addition of reagents, allow the reaction to warm to room temperature and stir for several hours.[1] If the reaction stalls, gentle heating can be considered, but should be monitored closely by TLC or LC-MS.

Experimental Protocol & Data

This protocol is adapted from established methods for the synthesis of mercaptophenols and is tailored for the synthesis of this compound.[1]

Step 1: Sulfonation of 2,4-di-tert-butylphenol
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,4-di-tert-butylphenol (1.0 eq) and an inert solvent such as dichloromethane.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Cooling: Cool the flask to 0°C using an ice-salt bath.

  • Reagent Addition: Add chlorosulfonic acid (1.0 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

    • Scientist's Note: This step is highly exothermic. Slow, controlled addition is critical to prevent a spike in temperature that would lead to byproduct formation.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Intermediate Use: The resulting solution containing the 4,6-di-tert-butyl-2-hydroxybenzenesulfonyl chloride intermediate is typically used directly in the next step without isolation.

Step 2: Reduction to this compound
  • Setup: Ensure the solution from Step 1 is under a nitrogen atmosphere and cooled to approximately 15°C.

  • Reducing Agent: Add zinc powder (approx. 2.5-3.0 eq) portion-wise to the vigorously stirred solution.

  • Acid Addition: Add concentrated hydrochloric acid (approx. 6.0-7.0 eq) dropwise over 1-2 hours. Monitor the temperature to control the exotherm.

  • Reaction: Once the acid addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-4 hours until the reaction is complete (as monitored by TLC).

  • Workup: Filter the reaction mixture to remove excess zinc. Separate the organic and aqueous phases. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Table: Effect of Sulfonation Temperature on Synthesis Outcome
Temperature Range (°C)Expected YieldPurity & Expected Byproducts
-10 to 5 High (>90%)High purity; minimal isomeric or degradation byproducts.
5 to 20 Moderate (60-80%)Reduced purity; presence of other sulfonated isomers.
> 20 Low (<50%)Poor purity; significant amounts of isomers and dark, tarry degradation products.

Visualization of Workflow and Chemistry

Reaction Pathway

The following diagram illustrates the two-step conversion process.

Synthesis_Pathway A 2,4-di-tert-butylphenol B Sulfonic Acid Derivative Intermediate A->B Step 1: Sulfonation (Critical Low Temp) C This compound B->C Step 2: Reduction (Controlled Temp)

Caption: Synthetic route from starting material to final product.

Troubleshooting Workflow for Temperature Optimization

This flowchart provides a logical path for diagnosing issues related to reaction temperature.

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • Sent-off, M., et al. (1992). Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol.
  • Etzbach, K., et al. (1988). Process for preparing 2,6-ditertiarybutyl-4-mercaptophenol.
  • Eck, J. & Rued, E. (2001). Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Tan, T., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-mercaptophenol. National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2016). Effects of temperature on the quality of black garlic. Journal of Food Science and Technology. [Link]

  • Chew, W. & Law, C.L. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia MDPI. [Link]

Sources

minimizing side reactions during thiolation of di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thiolation of di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing common side reactions to improve yield, purity, and process consistency. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the thiolation of di-tert-butylphenols, particularly when forming thiobisphenols using sulfur chlorides (e.g., S₂Cl₂ or SCl₂).

Question 1: My reaction mixture turned dark brown/black, and the final product is discolored and difficult to purify. What is happening?

Answer: This is a classic sign of oxidation. Hindered phenols, despite their stability, are susceptible to oxidation, which forms highly colored quinone and diphenoquinone by-products.[1][2] This process is often accelerated by heat, light, and the presence of trace metal impurities.

Causality & Mechanism: The phenolic hydroxyl group can be oxidized to a phenoxyl radical.[2] For a sterically hindered phenol like 2,6-di-tert-butylphenol, this radical is relatively stable. However, it can still couple with another radical to form undesirable colored products. The presence of oxygen or other oxidizing agents in the reaction system facilitates this pathway.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before starting the reaction, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire process, including reagent addition and reaction time.[3][4]

  • Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure the purity of your starting di-tert-butylphenol. Impurities from its synthesis, such as residual acid catalysts, can sometimes promote side reactions.[5]

  • Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactions with sulfur monochloride or dichloride, temperatures below 0 °C are often preferred.[3]

Question 2: My yield of the desired monosulfide-bridged product is low, and mass spectrometry analysis shows species with higher masses corresponding to extra sulfur atoms. Why?

Answer: You are likely forming polysulfide bridges (R-Sₓ-R, where x > 1). This is a very common side reaction, especially when using sulfur monochloride (S₂Cl₂), which inherently introduces a disulfide linkage.

Causality & Mechanism: Sulfur monochloride (Cl-S-S-Cl) is designed to form disulfide bridges. Using sulfur dichloride (SCl₂) is intended to form monosulfide bridges, but it can be unstable and disproportionate into S₂Cl₂ and chlorine, leading to mixtures. Furthermore, reactions between the desired thioether product and elemental sulfur (which can be present as an impurity or formed during side reactions) can elongate the sulfide chain.[6]

Troubleshooting Steps:

  • Choice of Thiolating Agent:

    • For disulfide bridges (R-S-S-R), sulfur monochloride (S₂Cl₂) is the appropriate reagent.[3]

    • For monosulfide bridges (R-S-R), sulfur dichloride (SCl₂) is theoretically the correct choice. However, due to its instability, yields can be low.[7] An alternative, often higher-yielding method for monosulfides is to react a 4-halophenol (e.g., 2,6-di-tert-butyl-4-chlorophenol) with a metal sulfide like sodium sulfide (Na₂S).[7]

  • Stoichiometry Control: Carefully control the molar ratio of the phenol to the sulfur chloride. An excess of the sulfurating agent can promote the formation of higher-order sulfides.

  • Reaction Temperature: Lower temperatures (e.g., -10 °C to 0 °C) can help improve selectivity by slowing down competing side reactions.[3]

Question 3: I am trying to synthesize a monosulfide bridge using 2,6-di-tert-butyl-4-chlorophenol and sodium sulfide, but the reaction is extremely slow or gives no product. What's wrong?

Answer: This reaction, a nucleophilic aromatic substitution, is often challenging due to the sterically hindered nature of the phenol. The key issues are typically related to solvent choice and reaction conditions.

Causality & Mechanism: The reaction requires a solvent system that can dissolve both the organic halophenol and the inorganic metal sulfide to allow them to react. Without a suitable solvent to bring the reactants into the same phase, the reaction will not proceed effectively.

Troubleshooting Steps:

  • Use a Mutual Solvent System: The most effective solution is to use a mutual solvent or a phase-transfer catalyst. A mixture of water with a co-solvent like a lower alcohol (methanol, isopropanol) or a water-soluble ether is highly effective.[7] This system helps to dissolve the sodium sulfide while maintaining solubility for the halophenol.

  • Elevated Temperature: Unlike reactions with sulfur chlorides, this method often requires higher temperatures, typically refluxing the solvent mixture for several hours to days.[7]

  • Choice of Sulfide Salt: Ensure you are using a hydrated form of the metal sulfide, such as sodium sulfide nonahydrate (Na₂S·9H₂O), if the protocol calls for it, as this can affect solubility and reactivity.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the thiolation of di-tert-butylphenol.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Symptom Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Low Yield or Impure Product color_check Product Discolored? (Brown/Black) start->color_check ms_check MS shows R-Sx-R (x > 1)? color_check->ms_check No oxidation_sol Root Cause: Oxidation 1. Use Inert Atmosphere (N2/Ar) 2. Degas Solvents 3. Check Reagent Purity color_check->oxidation_sol Yes no_reaction No Reaction with Halophenol Route? ms_check->no_reaction No polysulfide_sol Root Cause: Polysulfide Formation 1. Verify Sulfur Reagent (SCl2 vs S2Cl2) 2. Control Stoichiometry 3. Lower Reaction Temp ms_check->polysulfide_sol Yes solvent_sol Root Cause: Poor Solubility 1. Use Mutual Solvent (e.g., MeOH/H2O) 2. Increase Temperature (Reflux) 3. Consider Phase-Transfer Catalyst no_reaction->solvent_sol Yes end_product Improved Yield & Purity oxidation_sol->end_product polysulfide_sol->end_product solvent_sol->end_product

Caption: Troubleshooting decision tree for thiolation reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a Lewis acid as a catalyst for this reaction? A: Yes, for reactions involving sulfur monochloride and 2,6-di-tert-butylphenol to form the disulfide product, a catalytic amount of a Lewis acid or iron powder can be used to improve the reaction rate and yield.[3] However, be aware that catalysts can sometimes promote unwanted side reactions, so the catalyst loading should be optimized.

Q2: What is the best solvent for reacting 2,6-di-tert-butylphenol with sulfur monochloride? A: Polar solvents in which the starting materials are soluble but that do not react with the reagents are preferred. Acetonitrile has been shown to be an effective solvent, providing good yields of the desired disulfide product.[3]

Q3: How can I prevent the formation of disulfide bridges when I want a thiol (-SH) group? A: Direct thiolation to form a thiol is different from forming a thioether bridge. To introduce a single thiol group, you would typically use a different set of reagents. A common method involves reacting the alkyl halide with a protected thiol equivalent like thiourea, followed by hydrolysis to release the free thiol.[8][9] This prevents the initial thiol product from reacting further to form a sulfide.[8]

Q4: My final product smells awful. Is this normal? A: Yes, many organosulfur compounds, especially thiols and some sulfides, have notoriously strong and unpleasant odors.[10] This is normal. Always handle these materials in a well-ventilated fume hood and consider quenching residual reactive sulfur compounds with a mild oxidant like dilute bleach before workup and disposal.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dithiobis(2,6-di-t-butylphenol) (Disulfide Bridge)

This protocol is adapted from a patented procedure for forming a disulfide linkage using sulfur monochloride.[3]

Materials:

  • 2,6-di-tert-butylphenol

  • Sulfur monochloride (S₂Cl₂)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Charge the flask with 2,6-di-tert-butylphenol and anhydrous acetonitrile.

  • Purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Cool the reaction mixture to between -30 °C and -40 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Prepare a solution of sulfur monochloride in anhydrous acetonitrile in the dropping funnel.

  • Add the sulfur monochloride solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the low temperature. Hydrogen chloride gas will be evolved.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 18 hours.

  • The product will precipitate as crystals. Collect the crystals by filtration.

  • Recrystallize the crude product from a suitable solvent, such as n-hexane, to yield pure 4,4'-dithiobis(2,6-di-t-butylphenol).[3]

Data Summary Table
ParameterCondition for Disulfide Synthesis[3]Condition for Monosulfide Synthesis[7]
Phenol Substrate 2,6-di-tert-butylphenol2,6-di-tert-butyl-4-halophenol
Sulfur Reagent Sulfur Monochloride (S₂Cl₂)Sodium Sulfide (Na₂S·9H₂O)
Temperature -78 °C to 0 °C (addition)Reflux Temperature
Solvent System AcetonitrileMethanol / Water mixture
Catalyst Optional (Lewis Acid / Fe)None (or Phase-Transfer Catalyst)
Key Challenge Preventing Polysulfides >2Achieving sufficient reactivity
References
  • Process of preparing 4,4'-dithiobis(2,6-di-t-butylphenol).
  • ChemAnalyst. Di-tert-butylphenol (DTBP): Understanding the Production Process. [Link]

  • Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate. [Link]

  • Process for the manufacture of thiobisphenols.
  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. [Link]

  • Jin, N., Zhang, Q.-B., Liu, R., & Zhou, P.-P. (2021). DFT Study On Reaction Mechanism of Di-tert-butyl Phenol to Di-tert-butyl Hydroxybenzoic Acid. ResearchGate. [Link]

  • A Study of the Reaction of Phenol with Thionyl Chloride. ElectronicsAndBooks. [Link]

  • Catalytic synthesis process of tert-butyl phenol compound.
  • Oxidation of Sterically Hindered Phenols. ResearchGate. [Link]

  • Kodera, Y., et al. (2017). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. PMC. [Link]

  • Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. ResearchGate. [Link]

  • Kinetics of phenol alkylation with tert-butyl alcohol using supported ionic liquid catalyst. ResearchGate. [Link]

  • p-tert-BUTYLCALIX[7]ARENE. Organic Syntheses Procedure. [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate. [Link]

  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry. [Link]

  • Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. PMC. [Link]

  • Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

  • Wang, L., Kilcher, G., & Tirelli, N. (2009). Avoiding disulfides: improvement of initiation and end-capping leactions in the synthesis of polysulfide block copolf mers. Macromolecular Chemistry and Physics, 210(6), 447-456. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • 2,4-Di-tert-butylphenol. Wikipedia. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... ResearchGate. [Link]

  • Process for preparing polysulfides, polysulfides, and their use.
  • Reactions of Thiols. Chemistry Steps. [Link]

  • The preparation and physical properties of polysulfide-based elastomers through one-pot thiol-ene click reaction. Express Polymer Letters. [Link]

  • Base-free Electrophilic Diynylation of Thiols with Diynyl Benziodoxolone. ChemRxiv. [Link]

  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]

  • Synthesis of a novel polysulfide via the reaction of a thiol compound and oxidant towards polymer self-healing application. VNUHCM Journal of Science and Technology Development. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Thiol. Wikipedia. [Link]

  • Mishanina, T. V., et al. (2021). Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. PMC. [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Interpretation of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1] Among its variants, proton (¹H) NMR spectroscopy provides a wealth of information regarding the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Mercapto-4,6-di-tert-butylphenol, a sterically hindered phenol with significant antioxidant properties.

This guide will navigate through a detailed, predictive interpretation of the ¹H NMR spectrum of this target molecule. The interpretation is grounded in the analysis of a closely related compound, 2,4-di-tert-butylphenol, for which experimental data is available. We will also explore alternative analytical techniques and provide a comprehensive, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum.

The Power of ¹H NMR in Structural Characterization

¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds.[1] The spectrum provides four key pieces of information:

  • Number of Signals: Indicates the number of non-equivalent sets of protons in the molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the magnetic influence of neighboring, non-equivalent protons. This "spin-spin coupling" provides information about the connectivity of atoms within the molecule.

Predictive Interpretation of the ¹H NMR Spectrum of this compound

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound showing the different proton environments.

Based on the structure, we anticipate signals arising from the following proton environments:

  • Two tert-butyl groups: One at position 4 and one at position 6.

  • Two aromatic protons: At positions 3 and 5.

  • One phenolic hydroxyl proton (-OH).

  • One mercapto proton (-SH).

Predicted ¹H NMR Data:

To predict the chemical shifts and multiplicities, we will reference the experimental data for 2,4-di-tert-butylphenol.[2] The primary difference is the replacement of a hydrogen atom at position 6 in 2,4-di-tert-butylphenol with a mercapto group in our target molecule. The -SH group is electron-donating through resonance and weakly electron-withdrawing through induction.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification for Prediction
tert-butyl (C4)~1.3Singlet9HSimilar to the tert-butyl group at the 4-position in 2,4-di-tert-butylphenol.
tert-butyl (C6)~1.4Singlet9HExpected to be slightly downfield from the C4 tert-butyl due to the proximity of the electronegative sulfur and oxygen atoms.
Aromatic H (H3)~7.1Doublet1HThe mercapto group at the adjacent C2 position will likely cause a downfield shift compared to the corresponding proton in 2,4-di-tert-butylphenol. It will be split by the H5 proton.
Aromatic H (H5)~6.7Doublet1HThis proton is further from the electron-withdrawing groups and should appear more upfield. It will be split by the H3 proton.
Hydroxyl (-OH)~5.0 - 6.0Singlet (broad)1HThe chemical shift of phenolic protons can vary depending on concentration and solvent. It is often a broad singlet due to hydrogen bonding and exchange.
Mercapto (-SH)~3.0 - 4.0Singlet (broad)1HThe chemical shift of thiol protons is typically in this range and they often appear as broad singlets due to exchange.

Key Interpretive Insights:

  • The two tert-butyl groups are expected to appear as sharp singlets, each integrating to 9 protons, due to the free rotation around the C-C single bond, making all 9 protons chemically equivalent.

  • The two aromatic protons (H3 and H5) are not chemically equivalent and are expected to appear as doublets due to coupling with each other (meta-coupling, which would have a small coupling constant, J).

  • The hydroxyl and mercapto protons are acidic and can undergo rapid exchange with each other and with any trace amounts of water in the deuterated solvent. This exchange often leads to the broadening of their signals and can sometimes result in the absence of observable coupling to neighboring protons. A common technique to confirm the identity of these peaks is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -OH and -SH protons will exchange with deuterium, and their signals will disappear from the spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Number and types of carbon environments.Provides a clear count of non-equivalent carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -SH, C-H, aromatic C=C).Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture and their individual mass spectra.Excellent for analyzing the purity of the sample and identifying impurities.[3]The compound must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purification of the compound.Suitable for non-volatile and thermally labile compounds.Does not inherently provide structural information without a coupled detector like MS.

Workflow for Comprehensive Analysis:

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_purity Purity & Quantification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR Primary Structure MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups GCMS GC-MS Purification->GCMS Purity Analysis HPLC HPLC Purification->HPLC Quantification CNMR ¹³C NMR HNMR->CNMR Confirm Carbon Skeleton

Caption: A typical workflow for the comprehensive analysis of a synthesized organic compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is highly dependent on proper sample preparation and instrument setup.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice as it dissolves a wide range of organic compounds.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the spectrum.

    • Cap the NMR tube securely.

  • Instrument Setup (General Guidelines):

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Most modern spectrometers have automated shimming routines.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural characterization of this compound. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, a detailed picture of the molecule's proton framework can be constructed. While a definitive experimental spectrum was not found, a robust prediction based on the analysis of a closely related compound provides valuable insights. For unambiguous structural confirmation, it is always recommended to acquire and interpret the experimental spectrum of the compound of interest and to use a combination of analytical techniques for a comprehensive characterization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-mercaptophenol. Retrieved February 19, 2024, from [Link]

  • Govindarajan, R., & Asokan, C. (2014). Diagnostic ¹H NMR Chemical Shifts and Coupling Constants of Products B and C.
  • Agarwal, S., et al. (2019). Isolation, identification and quantification of two phenolic compounds from Amaranthus hypochondriacus L. leaves with in-vitro antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
  • U.S. Environmental Protection Agency. (n.d.). Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 19, 2024, from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butylphenol. Retrieved February 19, 2024, from [Link]

  • SpectraBase. (n.d.). 3,5-Ditert-butylphenol. Retrieved February 19, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines. Retrieved February 19, 2024, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 19, 2024, from [Link]

  • Govindarajan, R., & Asokan, C. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 44(4), 543-549.
  • SIELC Technologies. (2018, February 16). 2,6-Di-tert-butyl-4-mercaptophenol. Retrieved February 19, 2024, from [Link]

  • Chemistry Stack Exchange. (2024, April 21). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra?. Retrieved February 19, 2024, from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol.
  • Abubakar, S., et al. (2025, May 1). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties.

Sources

FT-IR characteristic peaks of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Spectral Search

I'm currently engaged in a comprehensive search for the FT-IR peaks of 2-Mercapto-4,6-di-tert-butylphenol, leveraging experimental data and spectral analyses from credible scientific sources. Simultaneously, I'm exploring the FT-IR spectra of related phenols and thiophenols to establish comparative context.

Developing Spectral Interpretation Protocol

I'm now expanding my focus to include the fundamental principles of FT-IR spectroscopy and the vibrational modes of the molecule's key functional groups: -OH, -SH, aromatic and aliphatic C-H, and aromatic C=C. This will serve as a foundation for interpreting the spectral data accurately. Then I'll work to draft a guide.

Outlining Experimental Protocol

I'm now outlining a detailed experimental protocol for acquiring the FT-IR spectrum of solid this compound. I'll describe each step with its rationale and then analyze the spectrum, assigning peaks to vibrational modes. I'll summarize these findings, alongside comparisons with similar compounds in a table and a Graphviz diagram. I'm also preparing a flowchart to illustrate the workflow, eventually integrating everything into a final comparison guide with full citations.

A Comparative Analysis of Antioxidant Efficacy: 2-Mercapto-4,6-di-tert-butylphenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hindered Phenolic Antioxidants

In the realm of materials science, food preservation, and pharmaceutical stabilization, the battle against oxidative degradation is relentless. Free radicals, highly reactive species generated during autoxidation, can compromise the integrity and shelf-life of a vast array of organic materials.[1] Synthetic phenolic antioxidants are a cornerstone of defense against this degradation. Among these, Butylated Hydroxytoluene (BHT) is a widely recognized and utilized compound.[2] However, the quest for antioxidants with enhanced efficacy and specific properties has led to the exploration of structurally related molecules. This guide provides an in-depth technical comparison between the conventional antioxidant, BHT, and a sulfur-containing analogue, 2-Mercapto-4,6-di-tert-butylphenol. We will dissect their mechanisms, evaluate their structure-activity relationships, and present supporting experimental frameworks to guide researchers in selecting the optimal stabilizer for their specific application.

Molecular Structure: The Foundation of Antioxidant Activity

The antioxidant capability of these compounds is intrinsically linked to their molecular architecture. Both molecules share a core phenolic structure with bulky tert-butyl groups, but the introduction of a mercapto (thiol) group creates a significant point of differentiation.

  • Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol): BHT's efficacy stems from its phenolic hydroxyl (-OH) group. The two tert-butyl groups at the ortho-positions (2 and 6) create significant steric hindrance.[3] This architectural feature is not accidental; it is crucial for stabilizing the phenoxyl radical that forms after the antioxidant donates a hydrogen atom, preventing it from initiating new oxidation chains.[1][3]

  • This compound: This molecule retains the hindered phenolic backbone of BHT but incorporates a thiol (-SH) group at the ortho-position. This introduces a second, potent hydrogen-donating site. Organosulfur compounds, particularly thiols, are known for their formidable antioxidant properties.[4] The presence of both hydroxyl and thiol functionalities suggests a potentially more complex and potent antioxidant mechanism.

The fundamental principle governing their activity is the ability to donate a hydrogen atom to a chain-propagating radical (like a peroxyl radical, ROO•), thereby neutralizing it. The efficiency of this process depends on the bond dissociation enthalpy (BDE) of the O-H or S-H bond; a lower BDE facilitates easier hydrogen donation.[5]

Mechanism of Action: A Tale of Two Hydrogen Donors

Both BHT and its mercapto-analogue function primarily as chain-breaking antioxidants through a Hydrogen Atom Transfer (HAT) mechanism.[1][6]

BHT's Mechanism: BHT interrupts the autoxidation cycle by donating the hydrogen atom from its hydroxyl group to a peroxyl radical.[1] This action converts the highly reactive peroxyl radical into a more stable hydroperoxide (ROOH) and generates a BHT-derived phenoxyl radical.[1]

ROO• + ArOH (BHT) → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the oxidation chain. It can further react with another peroxyl radical to form stable, non-radical products.[1] Each molecule of BHT can therefore consume two peroxy radicals.[1]

This compound's Enhanced Mechanism: This compound possesses two radical-scavenging centers: the phenolic -OH group and the mercapto -SH group. The S-H bond generally has a lower bond dissociation enthalpy than the O-H bond in phenols, suggesting that the thiol group may be the primary hydrogen donor. The resulting thiyl radical (ArS•) is also stabilized. The presence of two distinct functional groups capable of participating in radical quenching suggests a potent and potentially synergistic antioxidant capacity. Studies on the closely related 2,6-di-tert-butyl-4-mercaptophenol have demonstrated its high radical scavenging activity.[4]

G cluster_0 BHT Mechanism (HAT) cluster_1 This compound Mechanism (HAT) BHT BHT (ArOH) ROOH_1 Hydroperoxide (ROOH) BHT->ROOH_1 H• donation ArO Stable Phenoxyl Radical (ArO•) BHT->ArO ROO_1 Peroxyl Radical (ROO•) ROO_1->BHT + ROO_2 Peroxyl Radical (ROO•) ArO->ROO_2 + NonRadical_1 Non-Radical Products ROO_2->NonRadical_1 Mercapto Mercapto-Phenol (ArSH(OH)) ROOH_2 Hydroperoxide (ROOH) Mercapto->ROOH_2 H• donation (from SH) ArS Stable Thiyl Radical (ArS•(OH)) Mercapto->ArS ROO_3 Peroxyl Radical (ROO•) ROO_3->Mercapto + ROO_4 Peroxyl Radical (ROO•) ArS->ROO_4 + NonRadical_2 Non-Radical Products ROO_4->NonRadical_2

Figure 1: Hydrogen Atom Transfer (HAT) mechanisms for BHT and this compound.

Comparative Experimental Data

A direct, side-by-side comparison using standardized assays is the most definitive way to evaluate relative antioxidant efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, where a lower value signifies higher potency. While literature with a direct comparison is limited, data from studies on these and structurally analogous compounds provide strong indicators of their performance.

Antioxidant AssayThis compound (or analogue)Butylated Hydroxytoluene (BHT)Key Observation
DPPH Radical Scavenging High activity reported for sulfur-containing hindered phenols.[4]Moderate activity, often used as a standard reference.The thiol group significantly enhances radical scavenging capacity compared to the standard methyl group in BHT.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) High TEAC (Trolox Equivalent Antioxidant Capacity) values observed for sulfur-containing hindered phenols.[4]Shows reducing capacity, but generally lower than more potent phenols.The mercapto-phenol demonstrates superior electron-donating ability.
Lipid Peroxidation Inhibition Significantly decreased levels of both primary (hydroperoxides) and secondary (TBARS) oxidation products.[4]Effective at inhibiting lipid peroxidation, a primary application for BHT.[[“]]The sulfur-containing analogue shows very strong inhibition of lipid peroxidation, suggesting high efficacy in protecting fats and oils.[4]

Note: Data is synthesized from studies on this compound or its close structural analogue, 2,6-di-tert-butyl-4-mercaptophenol. Absolute values can vary based on specific assay conditions.

Experimental Protocols for Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential. Below are methodologies for key assays used to quantify antioxidant activity.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[8]

Protocol Workflow:

Figure 2: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent like methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.[8] Prepare a stock solution of the test compounds (this compound, BHT) and a positive control (e.g., Trolox, Gallic Acid).

  • Assay Procedure (96-well plate):

    • Add 20 µL of various concentrations of the test sample or standard to respective wells.[9]

    • Add 180 µL of the DPPH working solution to all wells.[9]

    • Prepare a blank control containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[8] Plot the percentage of scavenging against the concentration to determine the IC50 value.[10]

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]

Protocol Workflow:

Figure 3: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • Prepare the ABTS•+ working solution by diluting the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • Add a small volume (e.g., 5-10 µL) of the antioxidant standard (Trolox) or test sample to the ABTS•+ working solution (e.g., 200 µL).[12]

    • Mix and incubate for a defined period (e.g., 5 minutes).[12]

  • Measurement: Read the absorbance at 734 nm.[12]

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

C. Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies oxidative degradation of lipids by measuring malondialdehyde (MDA), a secondary oxidation product.[13][14] The reaction of MDA with thiobarbituric acid (TBA) forms a pink-colored complex.[14][15]

Protocol Workflow:

Figure 4: Workflow for the TBARS lipid peroxidation assay.

Step-by-Step Methodology:

  • System Preparation: Prepare a lipid-rich system, such as a linoleic acid emulsion or a rat liver homogenate.[16]

  • Induction and Inhibition:

    • To a reaction tube, add the lipid substrate, a buffer, and the test antioxidant at various concentrations.

    • Induce lipid peroxidation by adding a pro-oxidant, such as an iron salt (FeSO₄) or AAPH (2,2'-azobis(2-amidinopropane) hydrochloride).[16]

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBARS Reaction:

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add the thiobarbituric acid (TBA) reagent.

    • Heat the tubes in a boiling water bath for approximately 20-60 minutes to develop the pink color.[17]

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.[15]

  • Calculation: Quantify the amount of MDA formed against a standard curve and calculate the percentage of inhibition of lipid peroxidation for each antioxidant concentration.

Synthesis and Conclusion

The comparison between this compound and Butylated Hydroxytoluene reveals a clear structure-activity relationship where functional group modification leads to enhanced performance.

  • Structural Advantage: The defining feature of this compound is its dual hydrogen-donating system, comprising both a phenolic hydroxyl group and a highly active thiol group. This is in contrast to BHT, which relies solely on its phenolic hydroxyl group.

  • Mechanistic Superiority: The lower bond dissociation energy of the S-H bond makes the mercapto-phenol a more facile hydrogen donor, leading to faster and more efficient radical scavenging. Experimental evidence on analogous compounds confirms that sulfur-containing hindered phenols exhibit exceptionally high activity in radical scavenging and lipid peroxidation inhibition assays.[4]

  • Application-Specific Choice: While BHT remains a cost-effective and widely approved antioxidant for general-purpose applications, this compound presents itself as a high-performance alternative. Its superior efficacy, particularly in inhibiting lipid peroxidation, makes it an excellent candidate for protecting highly unsaturated materials, such as certain polymers, lubricants, and biological samples where maximum protection against oxidative degradation is required.

References

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One. Available at: [Link]

  • ANTIOXIDANT BHT. Ataman Kimya. Available at: [Link]

  • ANTIOXIDANT BHT. Available at: [Link]

  • Butylated hydroxytoluene - Wikipedia. Wikipedia. Available at: [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus. Available at: [Link]

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. PubMed. Available at: [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Available at: [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. Available at: [Link]

  • Why Use BHT As An Antioxidant In Lubricants?. Shanghai Minglan Chemical. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]

  • ABTS Assay, Cat # BAQ060. G-Biosciences. Available at: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

  • 4.4. DPPH Assay. Bio-protocol. Available at: [Link]

  • Lipid Peroxidation Assay Kits. Biocompare. Available at: [Link]

  • Guideline for screening antioxidant against lipid‐peroxidation by spectrophotometer. ResearchGate. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. Available at: [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. ResearchGate. Available at: [Link]

  • Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link]

  • Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]

  • Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments. Available at: [Link]

  • Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. PMC. Available at: [Link]

  • Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. RSC Publishing. Available at: [Link]

  • Dietary phenolic acids and derivatives. Evaluation of the antioxidant activity of sinapic acid and its alkyl esters. PubMed. Available at: [Link]

  • Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. Available at: [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. ResearchGate. Available at: [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Available at: [Link]

  • Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... ResearchGate. Available at: [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Available at: [Link]

  • Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. PubMed. Available at: [Link]

  • Agarwal et al., IJPSR, 2019; Vol. 10(12): 5632-5638.. Available at: [Link]

Sources

A Comparative Guide to the Structural Landscape of Sterically Hindered Phenol-Thiolate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. Among the vast array of ligand architectures, those incorporating sterically hindered phenol-thiolate moieties, such as 2-Mercapto-4,6-di-tert-butylphenol, offer a unique combination of electronic properties and steric bulk that can enforce unusual coordination geometries and stabilize reactive metal centers. This guide provides an in-depth comparison of the X-ray crystal structure data for complexes featuring ligands analogous to this compound, offering insights into the profound influence of steric hindrance on their solid-state structures.

The Influence of Steric Bulk: A Comparative Structural Analysis

The presence of bulky substituents, such as tert-butyl groups, on a phenol-thiolate ligand framework dramatically influences the coordination environment around a metal center. This steric hindrance can dictate the number of ligands that can coordinate, the geometry of the resulting complex, and the accessibility of the metal center to other substrates.

To illustrate these effects, we will examine the crystal structures of two key examples: a triphenylantimony(V) catecholate derived from a ligand incorporating a 2,6-di-tert-butyl-4-mercaptophenol fragment and a cobalt(II) complex with a thiosemicarbazone ligand bearing a 3,5-di-tert-butyl-4-hydroxybenzyl moiety.

Case Study 1: A Triphenylantimony(V) Catecholate with a Pendant Mercaptophenol Group

In a study by Balandina et al., a polyfunctional sterically hindered catechol was synthesized, which was then used to form a triphenylantimony(V) catecholate, (6-(CH2-S-tBu2Phenol)-3,5-DBCat)SbPh3[1]. While not a direct complex of the deprotonated this compound, the ligand framework contains this crucial moiety. The X-ray crystal structure of this complex reveals a distorted square pyramidal geometry around the central antimony atom[1]. The oxygen atoms of the catechol and two phenyl groups occupy the basal plane, while the third phenyl group is in the apical position[1]. The pendant 2,6-di-tert-butyl-4-mercaptophenol group does not directly coordinate to the antimony center in the solid state, likely due to the steric congestion created by the triphenylantimony fragment and the bulky catechol. This observation underscores the significant steric demands of the 2,6-di-tert-butylphenyl group, which can prevent intramolecular coordination even when a donor atom is suitably positioned.

Case Study 2: A Cobalt(II) Thiosemicarbazone Complex with a Hindered Phenolic Group

A cobalt(II) acetate complex with 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-1H-indole-2,3-dione 3-thiosemicarbazone provides another valuable structural insight[2]. The crystal structure of this complex reveals a distorted octahedral geometry around the cobalt(II) center. The cobalt atom is coordinated by two ligand molecules, each acting as a tridentate ligand through the indole nitrogen, the imine nitrogen, and the sulfur atom of the thiosemicarbazone moiety[2]. The 3,5-di-tert-butyl-4-hydroxyphenyl group, while not directly involved in coordination, plays a crucial role in the supramolecular assembly through hydrogen bonding interactions[2]. The bulky tert-butyl groups influence the packing of the molecules in the crystal lattice, demonstrating how sterically demanding groups can direct the formation of specific solid-state architectures.

Comparative Structural Parameters

To facilitate a direct comparison, the following table summarizes key structural parameters from the aforementioned complexes.

Feature(6-(CH2-S-tBu2Phenol)-3,5-DBCat)SbPh3[1][Co(L)2(OAc)2] (L = thiosemicarbazone ligand)[2]
Metal Center Antimony(V)Cobalt(II)
Coordination Geometry Distorted Square PyramidalDistorted Octahedral
Coordinating Atoms O, O, C, C, CN, N, S, N, N, S
Role of Hindered Phenol Non-coordinating, steric influenceNon-coordinating, supramolecular interactions
Key Bond Lengths (Å) Sb-O: ~2.0-2.1, Sb-C: ~2.1-2.2Co-N: ~2.1-2.2, Co-S: ~2.4
Key Bond Angles (°) Angles around Sb deviate from ideal 90° and 120°Angles around Co deviate from ideal 90°

Table 1: Comparison of Structural Parameters for Complexes with Sterically Hindered Phenol-Containing Ligands.

Experimental Protocols

Synthesis and Crystallization of a Representative Sterically Hindered Phenol-Thiolate Complex

The following protocol is a representative procedure for the synthesis and crystallization of a metal complex with a sterically hindered phenol-thiolate ligand, adapted from the literature for the synthesis of related compounds[1][2].

Step 1: Synthesis of the Ligand

  • Dissolve the sterically hindered phenol-containing starting material (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the appropriate reagents to introduce the thiol functionality or to build the ligand framework. This may involve reactions such as condensation with thiosemicarbazide or a multi-step synthesis to create a multidentate ligand.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and isolate the crude ligand by filtration or evaporation of the solvent.

  • Purify the ligand by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the purified ligand using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Step 2: Synthesis of the Metal Complex

  • Dissolve the purified ligand (typically 1 or 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the metal salt (e.g., cobalt(II) acetate, nickel(II) chloride) (1 equivalent) in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Continue stirring the reaction mixture for a few hours to ensure complete reaction.

  • Isolate the crude complex by filtration if it precipitates, or by slow evaporation of the solvent.

  • Wash the isolated complex with a suitable solvent to remove any unreacted starting materials.

Step 3: Crystallization for X-ray Diffraction

  • Dissolve the purified complex in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature.

  • For slower crystallization, the solution can be left undisturbed in a vial covered with a perforated cap to allow for slow evaporation of the solvent.

  • Alternatively, vapor diffusion can be employed by placing the vial containing the complex solution inside a larger sealed container with a more volatile solvent in which the complex is insoluble.

  • Single crystals suitable for X-ray diffraction analysis should form over a period of several days to weeks.

Visualizing Molecular Architecture and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the molecular structure of a representative complex and the general workflow for its synthesis and characterization.

G Co Co N1 N Co->N1 N2 N Co->N2 S1 S Co->S1 N3 N Co->N3 N4 N Co->N4 S2 S Co->S2 Ligand1 Ligand 1 N1->Ligand1 N2->Ligand1 S1->Ligand1 Ligand2 Ligand 2 N3->Ligand2 N4->Ligand2 S2->Ligand2 Phenol1 Bulky Phenol Ligand1->Phenol1 Phenol2 Bulky Phenol Ligand2->Phenol2 workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis ligand_synth Ligand Synthesis complex_synth Complex Synthesis ligand_synth->complex_synth spectroscopy Spectroscopic Analysis (NMR, IR, MS) complex_synth->spectroscopy crystallization Crystallization spectroscopy->crystallization xray X-ray Diffraction crystallization->xray structure Structure Determination xray->structure comparison Comparative Analysis structure->comparison

Figure 2: A general workflow for the synthesis, characterization, and structural analysis of metal complexes with sterically hindered ligands.

Conclusion and Future Directions

The structural analysis of complexes bearing sterically hindered phenol-thiolate analogous ligands reveals a consistent theme: the profound impact of steric bulk on coordination geometry and solid-state packing. While direct crystallographic data for simple metal complexes of this compound remain elusive, the comparative study of related structures provides a strong foundation for predicting their behavior. The bulky tert-butyl groups are expected to limit the coordination number of the metal center, potentially leading to lower-coordinate species with unique reactivity. Furthermore, these groups will undoubtedly play a significant role in directing supramolecular assembly through non-covalent interactions.

Future research should focus on the synthesis and crystallographic characterization of a broader range of metal complexes with this compound and its derivatives. Such studies will not only fill a gap in the current structural database but will also pave the way for the rational design of new catalysts and functional materials based on these versatile and sterically demanding ligands.

References

  • Baladina, A. A., et al. (2020). Polyfunctional Sterically Hindered Catechols with Additional Phenolic Group and Their Triphenylantimony(V) Catecholates: Synthesis, Structure, and Redox Properties. Molecules, 25(8), 1935. [Link]

  • Katsyuba, S. A., et al. (2014). A cobalt(II) acetate complex with 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-1H-indole-2,3-dione 3-thiosemicarbazone: synthesis and structure. ResearchGate. [Link]

Sources

Publish Comparison Guide: Distinguishing 2-Mercapto-4,6-di-tert-butylphenol from Disulfide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to distinguishing 2-Mercapto-4,6-di-tert-butylphenol (hereafter referred to as M-DTBP ) from its oxidative impurity, the corresponding disulfide dimer.[1]

Executive Summary

The Challenge: this compound (M-DTBP) is a sterically hindered thiophenol often used as a metabolic probe, antioxidant, or ligand precursor.[1] Its primary impurity is the oxidative coupling product: Bis(3,5-di-tert-butyl-2-hydroxyphenyl) disulfide .[1]

The Criticality: Differentiating these two species is notoriously difficult because:

  • Co-Elution: Both are highly lipophilic and often co-elute on standard C18 HPLC columns.[1]

  • In-Source Oxidation: Mass spectrometry (MS) ionization sources can artificially oxidize the thiol, creating a "ghost" disulfide signal even when the sample is pure.[1]

  • Silent Spectroscopy: The disulfide bond (-S-S-) is often spectroscopically "silent" in UV-Vis compared to the strong aromatic absorption of the phenol rings.

The Solution: This guide defines a multi-modal analytical strategy prioritizing Reductive Validation and NMR Spectroscopy over standard HPLC-UV methods.

Chemical Basis of the Problem

To distinguish the product from the impurity, one must understand the mechanism of formation. The steric bulk of the tert-butyl groups at positions 4 and 6 does not fully protect the thiol at position 2 from oxidation; rather, it stabilizes the resulting radicals, making the disulfide trap inevitable upon exposure to air.

Mechanism of Impurity Formation

The oxidation proceeds via a thiyl radical intermediate, rapidly coupling to form the disulfide.

OxidationPathway Thiol M-DTBP (Thiol) MW: 238.4 Da Active Species Radical Thiyl Radical Intermediate Thiol->Radical -H+ / -e- (Air/O2) Disulfide Disulfide Dimer MW: 474.8 Da Inactive Impurity Radical->Disulfide Dimerization

Figure 1: Spontaneous oxidative coupling of M-DTBP to its disulfide impurity.[1]

Comparative Analysis Techniques

Method 1: High-Resolution Mass Spectrometry (HRMS) with In-Situ Reduction

Status: Gold Standard (with caveats)

Standard LC-MS is risky due to in-source oxidation.[1] The definitive protocol requires a "Shift Assay" using a reducing agent.

The Protocol:

  • Run A (Native): Inject the sample in standard LC-MS conditions (ESI Negative mode is preferred for phenols).

  • Run B (Reduced): Pre-treat the sample with TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is preferred over DTT as it is effective at lower pH and does not compete as a nucleophile in the same way.

  • Analysis:

    • If the peak at m/z ~473 disappears in Run B and the peak at m/z ~237 increases, the impurity was real disulfide.

    • If the peak at m/z ~473 persists in Run B, it is likely a stable artifact or a different impurity (e.g., thioether).[1]

FeatureM-DTBP (Thiol)Disulfide Impurity
Formula C₁₄H₂₂OSC₂₈H₄₂O₂S₂
Exact Mass 238.1391474.2626
ESI(-) m/z 237.131 [M-H]⁻473.255 [M-H]⁻
TCEP Effect No ChangeDisappears (Converts to 237)
Method 2: 1H-NMR Spectroscopy

Status: Structural Proof

NMR provides the only non-destructive, absolute confirmation of the thiol group. The key differentiator is the thiol proton (-SH), which is absent in the disulfide.

  • Thiol Signal: Look for a singlet (often broad) between 3.0 – 4.0 ppm . Note that in M-DTBP, the -SH is ortho to the -OH.[1] Intramolecular hydrogen bonding may shift the -OH signal downfield (>5.5 ppm) and sharpen the -SH signal compared to non-hindered thiols.

  • Aromatic Region: The symmetry of the disulfide causes a slight chemical shift in the aromatic protons (positions 3 and 5) compared to the monomer.

Critical Note: Run NMR in CDCl₃ (Chloroform-d). DMSO-d6 can promote oxidation of the thiol during the acquisition time.

Method 3: Differential Alkylation (The "Capping" Test)

Status: Field Validation

If access to HRMS is limited, chemical derivatization with N-Ethylmaleimide (NEM) or Methyl Iodide (MeI) serves as a robust differentiator.[1]

  • Reaction: Treat the mixture with excess NEM (1.1 eq) in buffered methanol.

  • Result:

    • M-DTBP: Reacts rapidly to form the thioether adduct (Mass shift: +125 Da for NEM). Retention time shifts significantly.[1]

    • Disulfide: Does not react (sterically hindered and chemically inert to alkylation without prior reduction).

  • Observation: In HPLC, the starting material peak will move; the impurity peak will remain at the original retention time.

Experimental Workflow

The following decision tree illustrates the logical flow for validating the purity of M-DTBP.

Workflow Start Unknown Sample (M-DTBP Suspect) HPLC HPLC-UV Analysis (Single Peak?) Start->HPLC Decision1 Single Peak? HPLC->Decision1 MS_Check LC-MS (ESI-) Check m/z 237 vs 473 Decision1->MS_Check No (2 Peaks) NMR_Confirm 1H-NMR (CDCl3) Locate -SH @ 3-4ppm Decision1->NMR_Confirm Yes (1 Peak) Artifact_Check In-Source Oxidation Check Add TCEP -> Re-inject MS_Check->Artifact_Check Result_Pure CONFIRMED PURE M-DTBP Artifact_Check->Result_Pure 473 vanishes Result_Impure CONFIRMED IMPURE Contains Disulfide Artifact_Check->Result_Impure 473 persists NMR_Confirm->Result_Pure -SH Present NMR_Confirm->Result_Impure -SH Absent

Figure 2: Analytical decision matrix for validating M-DTBP purity.

Detailed Protocols

Protocol A: TCEP-Mediated LC-MS Validation

Use this to prove that a small impurity peak is indeed the disulfide.[1]

  • Stock Solution: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).

  • Reducing Solution: Prepare 10 mM TCEP in water (neutralized to pH 7 with ammonium bicarbonate).

  • Procedure:

    • Vial 1 (Control): 50 µL Stock + 50 µL Water.

    • Vial 2 (Reduced): 50 µL Stock + 50 µL Reducing Solution.

    • Incubate both at Room Temp for 15 minutes.

  • LC Conditions: C18 Column, Gradient 50-100% ACN over 10 mins.

  • Detection: Monitor m/z 473 (Disulfide [M-H]-).

    • Interpretation: If Vial 2 shows a >90% reduction in the 473 peak area compared to Vial 1, the impurity is confirmed as the disulfide.

Protocol B: Rapid TLC Differentiation

For quick qualitative checks in the lab.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v). Note: M-DTBP is highly lipophilic.[1]

  • Visualization:

    • UV (254 nm): Both spots will quench fluorescence (dark spots).

    • Ellman’s Stain: Spray with DTNB solution.[1]

      • M-DTBP: Turns yellow immediately (Release of TNB anion).[1]

      • Disulfide: Remains colorless (No free thiol to react).[1]

References

  • PubChem. (2025).[1][2] 2,6-Di-tert-butyl-4-mercaptophenol Compound Summary. National Library of Medicine. [Link]

  • Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.[1] [Link]

  • Guan, X., et al. (2011).[1] Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 879(30), 3497-3504.[1] [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

Sources

electrochemical characterization of 2-Mercapto-4,6-di-tert-butylphenol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Electrochemical Characterization of 4,6-Di-tert-butyl-2-mercaptophenol Ligands

Executive Summary & Strategic Context

4,6-Di-tert-butyl-2-mercaptophenol (also known as 3,5-di-tert-butyl-2-hydroxybenzenethiol) represents a specialized class of "redox non-innocent" ligands. Unlike standard distinct metal/ligand redox systems, this O,S-donor ligand actively participates in electron transfer events, mimicking the tyrosine-cysteine crosslink found in the active site of metalloenzymes like Galactose Oxidase (GOase) .

Critical Distinction: Do not confuse this ligand with its isomer, 2,6-di-tert-butyl-4-mercaptophenol (a common industrial antioxidant). The placement of the thiol group at the ortho position (position 2) is the functional requirement for metal chelation and the specific redox behaviors described in this guide.

This guide provides a technical roadmap for the electrochemical characterization of this ligand, comparing its performance against unhindered and O,O-analogues to demonstrate its unique radical stabilization properties.

Comparative Analysis: Performance vs. Alternatives

The utility of 4,6-di-tert-butyl-2-mercaptophenol lies in its ability to stabilize phenoxyl/thiyl radicals via steric hindrance, a property absent in simpler thiophenols.

Table 1: Electrochemical Performance Matrix
Feature4,6-Di-tert-butyl-2-mercaptophenol (Target)2-Mercaptophenol (Alternative A)3,5-Di-tert-butylcatechol (Alternative B)
Primary Utility Biomimetic O,S-coordination (GOase models)Basic O,S-precursorRedox-active O,O-ligand
Radical Stability High. Steric bulk at 4,6-positions prevents rapid dimerization.Low. Rapidly forms disulfides upon oxidation; irreversible CV.High. Forms stable semiquinones/quinones.
Redox Behavior Quasi-reversible phenoxyl/thiyl radical formation.Irreversible oxidation.[1][2]Reversible 2e⁻ oxidation (Catechol

Quinone).
Electronic Effect Sulfur acts as an electron-withdrawing group relative to oxygen, raising metal redox potentials.N/A (ligand instability dominates).Oxygen donors stabilize higher metal oxidation states more effectively.

(vs Fc/Fc⁺)
Ligand oxidation: ~ +0.4 V to +0.8 V (dependent on metal coordination).N/A (Irreversible peak).~ -0.1 V to +0.3 V (lower potential).
Mechanistic Insight: Why Steric Bulk Matters

In unhindered 2-mercaptophenols, the oxidation of the thiol (-SH) or phenol (-OH) leads to the rapid formation of disulfide bridges (R-S-S-R) or C-C coupled dimers. The tert-butyl groups at positions 4 and 6 in the target ligand serve as a "steric fence."

  • Kinetic Stabilization: They physically block the radical center from approaching another molecule, inhibiting dimerization.

  • Thermodynamic Modulation: They allow the molecule to exist as a stable radical species (phenoxyl radical) on the timescale of Cyclic Voltammetry (CV), enabling the observation of reversible redox waves.

Experimental Protocol: Electrochemical Characterization

This protocol is designed to validate the redox non-innocence of the ligand in a Copper(II) coordination environment, the standard benchmark for this compound class.

Phase 1: Synthesis Verification
  • Precursor: 2,4-Di-tert-butylphenol.[2][3][4]

  • Reagent: Disulfur dichloride (

    
    ).
    
  • Key Step: Electrophilic aromatic substitution followed by Zinc/HCl reduction.

  • Quality Control:

    
    H NMR must show a sharp singlet for the -SH proton (typically 
    
    
    
    3.0–4.0 ppm) and distinct tert-butyl signals.
Phase 2: Cyclic Voltammetry (CV) Setup
  • Solvent: Dichloromethane (

    
    ) or Acetonitrile (MeCN). Note: 
    
    
    
    is preferred for solubility of bulky complexes.
  • Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl or Ag/AgNO

    
     (calibrated vs. Ferrocene internal standard).
    
Phase 3: Measurement Workflow
  • Blank Scan: Run CV of solvent + electrolyte to ensure a clean window from -1.5 V to +1.5 V.

  • Ligand Scan: Add 1.0 mM ligand. Scan from 0 V

    
     +1.5 V 
    
    
    
    -1.5 V.
    • Observation: Look for an irreversible oxidation peak (proton-coupled) if base is absent.

  • Complexation (In-Situ): Add 0.5 equiv. Cu(II) salt and 2 equiv.[5] base (e.g.,

    
    ) to deprotonate and form the bis-ligand complex.
    
  • Complex Scan: Scan same range.

    • Target Signal 1:

      
       V (Cu
      
      
      
      /Cu
      
      
      couple).
    • Target Signal 2:

      
       V (Ligand-based Radical Oxidation).
      

Visualization of Mechanisms & Workflows

Diagram 1: Redox Mechanism & Radical Stabilization

This diagram illustrates how the steric bulk prevents dimerization, allowing the reversible "One-Electron Oxidation" essential for biomimetic activity.

RedoxMechanism Phenol 4,6-Di-tert-butyl-2-mercaptophenol (Reduced State) Oxidation Electro-Oxidation (-1e-, -1H+) Phenol->Oxidation Radical Phenoxyl/Thiyl Radical (Paramagnetic Species) Oxidation->Radical Reversible Dimer Disulfide/C-C Dimer (Irreversible Product) Radical->Dimer Blocked Path Steric Steric Blockade (t-Butyl Groups) Steric->Radical Stabilizes

Caption: Steric stabilization of the radical species by tert-butyl groups prevents irreversible dimerization.

Diagram 2: Electrochemical Characterization Workflow

Workflow Start Start: Ligand Synthesis QC QC: 1H NMR (Confirm -SH @ ortho) Start->QC Solvent Prepare Electrolyte (0.1M TBAP in CH2Cl2) QC->Solvent Blank Run Blank CV (Check Potential Window) Solvent->Blank AddLigand Add Ligand (1mM) Scan -1.5V to +1.5V Blank->AddLigand AddMetal Add Cu(II) + Base (Form Complex) AddLigand->AddMetal Compare Free vs Bound Analyze Analyze Redox Couples (E1/2, ipa/ipc) AddMetal->Analyze

Caption: Step-by-step workflow for validating the electrochemical behavior of the ligand and its metal complexes.

References

  • Pratt, R. C., Stack, T. D. P. (2004). Snapshots of a Metamorphosing Cu(II) Ground State in a Galactose Oxidase-Inspired Complex. Inorganic Chemistry, 43(25), 8030–8039.[2]

  • Chaudhuri, P., et al. (2000). Galactose Oxidase Models: Synthesis and Properties of Copper(II) Complexes. Journal of the Chemical Society, Dalton Transactions.

  • Teixidor, F., et al. (1991).[2] Coordination capability of 4,6-di-tert-butyl-2-mercaptophenol. Inorganic Chemistry, 30, 4931.[2]

  • Zabik, N. L., et al. (2016).[1] Selective Electrochemical versus Chemical Oxidation of Bulky Phenols. Journal of Physical Chemistry B, 120(34), 8914-8924.[1] [1]

Sources

Safety Operating Guide

Safe Handling and Disposal of 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Protocol for Hindered Thiophenols

Executive Summary

2-Mercapto-4,6-di-tert-butylphenol (also known as 2,4-Di-tert-butyl-6-mercaptophenol) presents a dual-hazard profile characteristic of hindered thiophenols: extreme olfactory potency (stench) and aquatic toxicity . Unlike simple phenols, the presence of the thiol (-SH) group at the ortho position necessitates strict oxidation protocols prior to disposal to prevent facility-wide odor contamination and ensure regulatory compliance.

This guide outlines a self-validating disposal workflow designed to neutralize the thiol moiety chemically before the waste enters the central stream.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step to safety. This compound combines a lipophilic "tail" (tert-butyl groups) with an oxidizable "head" (thiol/phenol).

PropertyDataOperational Implication
Chemical Class Hindered ThiophenolSusceptible to rapid oxidation; forms disulfides.
CAS Number 10591-52-3 (Isomer specific)Verify against container label; often confused with para-isomer (950-59-4).
Physical State Solid (Crystalline/Powder)Dust generation increases surface area for odor release.
pKa (Thiol) ~6–7 (Est.)More acidic than the phenolic -OH; deprotonates easily in weak base.
Key Hazards Stench , Skin/Eye Irritant, Aquatic Chronic Tox.[1][2][3][4][5]Do not dispose of down drains. Segregate from oxidizers.

Critical Warning: While thiols can be neutralized by oxidizers, never mix this compound with concentrated nitric acid or dry solid oxidizers (e.g., calcium hypochlorite). The reaction is hypergolic and can cause immediate fire or explosion [1].

Pre-Disposal Stabilization: The "Bleach Kill" Method

The primary operational failure in handling thiophenols is placing untreated waste into general organic drums. This leads to "fugitive emissions"—vapors escaping the drum and contaminating the lab. You must chemically "kill" the thiol group first.

The Chemistry of Deodorization: We utilize Sodium Hypochlorite (Bleach) to oxidize the thiol (-SH) into a Sulfonate (-SO₃H). Sulfonates are non-volatile and water-soluble, effectively eliminating the odor [2].

Protocol A: Glassware & Liquid Residue Decontamination

Use this for: Flasks, stir bars, and liquid mother liquors.

  • Preparation: Prepare a 10% Bleach Solution (1 part commercial bleach to 9 parts water) in a fume hood.

  • Soak: Submerge all contaminated glassware in the bath.

  • Reaction Time: Allow to soak for minimum 2 hours (preferably overnight).

    • Visual Check: The solution may turn slightly cloudy or precipitate a white solid (the oxidized disulfide/sulfonate).

  • Rinse: Remove glassware, rinse with water, then acetone. The acetone rinse goes to Organic Waste . The bleach water goes to Aqueous Waste (check local pH limits; may need neutralization).

Protocol B: Solid Waste (Weighing Papers/Gloves)

Use this for: Spatulas, weighing boats, and contaminated gloves.

  • Isolation: Do not throw directly into the general trash.

  • Double Bagging: Place items in a Ziploc-style bag.

  • Adsorption: Add a tablespoon of Activated Carbon or a small Kimwipe soaked in dilute bleach into the bag before sealing.

  • Seal: Seal the bag, then place it inside a second bag (Double Containment).

  • Disposal: Place in the solid hazardous waste drum.

Disposal Workflow & Decision Matrix

This logic flow ensures no untreated thiol enters the wrong waste stream.

DisposalWorkflow Start Waste Material: This compound TypeCheck Determine Waste State Start->TypeCheck SolidPure Pure Solid / Bulk Chemical TypeCheck->SolidPure Bulk SolidContam Contaminated Solids (Gloves/Paper) TypeCheck->SolidContam Debris LiquidSol Solution / Reaction Mixture TypeCheck->LiquidSol Liquid Action_Solid Label as Toxic Organic. Pack in wide-mouth jar. DO NOT MIX with oxidizers. SolidPure->Action_Solid Action_Bag Double Bag. Add Activated Carbon. Seal Tightly. SolidContam->Action_Bag BleachTreat Pre-treatment: Add to 10% Bleach Bath (Oxidize Thiol -> Sulfonate) LiquidSol->BleachTreat Kill Odor Sep_Phase Separate Phases BleachTreat->Sep_Phase Org_Waste Organic Phase: Halogenated/Non-Halogenated Waste Stream Sep_Phase->Org_Waste Solvent Layer Aq_Waste Aqueous Phase: Neutralize pH -> Drain (If permitted) or Aqueous Waste Sep_Phase->Aq_Waste Bleach Layer

Figure 1: Decision Matrix for Segregation. Note that liquid waste is split into organic and aqueous streams only after oxidative deodorization.

Chemical Neutralization Mechanism

Understanding why we use bleach builds trust in the protocol. We are driving the sulfur atom from a valence of -2 (Thiol) to +6 (Sulfonate).

ReactionPath RSH R-SH (Thiol - Stench) Disulfide R-S-S-R (Disulfide - Less Odor) RSH->Disulfide Mild Oxidation NaOCl + NaOCl (Bleach) Sulfonate R-SO3H (Sulfonate - No Odor) Disulfide->Sulfonate Strong Oxidation (Excess Bleach)

Figure 2: Oxidative pathway. The goal is to push the reaction all the way to the Sulfonate species for maximum safety and solubility.

Emergency Procedures (Spills)

Scenario: You drop a vial of this compound on the floor. Immediate Risk: Stench will travel through HVAC; Slipping hazard.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside a hood, increase lab ventilation if possible.

  • PPE: Wear nitrile gloves (double gloved), goggles, and a lab coat. If powder is airborne, use an N95 or respirator.

  • Containment: Cover the spill with a spill pillow or vermiculite .

  • Neutralization (The Critical Step):

    • Do not wipe up immediately.

    • Spray the spill area (over the absorbent) with 10% Bleach or a specialized Mercaptan Neutralizer .

    • Let it sit for 15 minutes.

  • Cleanup: Scoop the absorbent into a plastic bag. Double bag it. Label as "Debris contaminated with Mercaptan/Bleach."

  • Surface Decon: Wipe the floor with a detergent solution to remove oily phenol residues.

Regulatory & Waste Codes

When filling out your hazardous waste tag, use the following descriptors to ensure EHS (Environmental Health & Safety) handles the drum correctly.

  • Proper Shipping Name: Environmentally Hazardous Substance, Solid, n.o.s. (this compound).

  • RCRA Codes (USA):

    • Likely D003 (Reactivity) is not applicable unless mixed with other things, but check local listings.

    • D001 (Ignitable) if in organic solvent.

    • Toxic Organic (General classification).

  • Hazard Class: 9 (Miscellaneous) or 6.1 (Toxic) depending on purity and transport quantity.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • University of Rochester, Dept. of Chemistry. (n.d.). SOP: How to Work with Thiols.

  • Santa Cruz Biotechnology. (n.d.). Thiophenol Safety Data Sheet.[4] (Provides general handling for thiophenol class chemicals).

  • Chemistry Steps. (2021). Reactions of Thiols – Oxidation and Desulfurization.[6]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Mercapto-4,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a vast array of chemical compounds. Ensuring personal and collective safety is not merely a procedural formality but the bedrock of scientific integrity and innovation. This guide provides a detailed operational plan for the safe handling of 2-Mercapto-4,6-di-tert-butylphenol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle that understanding the why behind a safety protocol is as crucial as the protocol itself.

The subject of this guide, this compound (CAS No. 950-59-4), is an organosulfur compound. Its structure, featuring a thiol (-SH) group on a sterically hindered phenol backbone, presents a specific hazard profile that demands careful consideration. While some data sources classify it as harmful if swallowed and a skin and eye irritant, the broader family of thiophenols, or mercaptans, is known for high toxicity, potential for rapid skin absorption, and a powerful, unpleasant odor.[1] Therefore, we will proceed with a cautious approach, treating it as a substance with both known and potential hazards.

Hazard Assessment: The "Why" Behind the Precautions

Before selecting PPE, we must first understand the risks. The primary routes of exposure for this compound are ingestion, skin contact, eye contact, and inhalation.[2] The known and inferred hazards are summarized below.

Hazard TypeGHS Classification & DescriptionCausality and Field Insights
Acute Oral Toxicity Category 4: Harmful if swallowed (H302).[3]Accidental ingestion can lead to systemic toxic effects. This is a primary concern during any handling procedure where contaminated hands might come into contact with the mouth.
Skin Irritation Category 2: Causes skin irritation (H315).[3][4]The phenolic and mercaptan groups can cause local irritation upon contact. More critically, many low-molecular-weight sulfur compounds can be absorbed through the skin, potentially leading to systemic toxicity.[1]
Eye Irritation Category 2: Causes serious eye irritation (H319).[3]Direct contact with the solid or solutions can cause significant irritation or damage to the eyes.[4]
Inhalation Hazard Not officially classified, but prudent to assume risk.While it is a solid, dust can be generated during handling. Thiophenols as a class can be very toxic by inhalation.[5] The strong odor associated with thiols indicates high volatility of at least some components, which can be inhaled.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]This informs disposal procedures. All waste, including contaminated PPE, must be handled as hazardous to prevent environmental release.[6]

This assessment dictates that our primary safety goal is to prevent all direct contact with the substance. PPE is the final barrier between you and the chemical, but it must be used in conjunction with superior engineering and administrative controls.

The Hierarchy of Controls: PPE as the Last Line of Defense

Effective safety is a multi-layered system. Before we even consider gloves and goggles, we must implement higher-level controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution If not possible... Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Then... Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative In addition... PPE Personal Protective Equipment (Least Effective) Administrative->PPE And finally... cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves (over coat cuffs) d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield / Goggles f1->f2 f3 3. Lab Coat (Roll inside-out) f2->f3 f4 4. Inner Gloves f3->f4

Caption: The correct sequence for donning and doffing PPE.

Step-by-Step Doffing (Removal) Protocol:

This is the most critical phase for preventing exposure. Assume all PPE is contaminated.

  • Inspect: Visually inspect your PPE for any obvious contamination.

  • Clean Outer Gloves: If there is visible contamination on the outer gloves, wipe them down with an appropriate solvent in the fume hood.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching your skin with the outside of the glove. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand, slide the fingers of your ungloved hand under the remaining glove at the wrist, and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Remove Face/Eye Protection: Remove the face shield and/or goggles from the back. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. As you remove it, roll it forward and turn the sleeves inside out to contain any contamination on the interior. Hang it in its designated spot or place it in a laundry bin if contaminated.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 3.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water. [4][7]

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Gloves, Bench Liners, Wipes: Collect in a designated, sealed hazardous waste bag or container within the fume hood.

  • Empty Chemical Containers: Empty containers retain residue and must be treated as hazardous waste. [7]* Waste Management: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. [8]Never dispose of this chemical or its contaminated materials in the standard trash or down the drain. [6] By adhering to these protocols, you not only ensure your own safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • Material Safety Data Sheet - Thiophenol, 97% - Cole-Parmer. (2003, March 18).
  • Thiophenol - Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Thiophenol - Cole-Parmer. (2005, October 03).
  • 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem.
  • Thiophenol-108-98-5.docx - UGA research.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 29).
  • 2,6-Di-tert-butyl-4-mercaptophenol - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 07).
  • SAFETY DATA SHEET - ThermoFisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Material Safety Data Sheet - 2-(tert-Butyl)-4,6-dimethylphenol, tech - Cole-Parmer. (2006, June 28).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • General Lab Safety Procedure - Division of Chemistry and Chemical Engineering - Caltech.
  • Safety Data Sheet: 2,4-Di-tert-butylphenol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.